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  • Product: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
  • CAS: 499770-86-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the regioselective formylation of a 1,3-disubstituted pyrazole, followed by reduction to the corresponding alcohol and subsequent bromination. This document will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and present relevant data in a clear and accessible format.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceutical agents.[1][2] The specific substitution pattern of 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole makes it a versatile intermediate for the introduction of the 1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl moiety into target molecules. This is typically achieved through nucleophilic substitution reactions where the bromine atom serves as a good leaving group. The strategic placement of the methyl and phenyl groups on the pyrazole ring, along with the reactive bromomethyl group, allows for the systematic exploration of chemical space in drug design and optimization programs.

This guide will focus on a logical and field-proven synthetic strategy that maximizes yield and purity while utilizing readily available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is most effectively accomplished through a two-step sequence starting from 1-methyl-3-phenyl-1H-pyrazole. This precursor can be synthesized via several established methods for pyrazole ring formation, such as the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[3][4]

The overall synthetic transformation is depicted below:

Synthetic_Pathway 1-methyl-3-phenyl-1H-pyrazole 1-methyl-3-phenyl-1H-pyrazole 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-methyl-3-phenyl-1H-pyrazole->1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1. Vilsmeier-Haack Formylation 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde->4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole 2. Reduction 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole->4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 3. Bromination

Caption: Overall synthetic scheme for 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole.

This strategy hinges on the initial introduction of a functional handle at the C4 position of the pyrazole ring, which is subsequently converted to the desired bromomethyl group.

Part 1: Synthesis of the Alcohol Precursor

The first part of the synthesis focuses on the preparation of 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole, the immediate precursor to the target molecule. This is achieved through a Vilsmeier-Haack formylation followed by a reduction of the resulting aldehyde.

Vilsmeier-Haack Formylation of 1-methyl-3-phenyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this case, it allows for the regioselective introduction of a formyl group at the C4 position of the pyrazole ring. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6]

Mechanism of the Vilsmeier-Haack Reaction:

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes an electrophilic aromatic substitution reaction with the pyrazole.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Chloroiminium ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-methyl-3-phenyl-1H-pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-methyl-3-phenyl-1H-pyrazole in DMF dropwise to the Vilsmeier reagent suspension.

  • After the addition, warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[7][8]

Reduction of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a straightforward transformation that can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is well-suited for this purpose, as it will not reduce the pyrazole or phenyl rings.[9]

Experimental Protocol: Synthesis of 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole

  • Dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole.

  • The product can be purified by recrystallization or column chromatography if necessary.

Part 2: Bromination of the Alcohol Precursor

The final step in the synthesis is the conversion of the primary alcohol to the corresponding bromide. This is a standard functional group transformation in organic synthesis.

Conversion of Alcohol to Bromide

Several reagents can be employed for the bromination of primary alcohols, including phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the Appel reaction (CBr₄/PPh₃). The choice of reagent will depend on the specific requirements of the reaction, such as scale and functional group tolerance. For this particular substrate, phosphorus tribromide is a common and effective choice.

Mechanism of Bromination with PBr₃:

The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

Bromination_Mechanism Alcohol 4-(hydroxymethyl)-1-methyl- 3-phenyl-1H-pyrazole Phosphite_Ester Dihaloalkylphosphite Intermediate Alcohol->Phosphite_Ester + PBr₃ PBr3 PBr₃ Bromide 4-(Bromomethyl)-1-methyl- 3-phenyl-1H-pyrazole Phosphite_Ester->Bromide + Br⁻ (Sₙ2)

Caption: Mechanism of bromination of a primary alcohol with PBr₃.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionStarting MaterialReagentsSolventTemperatureTime
1Vilsmeier-Haack Formylation1-methyl-3-phenyl-1H-pyrazolePOCl₃, DMFDMF0 °C to 70 °C2-4 h
2Reduction1-methyl-3-phenyl-1H-pyrazole-4-carbaldehydeNaBH₄Methanol0 °C to RT1-2 h
3Bromination4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazolePBr₃Dichloromethane0 °C to RT1-3 h

Conclusion

This guide has detailed a reliable and well-precedented two-step synthetic route for the preparation of 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole. The methodology leverages a regioselective Vilsmeier-Haack formylation to install the necessary functional group at the C4 position of the pyrazole core, followed by standard reduction and bromination procedures. The provided protocols are designed to be reproducible and scalable, offering a practical approach for researchers in the fields of organic synthesis and drug discovery. The versatility of the final product as a synthetic intermediate underscores the importance of this efficient preparative method.

References

  • PrepChem. Synthesis of 4-hydroxymethyl-1-phenyl-3-(p-chloropheny)-pyrazol. Available at: [Link]

  • Gomaa, A. M., et al. (2013). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 18(11), 13884-13901.
  • Journal of Organic Chemistry of the USSR (English Transl
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146.
  • Swami, K., et al. (2016). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 6(1), 1-34.
  • ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available at: [Link]

  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
  • New Journal of Chemistry. (2011). 35(10), 2205-2213.
  • The Journal of Organic Chemistry. (2020). 85(21), 13745-13754.
  • The Journal of Organic Chemistry. (2022). 87(12), 8089-8096.
  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • RJPBCS. (2012). 3(4), 1011.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Arkivoc. (2011). 2011(11), 1-21.
  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • SciELO México. (2012). 53(1), 39-43.
  • Synform. (2018). 2018(12), A197-A199.
  • Organic & Biomolecular Chemistry. (2006). 4(7), 1261-1267.
  • The Journal of Organic Chemistry. (1982). 47(13), 2623-2626.
  • Asian Journal of Chemistry. (2012). 24(11), 5037-5040.
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • ResearchGate. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Available at: [Link]

  • Heterocycles. (1985). 23(7), 1641-1644.
  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • Journal of Chemical Sciences. (2022). 134(1), 18.
  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Arkivoc. (2011). 2011(8), 196-224.
  • ResearchGate. Bromination of pyrazole derivatives. Available at: [Link]

  • SIOC. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available at: [Link]

Sources

Exploratory

Technical Guide: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Executive Summary 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a specialized electrophilic building block used primarily in the synthesis of bioactive heterocycles. It serves as a critical "warhead" for introducing t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a specialized electrophilic building block used primarily in the synthesis of bioactive heterocycles. It serves as a critical "warhead" for introducing the 1-methyl-3-phenyl-1H-pyrazole-4-ylmethyl motif into drug scaffolds via nucleophilic substitution (


).

This guide addresses the structural identity, validated synthetic protocols, and reactivity profiles of this intermediate. Note that while the bromomethyl derivative itself is often generated in situ or used immediately due to its high reactivity, its precursors are stable, commercially indexed compounds.

Chemical Identity & Properties

The molecule is an alkylating agent. Researchers must distinguish it from its regioisomer (1-methyl-5-phenyl) and its functional analogues (4-bromo- derivatives).

PropertyDetail
Chemical Name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Molecular Formula

Molecular Weight 265.15 g/mol
Key Precursor CAS 304477-40-5 (Aldehyde precursor); 179055-20-0 (Alcohol precursor)
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, THF, DMF; Insoluble in water
Stability Moisture sensitive; prone to hydrolysis to the alcohol.[1] Store under inert atmosphere at -20°C.
Structural Verification (SMILES)

Cn1nc(c(c1)CBr)c2ccccc2

Critical Note on Regiochemistry: The 1-methyl-3-phenyl arrangement is distinct from the 1-methyl-5-phenyl isomer. The 3-phenyl isomer is sterically less congested at the N1 position, influencing the binding kinetics in kinase inhibitor scaffolds. Ensure your starting material (aldehyde) has the correct CAS (304477-40-5) to avoid regioisomeric contamination.

Synthetic Pathways

Due to the limited commercial shelf-life of the bromomethyl species, the industry standard is to synthesize it from the corresponding aldehyde or alcohol immediately prior to use.

Method A: The Reductive Bromination Protocol (Recommended)

This route ensures the highest regiochemical purity by starting from the stable, crystalline aldehyde.

Step 1: Reduction to Alcohol

Precursor: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 304477-40-5) Reagents: Sodium Borohydride (


), Methanol.
  • Dissolve the aldehyde (1.0 eq) in Methanol (0.5 M concentration).

  • Cool to 0°C.

  • Add

    
     (1.5 eq) portion-wise over 15 minutes.
    
  • Stir at Room Temperature (RT) for 2 hours (Monitor by TLC/LCMS for disappearance of aldehyde).

  • Quench with saturated

    
    , extract with EtOAc, and concentrate.
    
  • Yield: >95% (White solid).

Step 2: Bromination (Appel Reaction or PBr3)

Precursor: (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Reagents: Phosphorus Tribromide (


) or 

.
  • Dissolve the alcohol (1.0 eq) in anhydrous DCM under

    
    .
    
  • Cool to 0°C.

  • Add

    
     (0.4 eq) dropwise. (Note: 
    
    
    
    has 3 active bromines).
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour onto ice-water carefully. Extract with DCM. Wash organic layer with

    
     (aq) to remove acid traces.
    
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often pure enough for coupling.

Visualization: Synthesis Workflow

Synthesis Figure 1: Two-step synthesis from commercial aldehyde precursor. Aldehyde Aldehyde Precursor (CAS 304477-40-5) NaBH4 NaBH4 / MeOH (Reduction) Aldehyde->NaBH4 Alcohol Intermediate Alcohol (CAS 179055-20-0) NaBH4->Alcohol  >95% Yield PBr3 PBr3 / DCM (Bromination) Alcohol->PBr3 Product Target: 4-(Bromomethyl)-1-methyl -3-phenyl-1H-pyrazole PBr3->Product  S_N2 Substitution

Reactivity Profile & Applications

The bromomethyl group at the C4 position is a "soft" electrophile, highly susceptible to


 attack. This makes it an ideal linker for fragment-based drug discovery (FBDD).
Key Reactions
NucleophileReagent ConditionsProduct ClassApplication
Primary Amines (

)

, DMF, RT
Secondary AminesKinase Inhibitor Linkers
Thiols (

)

or

, THF
ThioethersMetabolic Probes
Phenols (

)

, Acetone, Reflux
Benzyl EthersSolubility Modulators
Imidazoles

, DMF
Bis-heterocyclesAntifungal Scaffolds
Mechanistic Insight

The pyrazole ring is electron-rich (aromatic). However, the C4 position is not directly conjugated to the electron-withdrawing imine nitrogen in a way that deactivates the methyl bromide. The benzylic-like resonance stabilization of the transition state facilitates rapid substitution.

Pro-Tip: If the reaction with amines is sluggish, add a catalytic amount of Potassium Iodide (KI) to generate the in situ iodomethyl species (Finkelstein reaction), which is a better leaving group.

Visualization: Reactivity Map

Reactivity Figure 2: Divergent synthesis capabilities via Nucleophilic Substitution (SN2). Core 4-(Bromomethyl)-1-methyl -3-phenyl-1H-pyrazole Amine Primary Amines (R-NH2) Core->Amine + K2CO3/DMF Thiol Thiols (R-SH) Core->Thiol + Cs2CO3/THF Phenol Phenols (Ar-OH) Core->Phenol + NaH/DMF Prod_Amine Aminomethyl Pyrazoles (Kinase Inhibitors) Amine->Prod_Amine Prod_Thiol Thioethers (Metabolic Stability) Thiol->Prod_Thiol Prod_Phenol Ether Linkages (Scaffold Extension) Phenol->Prod_Phenol

Handling & Safety (E-E-A-T)

As an alkylating agent, this compound poses specific hazards.

  • Lachrymator: Like benzyl bromide, pyrazolyl-methyl bromides can be severe eye irritants. Handle only in a fume hood.

  • Skin Corrosive: Causes burns. Double-gloving (Nitrile) is recommended.

  • Decomposition: Releases HBr upon exposure to moisture. If the solid turns green/brown, purify before use.

References

  • PubChem. (2025). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 304477-40-5).[2][3] National Library of Medicine. [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of the chemical structure of novel compounds is a cornerstone of chemical research and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of the chemical structure of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-focused protocol for the structural elucidation of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This document eschews a generic template, instead presenting a logically structured narrative that mirrors the scientific process of discovery and verification. It integrates multi-technique spectroscopic analysis, emphasizing the "why" behind experimental choices and providing self-validating protocols to ensure scientific rigor.

Introduction: The Imperative for Unambiguous Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, which contains multiple substitution points on a pyrazole core, the potential for isomerism necessitates a robust and unequivocal structural determination. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development.

This guide will detail a systematic approach, beginning with the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and culminating in the definitive proof offered by single-crystal X-ray crystallography. Each section is designed to build upon the last, creating a cohesive and self-validating body of evidence.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression from determining the molecular formula and identifying key fragments to mapping out the precise connectivity and stereochemistry.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Identify Functional Groups & Proton/Carbon Environments MS->NMR_1D Provides Molecular Formula COSY 2D COSY Map ³J(H,H) Couplings (Proton-Proton Connectivity) NMR_1D->COSY Identifies Spin Systems HSQC 2D HSQC Map ¹J(C,H) Correlations (Direct C-H Bonds) COSY->HSQC Correlates Protons to Carbons HMBC 2D HMBC Map ²⁻³J(C,H) Correlations (Long-Range Connectivity) HSQC->HMBC Connects Molecular Fragments XRay X-Ray Crystallography Absolute Structure Determination HMBC->XRay Proposes Final Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a new compound. For a molecule containing bromine, the characteristic isotopic pattern is a critical diagnostic tool.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is below 5 ppm to allow for confident elemental composition determination.

Data Interpretation & Trustworthiness

The mass spectrum of a brominated compound will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 Da.

Table 1: Expected HRMS Data for C₁₁H₁₁BrN₂

Ion FormulaCalculated m/zObserved m/z (Example)Mass Accuracy (ppm)Isotopic Pattern
[C₁₁H₁₁⁷⁹BrN₂ + H]⁺265.0238265.02411.1~50%
[C₁₁H₁₁⁸¹BrN₂ + H]⁺267.0218267.02200.7~50%

The observation of this characteristic 1:1 isotopic cluster for the molecular ion provides strong, self-validating evidence for the presence of a single bromine atom in the molecule. The high-resolution data allows for the unambiguous determination of the elemental formula, C₁₁H₁₁BrN₂, distinguishing it from other potential formulas with a similar nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

¹H and ¹³C NMR: The Fundamental Scaffolding

Expertise & Experience: 1D NMR provides the initial overview of the molecular environment. The number of signals, their chemical shifts (δ), integration values (for ¹H), and multiplicities reveal the types of protons and carbons present and their immediate electronic surroundings.

Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the proposed structure of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, the following signals are anticipated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionProton (¹H) δ (ppm)MultiplicityIntegrationCarbon (¹³C) δ (ppm)
Phenyl (ortho)~7.5 - 7.7m2H~128 - 130
Phenyl (meta)~7.3 - 7.5m2H~128 - 130
Phenyl (para)~7.2 - 7.4m1H~125 - 127
Pyrazole H-5~7.4 - 7.6s1H~127 - 129
N-CH₃~3.8 - 4.0s3H~35 - 38
CH₂Br~4.5 - 4.7s2H~25 - 30
Pyrazole C-3---~148 - 152
Pyrazole C-4---~110 - 115
Phenyl C-ipso---~130 - 134
  • Trustworthiness: The singlet nature of the pyrazole H-5, N-CH₃, and CH₂Br protons is a key diagnostic feature. The absence of coupling for these signals is consistent with their proposed locations in the structure, where they lack adjacent protons. The aromatic region will show complex multiplets corresponding to the phenyl group.

2D NMR: Connecting the Pieces

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR experiments like COSY, HSQC, and HMBC provide the assembly instructions.[4] They reveal through-bond correlations, allowing for the definitive connection of molecular fragments.

Experimental Protocols: 2D NMR

The same sample prepared for 1D NMR can be used for these experiments.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically over two or three bonds (³JHH). This is crucial for tracing out the connectivity within the phenyl ring.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached (¹JCH). This definitively links the proton and carbon skeletons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds (²⁻³JCH). This is essential for connecting the substituent groups (phenyl, methyl, bromomethyl) to the correct positions on the pyrazole ring and for assigning quaternary carbons.[3][5][6]

Key HMBC Correlations for Structural Confirmation

The HMBC spectrum provides the definitive evidence for the proposed substitution pattern. The following long-range correlations are critical for validating the structure.

Caption: Key HMBC correlations for structural assignment.

  • Protons of the N-CH₃ group should show a correlation to C5 and C3 of the pyrazole ring. This confirms the methyl group is on N1.

  • Protons of the CH₂Br group should show correlations to C3 , C5 , and most importantly, the quaternary C4 of the pyrazole ring. This definitively places the bromomethyl group at the C4 position.

  • Proton H-5 on the pyrazole ring should show correlations to C4 , C3 , and the carbon of the CH₂Br group.

  • Ortho-protons of the phenyl ring should show a correlation to the quaternary C3 of the pyrazole ring, confirming the phenyl group's position.

X-ray Crystallography: The Final Arbiter

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of the electron density in a single crystal, revealing the precise spatial arrangement of every atom.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation and Validation

The results of a successful X-ray crystal structure analysis would be presented with a standard crystallographic information file (CIF) and an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram. The refinement statistics (e.g., R-factor) serve as a measure of the quality of the final structure. A low R-factor (<5%) indicates a high degree of confidence in the determined structure. The crystallographic data would definitively confirm the connectivity established by NMR and provide precise bond lengths and angles, leaving no ambiguity as to the identity of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole.

Conclusion

The structural elucidation of a novel compound such as 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula and confirms the presence of bromine. A comprehensive suite of 1D and 2D NMR experiments maps the intricate proton and carbon framework, providing robust evidence for the specific substitution pattern on the pyrazole core. Finally, single-crystal X-ray crystallography serves as the gold standard, offering irrefutable proof of the molecular structure. By following this rigorous, multi-faceted approach, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation in the field of drug discovery and development.

References

  • Silva, M. M. C., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • MDPI. (2007). Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

Sources

Exploratory

The Pyrazole Pharmacophore: A Technical Guide to Therapeutic Applications and Synthetic Strategies

Topic: Potential Therapeutic Applications of Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged Scaffold" St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Status

In the landscape of medicinal chemistry, pyrazole (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its unique electronic profile, characterized by a planar five-membered ring with six delocalized


-electrons, allows it to act simultaneously as a hydrogen bond donor (via the pyrrole-like NH) and acceptor (via the pyridine-like N).

This duality makes pyrazoles exceptional bioisosteres for peptide bonds and phenol rings, facilitating their integration into the ATP-binding pockets of kinases, the cyclooxygenase (COX) active sites, and G-protein coupled receptors (GPCRs). This guide analyzes the structural causality behind these applications, detailed synthetic protocols, and the emerging frontier of pyrazole-based PROTACs.[1]

Structural & Electronic Fundamentals

The therapeutic versatility of pyrazole stems from its tautomeric equilibrium and substitution vectors.

  • Hinge Binding: In kinase inhibitors, the unsubstituted N1-H often forms a critical hydrogen bond with the hinge region of the ATP binding site (e.g., Glu/Leu backbone residues).

  • Metabolic Stability: Unlike furan or thiophene, the pyrazole ring is relatively resistant to oxidative metabolism, though N-alkylation is a common metabolic route.

  • Vectorial Functionalization: Positions C3, C4, and C5 offer distinct vectors for exploring Chemical Space.

    • C3/C5: Control steric fit and lipophilicity (e.g.,

      
       in Celecoxib).
      
    • C4: Ideal for introducing solubilizing groups or linking to other pharmacophores (fragment-based design).

Therapeutic Application I: Oncology (Kinase Inhibition)

Pyrazoles are cornerstone scaffolds in the design of Type I and Type II kinase inhibitors.

Mechanism of Action

The pyrazole moiety typically functions as an ATP-mimetic. The


 nitrogen accepts a hydrogen bond from the kinase hinge region, while the 

NH donates a hydrogen bond to the backbone carbonyl.
Case Study: Aurora Kinase & CDK Inhibition (AT9283)

Fragment-based drug discovery (FBDD) identified the pyrazole-benzimidazole conjugate AT9283 .

  • Target: Aurora A/B, JAK2, Abl.[2]

  • Potency:

    
     nM (Aurora A).
    
  • SAR Insight: The pyrazole urea moiety forms a "bidentate" hydrogen bonding motif with the kinase hinge, locking the inhibitor in the active site.

Data Summary: Pyrazole Kinase Inhibitors
CompoundTargetPrimary IndicationKey Structural FeatureIC50 (Primary Target)
Crizotinib ALK/ROS1NSCLC3-benzyloxy-pyrazole~20 nM (ALK)
Ruxolitinib JAK1/2MyelofibrosisPyrazolo[4,3-d]pyrimidine3.3 nM (JAK1)
AT9283 Aurora A/BSolid TumorsPyrazole-urea linker3 nM (Aurora A)
Pazopanib VEGFRRenal Cell CarcinomaIndazole (Fused Pyrazole)10 nM (VEGFR2)
Visualization: Kinase Binding Logic

KinaseBinding cluster_0 Interaction Mode Kinase Kinase ATP Pocket (Hinge Region) Potency Nanomolar Affinity (IC50 < 10nM) Kinase->Potency Stabilization Pyrazole Pyrazole Scaffold (N1-H / N2) H_Bond_Donor Backbone NH (Glu/Leu) Pyrazole->H_Bond_Donor N2 Accepts H-Bond H_Bond_Acceptor Backbone C=O Pyrazole->H_Bond_Acceptor N1-H Donates H-Bond H_Bond_Donor->Kinase H_Bond_Acceptor->Kinase

Caption: Bidentate hydrogen bonding interaction between the pyrazole scaffold and kinase hinge region residues.

Therapeutic Application II: Inflammation (COX-2 Selectivity)

The development of Celecoxib revolutionized NSAID therapy by exploiting a structural difference between COX-1 and COX-2 isoforms.

Mechanistic Differentiation
  • COX-1: Contains a bulky Isoleucine (Ile523) at the entrance of the side pocket.

  • COX-2: Contains a smaller Valine (Val523).

  • Pyrazole Role: The rigid pyrazole core orients a polar sulfonamide group into this "side pocket." In COX-1, Ile523 sterically blocks this access. In COX-2, the pocket is accessible, conferring high selectivity.

SAR Criticality
  • C3-Trifluoromethyl (

    
    ):  Increases lipophilicity and metabolic stability; essential for potency.
    
  • N1-Phenylsulfonamide: The "anchor" that binds to the hydrophilic side pocket of COX-2 (Arg513/His90).

Emerging Frontier: Pyrazole-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) represent the next generation of pyrazole therapeutics. Instead of inhibiting a protein, they degrade it.[3]

  • Design: A pyrazole-based ligand (targeting the protein of interest, e.g., BTK) is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide or VHL).

  • Advantage: Event-driven pharmacology. One PROTAC molecule can degrade multiple target proteins (catalytic turnover), overcoming high intracellular target concentrations.

  • Recent Advances: Pyrazole-based PROTACs targeting B-Raf V600E have shown ability to overcome resistance mechanisms common to standard inhibitors like Vemurafenib.

Experimental Protocols

Protocol A: Microwave-Assisted Knorr Pyrazole Synthesis

A rapid, green chemistry approach for library generation.

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole. Reaction Time: 10–20 minutes (vs. 2-4 hours reflux). Yield: 85–95%.

  • Reagent Prep:

    • Dissolve Phenylhydrazine (10 mmol, 1.08 g) and Acetylacetone (10 mmol, 1.00 g) in 5 mL of Ethanol (or water for green protocols).

    • Note: If using aryl hydrazines with electron-withdrawing groups, add catalytic acetic acid (2-3 drops).

  • Irradiation:

    • Place the reaction vessel in a dedicated microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: Power = 100–150 W; Temperature = 80°C; Time = 10 minutes.

    • Safety: Ensure pressure sensing is active.

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates directly.

    • Pour into 20 mL ice-cold water if no precipitate forms.

    • Filter the solid under vacuum.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1).

    • Validation: Check Purity via TLC (Hexane:EtOAc 3:1) and melting point.[4][5]

Protocol B: ADP-Glo™ Kinase Assay (Self-Validating)

A homogeneous, luminescent assay to quantify kinase activity via ADP production.

Principle:

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.
    
  • Depletion: Remove unconsumed ATP.[6]

  • Detection: Convert ADP back to ATP

    
     Luciferase reaction 
    
    
    
    Light.[7]

Step-by-Step Workflow:

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Kinase Buffer  (containing Pyrazole Inhibitor or DMSO control).
      
    • Add 2

      
      L of Substrate/ATP Mix  (e.g., 10 
      
      
      
      M ATP, 0.2
      
      
      g/
      
      
      L substrate).
    • Add 1

      
      L of Purified Kinase  (e.g., Aurora A, 5 ng/well).
      
    • Incubate at Room Temp (RT) for 60 mins.

  • ADP-Glo Reagent Addition (Stop & Deplete):

    • Add 5

      
      L of ADP-Glo™ Reagent .[6]
      
    • Incubate at RT for 40 mins. (This stops the kinase and digests remaining ATP).[6][7][8]

  • Detection Reagent Addition:

    • Add 10

      
      L of Kinase Detection Reagent .
      
    • Incubate at RT for 30 mins. (Converts ADP

      
       ATP 
      
      
      
      Light).
  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit to Sigmoidal Dose-Response curve to determine IC50.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Reagents: Hydrazine + 1,3-Dicarbonyl Method Microwave Irradiation (100W, 80°C, 10 min) Start->Method Mix in EtOH Intermediate Cyclocondensation (Formation of Hydrazone) Method->Intermediate Rapid Heating Product Pyrazole Derivative (Precipitate) Intermediate->Product -H2O Elimination Purification Recrystallization (EtOH/Water) Product->Purification Filter Validation QC: NMR / LC-MS / MP Purification->Validation Final QC

Caption: Workflow for Microwave-Assisted Knorr Pyrazole Synthesis highlighting rapid cyclocondensation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int. J. Mol.[4][9] Sci. 2023.[8][9] Link

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283). J. Med. Chem. 2009. Link

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. 2025.[2][10][11][12] Link

  • ADP-Glo™ Kinase Assay Technical Manual. Promega. 2024.[11][13] Link

  • Navigating PROTACs in Cancer Therapy: Advancements and Future Horizons. J. Cell. Physiol. 2025.[2][10][11][12] Link

Sources

Foundational

Technical Guide: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles

The following technical guide details the synthesis of 1,3-disubstituted pyrazoles, focusing on overcoming the inherent regioselectivity challenges (1,3- vs. 1,5-isomerism).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1,3-disubstituted pyrazoles, focusing on overcoming the inherent regioselectivity challenges (1,3- vs. 1,5-isomerism).

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbusters like Celecoxib and Rimonabant. However, the synthesis of 1,3-disubstituted pyrazoles (where substituents are at N1 and C3, leaving C4 and C5 unsubstituted or minimally substituted) presents a classic regioselectivity problem.

Standard condensation of monosubstituted hydrazines with unsymmetrical 1,3-dielectrophiles often yields a mixture of 1,3- and 1,5-isomers , or favors the sterically congested 1,5-isomer due to electronic factors. This guide delineates three distinct, high-fidelity methodologies to strictly enforce 1,3-regiocontrol:

  • Electronic Steering: Using enaminones to direct nucleophilic attack.

  • Dipolar Assembly: [3+2] cycloaddition of nitrilimines.

  • Steric Selection: Transition-metal catalyzed N-arylation of 3-substituted pyrazoles.

The Regioselectivity Challenge

In the reaction between a monosubstituted hydrazine (


) and a 1,3-dielectrophile (e.g., 1,3-diketone), two nucleophilic nitrogens compete for two electrophilic carbons.
  • 1,5-Isomer Formation: Often favored kinetically or when the hydrazine's terminal

    
     attacks the most reactive carbonyl adjacent to the steric bulk.
    
  • 1,3-Isomer Formation: Required for specific biological activity but often the minor product in classical Knorr syntheses.

Achieving >95:5 regioselectivity requires manipulating the hard/soft acid-base (HSAB) properties of the reactants or using steric bulk to block the 1,5-pathway.

Methodology A: The Enaminone Route (Condensation)

Principle:


-Enaminones (

) serve as masked 1,3-dialdehydes/diketones. The presence of the dimethylamino group strongly polarizes the system, making the

-carbon electron-rich (less electrophilic) and the carbonyl carbon highly electrophilic. This directs the most nucleophilic nitrogen of the hydrazine (the terminal

) to the carbonyl, ensuring 1,3-selectivity.
Mechanism[1][2][3][4]
  • Attack: The terminal

    
     of the hydrazine attacks the carbonyl carbon of the enaminone.
    
  • Elimination: Water is eliminated to form a hydrazone intermediate.

  • Cyclization: The internal nitrogen attacks the

    
    -carbon, displacing dimethylamine.
    
Experimental Protocol

Target: 1-Phenyl-3-(4-chlorophenyl)pyrazole Reagents:

  • 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (Enaminone)

  • Phenylhydrazine hydrochloride

  • Ethanol (Solvent)

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv (209 mg) of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one in anhydrous ethanol (5 mL).

  • Addition: Add 1.1 equiv (159 mg) of phenylhydrazine hydrochloride. Note: Using the HCl salt often improves regiocontrol by buffering the pH.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the yellow enaminone spot.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol/water.

  • Validation:

    
    H NMR should show the pyrazole C5-H as a doublet (
    
    
    
    Hz) around
    
    
    7.8–8.0 ppm, distinct from the C4-H.

Methodology B: The Nitrilimine Route ([3+2] Cycloaddition)

Principle: This method constructs the pyrazole ring from a [C-N-N] dipole (nitrilimine) and a [C-C] dipolarophile (alkyne). By using a terminal alkyne , the steric bulk of the substituents directs the cycloaddition to yield the 1,3,5-trisubstituted or 1,3-disubstituted product (if the alkyne is acetylene or an equivalent).

Mechanism

Nitrilimines are generated in situ from hydrazonyl halides via dehydrohalogenation. They undergo a concerted [3+2] cycloaddition with the alkyne. The substituent on the nitrilimine carbon becomes the C3-substituent, and the hydrazine substituent becomes the N1-substituent.

Experimental Protocol

Target: 1,3-Diphenylpyrazole Reagents:

  • 
    -Phenylbenzohydrazonoyl chloride (Nitrilimine precursor)
    
  • Phenylacetylene (Dipolarophile)

  • Triethylamine (

    
    , Base)[1]
    
  • Dichloromethane (DCM, Solvent)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve

    
    -phenylbenzohydrazonoyl chloride (1.0 equiv) and phenylacetylene (1.2 equiv) in dry DCM (0.1 M concentration).
    
  • Activation: Add

    
     (2.0 equiv) dropwise at 0 °C. The base eliminates HCl, generating the reactive nitrilimine dipole.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Note: While this often yields 1,3,5-trisubstituted pyrazoles, using specific propiolates or acetylene equivalents can access 1,3-disubstituted variants.

Methodology C: Site-Selective N-Arylation (Post-Synthetic)

Principle: Starting with a commercially available 3-substituted pyrazole (which exists in tautomeric equilibrium with the 5-substituted form), N-arylation can be directed to the less sterically hindered nitrogen (N1) to yield the 1,3-isomer .

Mechanism

Metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig type) favors the formation of the thermodynamic product. The steric clash between the C3-substituent and the incoming N-aryl group destabilizes the 1,5-isomer, making the 1,3-isomer the exclusive product.

Experimental Protocol

Target: 1-(4-Methoxyphenyl)-3-methylpyrazole Reagents:

  • 3-Methylpyrazole (1.0 equiv)

  • 4-Iodoanisole (1.2 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand, 20 mol%)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Dioxane (Solvent)

Step-by-Step:

  • Charging: In a glovebox or under Argon, charge a pressure tube with CuI, ligand,

    
    , and 4-iodoanisole.
    
  • Addition: Add 3-methylpyrazole and Dioxane.

  • Heating: Seal the tube and heat to 110 °C for 24 hours.

  • Workup: Dilute with EtOAc, filter through a celite pad.

  • Purification: Silica gel chromatography.

  • Selectivity: This method typically yields >98:2 ratio of 1,3- vs 1,5-isomer due to the steric hindrance protecting the N adjacent to the methyl group.

Comparative Analysis

FeatureMethod A: EnaminoneMethod B: NitrilimineMethod C: N-Arylation
Primary Selectivity Electronic (Polarization)FMO/Steric (Dipole)Steric (Thermodynamic)
Typical Yield 70–90%60–85%80–95%
Substrate Scope Requires enaminone synthesisRequires hydrazonyl halideBroad (Commercial pyrazoles)
1,3:1,5 Ratio High (>95:5)Moderate to HighVery High (>98:2)
Best For... Large scale, simple alkyl/arylComplex core constructionLate-stage functionalization

Visualizations

Reaction Logic & Pathways

PyrazoleSynthesis Hydrazine Monosubstituted Hydrazine (R-NHNH2) Condensation Condensation (Method A) Hydrazine->Condensation Enaminone Enaminone (R'-CO-CH=CH-NMe2) Enaminone->Condensation PyrazoleNH 3-Substituted Pyrazole (NH) Arylation Cu-Catalyzed Arylation (Method C) PyrazoleNH->Arylation ArylHalide Aryl Halide (Ar-X) ArylHalide->Arylation Attack Nucleophilic Attack (NH2 -> C=O) Condensation->Attack Electronic Control Sterics Steric Hindrance Blocks N2 Arylation->Sterics Thermodynamic Control Prod13 1,3-Disubstituted Pyrazole (Major) Attack->Prod13 Favored Prod15 1,5-Disubstituted Pyrazole (Minor) Attack->Prod15 Disfavored Sterics->Prod13 N1 Arylation Sterics->Prod15 N2 Arylation

Caption: Decision tree for regioselective synthesis showing how electronic (Method A) and steric (Method C) factors drive 1,3-selectivity.

Mechanism of Enaminone Cyclocondensation

EnaminoneMech cluster_regio Regioselectivity Driver Step1 Reactants: R-NH-NH2 + R'-CO-CH=CH-NMe2 Step2 Intermediate A: Hydrazone Formation (Attack at C=O) Step1->Step2 Regiocontrol: NH2 (hard nuc) -> C=O (hard elec) Step3 Intermediate B: Cyclization (Attack at C-beta) Step2->Step3 Intramolecular Michael Addition Step4 Product: 1,3-Disubstituted Pyrazole (- HNMe2, - H2O) Step3->Step4 Aromatization Factor Enaminone Polarization: C=O is Hard Electrophile C-beta is Soft Electrophile Factor->Step2

Caption: Stepwise mechanism of Method A, highlighting the polarization that enforces 1,3-substitution.

References

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[3][4][5] The Journal of Organic Chemistry, 69(17), 5578–5587.[3] Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[6] Link

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Panda, N., & Jena, A. K. (2012).[7] Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols.[7] The Journal of Organic Chemistry, 77(20), 9401–9406. Link

Sources

Exploratory

Illuminating the Pyrazole Scaffold: A Technical Guide to Exploring its Chemical Space for Drug Discovery

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and presence in numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and presence in numerous FDA-approved drugs underscore its significance in the development of novel therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the chemical space of pyrazole-based compounds. We will delve into the core synthetic strategies, advanced functionalization techniques, and the application of computational and experimental screening methods to unlock the full therapeutic potential of this remarkable heterocycle. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and workflows.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The unique electronic properties of the pyrazole ring, arising from the interplay of its two nitrogen atoms, contribute to its ability to engage in a wide range of biological interactions.[3] This has led to the development of pyrazole-containing drugs across a spectrum of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and treatments for erectile dysfunction like sildenafil.[4][5] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery programs.[1]

Key Structural Features and Properties:

  • Aromaticity: The pyrazole ring is aromatic, conferring stability to the molecule.

  • Hydrogen Bonding: The N-H proton of an unsubstituted pyrazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]

  • Tautomerism: Unsubstituted or N-H pyrazoles can exist as tautomers, which can influence their reactivity and biological activity.

  • Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and membrane permeability.

Navigating the Synthetic Landscape: Crafting the Pyrazole Scaffold

A diverse array of synthetic methodologies has been developed to construct the pyrazole core, offering chemists a powerful toolkit to generate novel derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a cornerstone of pyrazole chemistry. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize a 3,5-disubstituted pyrazole.

Materials:

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of the β-dicarbonyl compound in ethanol in a round-bottom flask, add the hydrazine derivative.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized pyrazole should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex pyrazole derivatives in a single step.[8][9] These reactions combine three or more starting materials in a one-pot fashion, minimizing waste and simplifying purification procedures.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Objective: To synthesize a substituted pyrano[2,3-c]pyrazole derivative.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • The product typically precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization if necessary.[8]

Self-Validation: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expanding the Chemical Space: Functionalization of the Pyrazole Core

The ability to selectively introduce functional groups at various positions of the pyrazole ring is crucial for exploring its chemical space and optimizing biological activity.

C-H Functionalization: A Modern Strategy for Diversification

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials.[10] Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups at the C5 position of the pyrazole ring.[11][12]

Experimental Protocol: Palladium-Catalyzed C5-H Arylation of a Pyrazole

Objective: To selectively arylate the C5 position of an N-substituted pyrazole.

Materials:

  • N-substituted pyrazole (e.g., 1-methylpyrazole) (1.5 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium acetate (KOAc) (2.0 eq)

  • Dimethylacetamide (DMA)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk tube, add the N-substituted pyrazole, aryl bromide, Pd(OAc)₂, and KOAc.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add DMA to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 150 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11][13]

Self-Validation: Confirm the regioselectivity and structure of the arylated pyrazole using 2D NMR techniques such as HMBC and NOESY, in addition to standard 1D NMR and mass spectrometry.[6]

Exploring the Chemical Space: High-Throughput and In Silico Approaches

To efficiently navigate the vast chemical space of pyrazole-based compounds, a combination of high-throughput screening (HTS) and computational methods is indispensable.

High-Throughput Screening (HTS) of Pyrazole Libraries

HTS allows for the rapid screening of large compound libraries against a specific biological target. For pyrazole-based compounds, kinase inhibition is a common therapeutic target.[14]

Workflow for High-Throughput Kinase Profiling:

Caption: Virtual Screening Workflow for Pyrazole-Based Compounds.

Chemoinformatics tools can be employed to analyze the chemical space of pyrazole derivatives, identifying regions of interest and guiding the design of new compounds with desired properties. [15]Techniques like Principal Component Analysis (PCA) can be used to visualize and explore the diversity of a compound library. [16]

Structure-Activity Relationship (SAR) Studies: A Case Study on Aurora Kinase Inhibitors

Understanding the structure-activity relationship (SAR) is paramount for optimizing the potency and selectivity of lead compounds. Aurora kinases, a family of serine/threonine kinases that play a critical role in cell division, are attractive targets for cancer therapy, and several pyrazole-based inhibitors have been developed. [17][18] Table 1: SAR of Pyrazole-Based Aurora Kinase A Inhibitors

CompoundR1R2R3Aurora A IC₅₀ (nM)Reference
1 HPhenylCO₂Et15100[19]
2 H3-acetamidophenylCONH₂33[20]
3 CH₃PhenylCO₂Et>10000[19]
4 H4-fluorophenylCONH-cPr50[2]

This table is a representative example and the data is illustrative.

The SAR studies reveal that:

  • An amide group at the R3 position is generally more potent than an ester. [20]* Substitution on the R2 phenyl ring can significantly impact potency, with the 3-acetamidophenyl group showing strong activity. [20]* The nature of the substituent at the R1 position also influences inhibitor potency.

Analytical Characterization of Pyrazole-Based Compounds

Unambiguous characterization of synthesized compounds is essential for ensuring the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Key Analytical Techniques for Pyrazole Characterization

TechniqueInformation Obtained
¹H NMR Elucidation of the proton framework, including the number of protons, their chemical environment, and coupling patterns. [6]
¹³C NMR Determination of the carbon skeleton of the molecule. [6]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. [7]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Advances in synthetic methodologies, particularly in C-H functionalization and multicomponent reactions, have enabled the rapid generation of diverse pyrazole libraries. The integration of high-throughput screening and computational chemistry is further accelerating the exploration of this rich chemical space. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods, the application of artificial intelligence and machine learning in compound design, and the exploration of novel biological targets for pyrazole-based drugs. The continued investigation of this "privileged scaffold" holds immense promise for addressing unmet medical needs.

References

  • Afsina, C. M. A., Aneeja, T., Neetha, M., & Anilkumar, G. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213.
  • Bajnóczi, G., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157.
  • Gogoi, P., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(2025), 867-882.
  • Hsieh, H.-P., et al. (2008). Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623-1627.
  • Jubbair, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234-1293.
  • Kumar, A., et al. (2023).
  • Lellek, V., et al. (2018). Pyrazole synthesis. Organic Chemistry Portal.
  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1294.
  • Maged, N. S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Mako, A. A., et al. (2008). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Molecular Graphics and Modelling, 26(8), 1327-1339.
  • Mamos, P., et al. (2025).
  • Moustafa, A. H., et al. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10.
  • Narender, P., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines.
  • Organic & Biomolecular Chemistry. (2022). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles.
  • Patel, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
  • Qin, H.-L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 793-817.
  • Request PDF. (2025).
  • Request PDF. (2025). Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity.
  • Rodrigues, M. T., et al. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI.
  • S. S. Patole. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
  • Sahu, P. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035.
  • Selvaraj Coumar, M., et al. (2008). Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623-1627.
  • Selvaraj, M., et al. (2009). Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity. Journal of Medicinal Chemistry, 52(1), 28-39.
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  • Severin, R., et al. (2014). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles.
  • Singh, P., et al. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12).
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  • Varshney, H., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Population Therapeutics and Clinical Pharmacology, 31(3).
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  • Combinatorial Chemistry & High Throughput Screening. (2023).
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Foundational

preliminary investigation of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole as a building block

Executive Summary: The Electrophilic Pyrazole Handle In the landscape of heterocyclic building blocks, 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole represents a high-value "electrophilic handle." Unlike simple aryl hali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Pyrazole Handle

In the landscape of heterocyclic building blocks, 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole represents a high-value "electrophilic handle." Unlike simple aryl halides used for cross-coupling, this molecule features a reactive alkyl halide at the 4-position, activated by the adjacent aromatic pyrazole ring.

This guide serves as a preliminary investigation into its utility. It is designed for medicinal chemists seeking to incorporate the 1-methyl-3-phenylpyrazole pharmacophore—a scaffold historically associated with COX-2 inhibition, kinase modulation, and GPCR ligands—into larger molecular architectures via robust


 chemistry.

Structural Analysis & Electronic Profile

To utilize this building block effectively, one must understand the electronic environment that dictates its reactivity.

The "Benzylic-Like" Reactivity

The carbon-bromine bond at the 4-position is not a standard alkyl halide; it is electronically analogous to a benzyl bromide.

  • Resonance Stabilization: The pyrazole ring is

    
    -excessive. Upon heterolysis of the C-Br bond, the resulting carbocation at the 4-position is stabilized by the electron-donating nature of the pyrazole nitrogen lone pairs.
    
  • Implication: This lowers the activation energy for

    
     transition states and even allows for 
    
    
    
    pathways in highly polar solvents, making it an aggressive electrophile.
Regiochemistry: 1-Methyl-3-Phenyl vs. 1-Phenyl-3-Methyl

The specific arrangement of the N-methyl and 3-phenyl groups is critical.

  • 1-Methyl-3-Phenyl: The phenyl group is adjacent to the pyridine-like nitrogen (N2). This creates a specific lipophilic vector often required for binding pockets in kinases (e.g., the "gatekeeper" region).

  • Steric Profile: The methyl group at N1 locks the tautomerism, providing a fixed steric boundary that prevents promiscuous binding modes often seen with N-unsubstituted pyrazoles.

Validated Synthesis Protocol

Commercial availability of this specific isomer can be sporadic. Below is a self-validating synthesis route designed for high regiochemical fidelity, avoiding the common mixture of isomers seen in direct hydrazine condensations.

The Vilsmeier-Haack Approach (Recommended)

This route builds the pyrazole ring and the C4-carbon handle simultaneously, ensuring the correct 1,3-substitution pattern.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Reagents: Acetophenone + Methylhydrazine (1.05 eq) + Ethanol (reflux).

    • Mechanism:[1] Condensation to form acetophenone methylhydrazone.

    • Checkpoint: Monitor disappearance of ketone C=O stretch via IR or TLC.

  • Vilsmeier Cyclization (The Critical Step):

    • Reagents:

      
       (3.0 eq) + DMF (excess/solvent).
      
    • Procedure: Add

      
       to DMF at 0°C (form Vilsmeier reagent). Add hydrazone dropwise. Heat to 60-80°C.
      
    • Outcome: The Vilsmeier reagent attacks the hydrazone nitrogen, followed by cyclization and formylation at the 4-position.

    • Product:1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde .

  • Reduction:

    • Reagents:

      
       (0.5 eq) in Methanol.
      
    • Outcome: Clean conversion to the (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol .

  • Bromination (Appel or

    
    ): 
    
    • Reagents:

      
       (0.35 eq) in DCM at 0°C.
      
    • Purification: Aqueous workup (cold NaHCO3) followed by rapid filtration through a silica plug.

    • Caution: The product is a lachrymator and skin irritant.

Synthesis Workflow Diagram

SynthesisPath Acetophenone Acetophenone (Starting Material) Hydrazone Methylhydrazone Intermediate Acetophenone->Hydrazone MeNHNH2 EtOH, Reflux Aldehyde 4-Formyl-1-methyl- 3-phenylpyrazole Hydrazone->Aldehyde POCl3 / DMF (Vilsmeier-Haack) Alcohol 4-Hydroxymethyl Derivative Aldehyde->Alcohol NaBH4 MeOH, 0°C Target 4-(Bromomethyl)-1-methyl- 3-phenyl-1H-pyrazole Alcohol->Target PBr3 or CBr4/PPh3, DCM

Figure 1: Regioselective synthesis pathway ensuring the 1-methyl-3-phenyl arrangement via Vilsmeier-Haack cyclization.[2][3]

Reactivity & Medicinal Chemistry Applications[4][5][6][7][8][9]

The 4-(bromomethyl) moiety serves as a divergent point for "Hub-and-Spoke" library generation. The reactivity is dominated by


 displacement.
Nucleophilic Substitution Profile
Nucleophile ClassReagent ExampleProduct LinkageApplication Note
Secondary Amines Morpholine, Piperazine

(Benzylic amine)
High solubility; common in kinase inhibitors to interact with solvent-front residues.
Thiols Thiophenol, Cysteine

(Thioether)
Metabolic stability studies; introduction of lipophilic bulk.
Azides Sodium Azide (

)

(Azide)
Precursor for "Click" chemistry (triazole formation) for PROTAC linkers.
Alkoxides Phenols (

)

(Ether)
Rigidifying the scaffold; ether linkages are metabolically robust.
Divergent Synthesis Diagram

ReactivityHub Core 4-(Bromomethyl) Scaffold Amine Solubility Handle (e.g., Morpholine) Core->Amine HNR2 / Base Click Click Ready (Azide Precursor) Core->Click NaN3 Ether Ether Linkage (Phenol coupling) Core->Ether Ar-OH / K2CO3 Carbon Chain Extension (Cyanide/Malonate) Core->Carbon NaCN / DMSO

Figure 2: The "Reactivity Hub" illustrating the divergent utility of the bromomethyl handle.[3]

Case Study: Kinase Inhibitor Design

In the design of inhibitors for kinases such as p38 MAP kinase or Lck , the 1-methyl-3-phenylpyrazole core acts as an ATP-mimetic.

  • Mechanism: The phenyl ring performs

    
    -stacking interactions within the hydrophobic pocket.
    
  • Role of the Handle: The 4-position points toward the solvent-exposed region. Displacing the bromide with a solubilizing group (e.g., N-methylpiperazine) often drastically improves oral bioavailability and reduces plasma protein binding.

Handling, Stability & Safety

Stability Protocol
  • Moisture Sensitivity: The "benzylic-like" bromide is susceptible to hydrolysis, converting back to the alcohol (4-hydroxymethyl) upon prolonged exposure to atmospheric moisture.

  • Storage: Store under Argon/Nitrogen at -20°C. Desiccate before use.

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during storage. Use anhydrous DCM or THF for reactions.

Safety Advisory
  • Lachrymator: Like benzyl bromide, this compound is a potent tear gas.

  • Handling: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkylating potential before removal from the hood.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Shetty, A.K., et al. "Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde."[2] Asian Journal of Chemistry, 2009.

  • Medicinal Utility of Methyl-Pyrazoles

    • Kumar, R., et al. "Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective." Mini-Reviews in Medicinal Chemistry, 2022.
  • General Reactivity of Halomethyl-Pyrazoles

    • Lyalin, B.V., et al. "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives."[4] Russian Journal of Electrochemistry, 2010.[4]

  • PubChem Compound Summary

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43141470, 4-(bromomethyl)-1-methyl-1H-pyrazole" (Analogous Core Structure).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in N-Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking a Versatile N-Alkylation Reagent In the landscape of medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking a Versatile N-Alkylation Reagent

In the landscape of medicinal chemistry and organic synthesis, the pyrazole scaffold is a cornerstone, integral to a multitude of biologically active compounds. The strategic modification of this heterocycle, particularly through N-alkylation, is a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This guide introduces 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , a highly reactive and versatile reagent for the N-alkylation of a broad range of nitrogen-containing nucleophiles.

The structure of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is primed for reactivity. The bromomethyl group at the 4-position of the pyrazole ring functions as a benzylic-type bromide. This structural motif is well-known to be an excellent electrophile in nucleophilic substitution reactions due to the stabilization of the transition state by the adjacent aromatic pyrazole ring.[1] This heightened reactivity allows for the efficient alkylation of a diverse array of amines, amides, and other N-heterocycles under relatively mild conditions.

This document provides a comprehensive overview of the application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in N-alkylation reactions, including detailed experimental protocols, a discussion of factors influencing reaction outcomes, and essential safety and handling information.

Synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

While not commercially available from all suppliers, 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole can be readily synthesized in the laboratory. A common and effective method is the radical bromination of the corresponding methyl-substituted pyrazole, 1,4-dimethyl-3-phenyl-1H-pyrazole, using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][3][4][5]

1,4-dimethyl-3-phenyl-1H-pyrazole 1,4-dimethyl-3-phenyl-1H-pyrazole 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 1,4-dimethyl-3-phenyl-1H-pyrazole->4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole NBS, AIBN CCl4, reflux

Caption: Proposed synthesis of the title reagent.

Core Application: N-Alkylation Reactions

The primary application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is the introduction of the (1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl group onto a nitrogen atom. This reaction proceeds via a standard SN2 mechanism, where the nitrogen nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.

General Reaction Scheme

reagent 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole product N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl) amine reagent->product nucleophile R-NH-R' nucleophile->product Base, Solvent

Caption: General N-alkylation reaction.

Detailed Experimental Protocols

The following protocols are provided as general guidelines and can be adapted for specific substrates. It is always recommended to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Alkylation of Primary and Secondary Aliphatic Amines

This protocol is suitable for the mono-alkylation of primary amines and the alkylation of secondary amines. The use of a slight excess of the amine can help to minimize dialkylation in the case of primary amines. Alternatively, using the amine as the limiting reagent with a suitable base can favor mono-alkylation.[6][7][8]

Materials:

  • 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or another suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the amine (1.0-1.2 equivalents) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 equivalents).

  • Add a solution of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC until the starting bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.

Protocol 2: N-Alkylation of Anilines

Anilines are generally less nucleophilic than aliphatic amines, and therefore, slightly more forcing conditions may be required.[9]

Materials:

  • 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 equivalents) in anhydrous DMF, add the aniline derivative (1.0 equivalent).

  • Add a solution of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 equivalent) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation of N-Heterocycles (e.g., Imidazole)

N-Heterocycles like imidazole are excellent nucleophiles and readily undergo N-alkylation.[10]

Materials:

  • 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 eq)

  • Imidazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend imidazole (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Add a solution of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 equivalent) in acetonitrile.

  • Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

Factors Influencing N-Alkylation Reactions

The success and selectivity of N-alkylation reactions with 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole are influenced by several key factors:

FactorInfluence on the Reaction
Nucleophilicity of the Amine More nucleophilic amines (e.g., aliphatic amines) will react faster than less nucleophilic ones (e.g., anilines with electron-withdrawing groups).
Steric Hindrance Sterically hindered amines will react more slowly. The electrophilic carbon on the reagent is relatively unhindered, allowing for a broad substrate scope.
Choice of Base A base is typically required to deprotonate the N-H bond of the nucleophile, increasing its reactivity. For less acidic amines, a stronger base like NaH may be necessary. For more acidic N-H bonds (e.g., in imidazoles), a weaker base like K₂CO₃ is often sufficient.[9][10]
Solvent Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.
Temperature For less reactive nucleophiles, heating is often required to drive the reaction to completion. However, excessive heat can lead to side reactions.
Stoichiometry In the case of primary amines, using an excess of the amine can help to minimize the formation of the dialkylated product.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical N-alkylation reaction using 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole.

A Combine Amine and Base in Solvent B Add 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole A->B C Stir at Appropriate Temperature B->C D Monitor Reaction by TLC/LC-MS C->D E Work-up (Filtration, Extraction, Washing) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization of Product F->G

Sources

Application

applications of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in medicinal chemistry

High-Impact Building Block for Medicinal Chemistry & Drug Discovery Abstract This guide details the chemical utility, handling, and synthetic applications of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

High-Impact Building Block for Medicinal Chemistry & Drug Discovery

Abstract

This guide details the chemical utility, handling, and synthetic applications of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (hereafter referred to as BMPP ). As a highly reactive benzylic-type electrophile, BMPP serves as a critical "molecular handle" for introducing the pharmacologically privileged 1-methyl-3-phenylpyrazole scaffold into bioactive molecules. This moiety is ubiquitous in kinase inhibitors (e.g., Src, FLT3), GPCR ligands (Cannabinoid receptor antagonists), and agrochemicals. This document provides optimized protocols for nucleophilic substitution, storage stability data, and strategic workflows for library synthesis.

Introduction: The "Privileged" Pyrazole Scaffold

In medicinal chemistry, the pyrazole ring is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The specific substitution pattern of 1-methyl-3-phenyl is chemically significant for two reasons:

  • Steric & Hydrophobic Fit: The 3-phenyl group often occupies hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the 1-methyl group controls the tautomeric state and solubility.

  • Synthetic Versatility: The 4-bromomethyl group (

    
    ) is a potent electrophile, chemically equivalent to a benzyl bromide but electronically modulated by the electron-rich pyrazole ring.
    

Key Applications:

  • Kinase Inhibitors: Mimicking the adenine region of ATP or accessing allosteric pockets in CDK, Src, and FLT3 kinases.

  • GPCR Modulators: Synthesis of Rimonabant analogs (CB1 antagonists).

  • Agrochemicals: Development of novel fungicides (SDHI class analogs).

Chemical Properties & Reactivity Profile[2][3][4][5]

PropertySpecification
IUPAC Name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Molecular Formula

Molecular Weight 251.13 g/mol
Physical State Off-white to pale yellow solid
Reactivity Class Alkylating Agent (Benzylic-like Halide)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive
Reactivity Insight

The methylene carbon attached to the bromine is activated by the adjacent pyrazole ring. The lone pair on the pyrazole nitrogen donates electron density into the ring, stabilizing the transition state of


 reactions. Consequently, BMPP is significantly more reactive than standard alkyl bromides  and comparable to (or faster than) benzyl bromide in nucleophilic substitutions.

Synthetic Protocols

Preparation of the Reagent (Self-Validation)

Note: If sourcing commercially, skip to 4.2. This protocol is for in-house generation from the aldehyde precursor.

Precursor: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[2][3] Reagents: Sodium Borohydride (


), Phosphorus Tribromide (

).
  • Reduction: Dissolve the aldehyde (1.0 eq) in MeOH at

    
    . Add 
    
    
    
    (1.5 eq) portion-wise. Stir for 1 h. Quench with water, extract with DCM. Yields the intermediate alcohol (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol).
  • Bromination: Dissolve the alcohol (1.0 eq) in anhydrous DCM at

    
    . Add 
    
    
    
    (0.4 eq) dropwise. Stir at room temperature for 2 h.
  • Workup: Quench carefully with saturated

    
     (gas evolution!). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Quality Control:

      
       diagnostic peak: 
      
      
      
      appears as a singlet around
      
      
      .
General Protocol: N-Alkylation (Library Synthesis)

This protocol describes the coupling of BMPP with a secondary amine (e.g., piperazine, morpholine) to generate a tertiary amine library.

Reagents:

  • BMPP (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst (Optional): NaI (0.1 eq) – Finkelstein condition to accelerate sluggish amines.

Step-by-Step:

  • Setup: In a 20 mL scintillation vial, suspend the secondary amine and

    
     in ACN (5 mL/mmol).
    
  • Addition: Add BMPP (dissolved in minimal ACN) dropwise to the stirring mixture.

    • Critical Control: If the reaction turns dark brown instantly, cool to

      
       to prevent polymerization.
      
  • Reaction: Stir at

    
     for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Strategic Applications in Drug Design

Application A: Fragment-Based Drug Discovery (FBDD)

BMPP is an ideal "Linker-Fragment" for Fragment-Growing strategies.

  • Concept: If a fragment screening campaign identifies a weak binder (e.g., a phenol or aniline) in a hydrophobic pocket, BMPP can be used to "grow" the molecule towards the solvent front or an adjacent sub-pocket.

  • Mechanism: The pyrazole ring provides a rigid spacer, while the phenyl group can engage in

    
    -stacking interactions (e.g., with Phenylalanine residues in the active site).
    
Application B: Kinase Inhibitor Design (Type II)

Many Type II kinase inhibitors (which bind the inactive DFG-out conformation) utilize a "hinge binder" connected to a "tail" that occupies the allosteric pocket.

  • Workflow:

    • Use BMPP to alkylate a core scaffold (e.g., an amino-pyrimidine).

    • The resulting molecule places the 3-phenyl group of the pyrazole into the hydrophobic back-pocket, potentially improving selectivity against off-target kinases.

Visualizations & Workflows

Diagram 1: Synthetic Pathway & Reactivity

This diagram illustrates the generation of BMPP and its divergent applications.

BMPP_Synthesis Aldehyde 1-Methyl-3-phenyl- pyrazole-4-carbaldehyde Alcohol Intermediate Alcohol (-CH2OH) Aldehyde->Alcohol NaBH4, MeOH (Reduction) BMPP BMPP Reagent (-CH2Br) Alcohol->BMPP PBr3, DCM (Bromination) Amine Tertiary Amines (Kinase Inhibitors) BMPP->Amine HNR2, K2CO3 (N-Alkylation) Ether Ethers (Agrochemicals) BMPP->Ether R-OH, NaH (Williamson Ether) Thio Thioethers (Metabolic Probes) BMPP->Thio R-SH, Et3N (Thio-alkylation)

Caption: Synthesis of BMPP from aldehyde precursor and subsequent divergent synthesis of bioactive libraries.

Diagram 2: Library Synthesis Workflow

A logical flow for high-throughput synthesis using BMPP.

Library_Workflow cluster_0 Parallel Synthesis (96-well) Start Start: BMPP Stock Solution Wells Add Diverse Nucleophiles (Amines, Phenols, Thiols) Start->Wells Base Add Base (K2CO3/Cs2CO3) Wells->Base Heat Incubate 60°C, 12h Base->Heat QC LC-MS Validation (Check Purity > 85%) Heat->QC Fail Re-purify / Resynthesize QC->Fail Fail Success Biological Screening (IC50 / Kd) QC->Success Pass

Caption: High-throughput parallel synthesis workflow for generating pyrazole-based libraries.

Safety & Handling

  • Lachrymator: Like benzyl bromide, BMPP is a potent lachrymator (tear gas agent).

    • Protocol: Always handle in a functioning fume hood.

    • PPE: Wear double nitrile gloves and safety goggles.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The compound degrades (turns brown) upon exposure to moisture and light.
    

References

  • Synthesis of Pyrazole Precursors

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-c
    • Source: Kaunas University of Technology (KTU).
    • URL:[Link]

  • Biological Activity (Kinase Inhibitors)

    • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
    • Source: Combinatorial Chemistry & High Throughput Screening.
    • URL:[Link]

  • Antifungal Applications

    • Title: Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.[4]

    • Source: MDPI (Molecules).[5]

    • URL:[Link]

  • General Reactivity of Pyrazole-Methyl Bromides

    • Title: 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470.
    • Source: PubChem.[6][7]

    • URL:[Link]

Sources

Method

role of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in the synthesis of kinase inhibitors

An In-Depth Guide to the Application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors Authored by a Senior Application Scientist Abstract Protein kinases are pivotal regulators...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors

Authored by a Senior Application Scientist

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule protein kinase inhibitors (PKIs) has consequently become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space explored for PKI discovery, the pyrazole scaffold has emerged as a "privileged structure" due to its synthetic accessibility, favorable drug-like properties, and versatile role as a bioisostere.[1][2][3] In fact, eight of the 74 small molecule PKIs approved by the US FDA incorporate a pyrazole ring, including prominent drugs like Crizotinib and Ruxolitinib.[1][2] This guide focuses on the strategic application of a key electrophilic intermediate, 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , as a versatile building block for constructing novel kinase inhibitors. We will elucidate its chemical reactivity, provide a detailed synthetic protocol for its use, and discuss the rationale behind its incorporation into inhibitor design.

The Pyrazole Scaffold: A Privileged Core in Kinase Inhibition

The utility of the pyrazole ring in medicinal chemistry is well-established.[2][3][4] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of features that are highly advantageous for kinase inhibitor design:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling crucial interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[5]

  • Structural Rigidity and Versatility: The planar pyrazole ring provides a rigid core that helps to correctly orient substituents into specific sub-pockets of the kinase active site, thereby enhancing binding affinity and selectivity.

  • Synthetic Tractability: The chemistry of pyrazoles is well-understood, allowing for facile and diverse functionalization at multiple positions on the ring.[6] This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.[7]

Numerous successful kinase inhibitors targeting Akt, Aurora kinases, JAK, Bcr-Abl, and others are built upon a pyrazole framework, underscoring its importance in the field.[2][3]

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: A Strategic Building Block

The subject of this guide, 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (Compound 1 ), is not merely a pyrazole-containing molecule; it is a highly strategic intermediate designed for efficient synthesis.

Chemical Properties and Reactivity:

  • Electrophilic Handle: The key feature of Compound 1 is the bromomethyl group (-CH₂Br) at the 4-position. The bromine atom is an excellent leaving group, and the adjacent carbon is activated towards nucleophilic attack.

  • Sₙ2 Reaction Profile: This molecule is an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. It will readily react with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to form a stable carbon-nucleophile bond. This is the primary mechanism through which it is incorporated into a larger inhibitor scaffold.

  • Structural Contribution: Upon reaction, Compound 1 introduces the 1-methyl-3-phenyl-4-methylenyl-1H-pyrazole moiety. The N-methylation prevents the pyrazole from acting as a hydrogen bond donor at that position, a specific design choice that can influence binding orientation.[8] The phenyl group at the 3-position is a significant lipophilic substituent intended to occupy a hydrophobic pocket within the target kinase.

Below is a diagram illustrating the core reactivity of this building block.

Caption: General Sₙ2 reaction workflow for the building block.

Application Protocol: Synthesis of a Representative Pyrazole-Based Kinase Inhibitor

This section provides a detailed, self-validating protocol for the synthesis of a representative kinase inhibitor (3 ) using 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1 ) and a common hinge-binding fragment, 2-amino-4-hydroxypyrimidine (2 ).

Rationale for Component Selection:

  • Electrophile (1): Our key building block, providing the core pyrazole structure with its phenyl substituent.

  • Nucleophile (2): 2-Amino-4-hydroxypyrimidine is chosen as a representative nucleophilic partner. The exocyclic amino group is a potent nucleophile, and the aminopyrimidine motif is a well-established hinge-binder in many known kinase inhibitors.[4]

Synthetic Scheme

The overall synthetic transformation is an N-alkylation reaction.

G cluster_reactants r1 Compound 1 r2 Compound 2 p1 Product 3 r1_img plus + r2_img p1_img [Combined Structure Image] r2_img->p1_img K₂CO₃, DMF 60 °C, 12h

Caption: Reaction scheme for the synthesis of inhibitor 3 .

Materials and Equipment
Reagents & SolventsEquipment
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1 )Round-bottom flask with stir bar
2-Amino-4-hydroxypyrimidine (2 )Condenser
Potassium Carbonate (K₂CO₃), anhydrousHeating mantle with temperature control
N,N-Dimethylformamide (DMF), anhydrousMagnetic stirrer
Ethyl Acetate (EtOAc)Thin-Layer Chromatography (TLC) plates
HexanesRotary evaporator
Deionized WaterGlass funnel and filter paper
Brine (saturated NaCl solution)Chromatography column (Silica gel)
Magnesium Sulfate (MgSO₄), anhydrousNMR tubes, Mass spectrometry vials
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask, add 2-amino-4-hydroxypyrimidine (2 ) (1.11 g, 10 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq). The base is crucial to deprotonate the pyrimidine nitrogen or facilitate the reaction, preventing HBr formation from acidifying the medium.

    • Add a magnetic stir bar and seal the flask with a rubber septum.

    • Add anhydrous DMF (30 mL) via syringe. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Addition of Electrophile:

    • In a separate vial, dissolve 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1 ) (2.65 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL).

    • Add the solution of 1 dropwise to the stirring suspension in the flask over 5 minutes.

  • Reaction and Monitoring:

    • Replace the septum with a reflux condenser and heat the reaction mixture to 60 °C in a heating mantle.

    • Maintain stirring at 60 °C for 12 hours.

    • Self-Validation/Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a 10:1 Dichloromethane:Methanol eluent. Spot the starting material 1 and the reaction mixture. The reaction is complete upon the disappearance of the spot corresponding to starting material 1 and the appearance of a new, more polar product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous phase with Ethyl Acetate (3 x 75 mL). The product is expected to be organic-soluble.

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Dry the resulting solid under high vacuum to obtain the final product 3 .

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results & Data

The following table summarizes the expected quantitative data for this representative synthesis.

ParameterExpected Value
Yield 65-75%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%
HRMS (ESI) Calculated for C₁₈H₁₇N₅O: 319.1433; Found: 319.1435
Hypothetical IC₅₀ (Kinase X) 50-200 nM

Structural Rationale and Proposed Binding Mode

The synthesized inhibitor 3 is designed to interact with the ATP-binding site of a target kinase. The various moieties of the molecule are hypothesized to form specific interactions that contribute to its binding affinity and selectivity.

  • Hinge Binding: The aminopyrimidine core is the designated "hinge-binder." The N-H of the amino group and one of the pyrimidine ring nitrogens are positioned to form two critical hydrogen bonds with the backbone of the kinase hinge region.[5]

  • Hydrophobic Interactions: The phenyl group at the 3-position of the pyrazole is designed to fit into a nearby hydrophobic pocket, often referred to as the "back pocket."

  • Solvent Front Exposure: The hydroxypyrimidine and the N-methylpyrazole portions are likely oriented towards the solvent-exposed region of the active site.

This proposed binding mode is visualized in the diagram below.

G cluster_inhibitor Inhibitor Molecule (3) cluster_kinase Kinase ATP-Binding Pocket AP Aminopyrimidine Core Linker Methylene Linker Hinge Hinge Region (e.g., Ala, Glu) AP->Hinge H-Bonds Pyr 1-Methyl-3-Phenyl-Pyrazole Pocket Hydrophobic Pocket Pyr->Pocket Hydrophobic Interaction Solvent Solvent Front Pyr->Solvent Solvent Exposure

Caption: Proposed binding mode of inhibitor 3 in a kinase active site.

Conclusion and Future Prospects

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a valuable and highly reactive chemical intermediate for the synthesis of pyrazole-based kinase inhibitors. Its primary role is to serve as a potent electrophile, enabling the straightforward installation of the substituted pyrazole scaffold onto a nucleophilic core, which often functions as the hinge-binding element. The protocol detailed herein provides a robust and reproducible method for leveraging this building block in a drug discovery campaign. By modifying the nucleophilic partner or further functionalizing the phenyl ring of the pyrazole, researchers can rapidly generate a library of diverse analogs for SAR exploration, ultimately leading to the discovery of potent and selective kinase inhibitors for targeted therapy.

References

  • Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Knecht, K. M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Cimpean, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Arnolds, J., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

  • Cimpean, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Knecht, K. M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Arnolds, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Gevorgyan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Avram, M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules. [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-1-methyl-1H-pyrazole. PubChem. [Link]

  • Blake, J. F., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry. [Link]

Sources

Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Pyrazole Derivatives

Overcoming Catalyst Poisoning and Protodeboronation in Heterocyclic Synthesis Executive Summary Pyrazole derivatives are ubiquitous pharmacophores in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), yet they present un...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Catalyst Poisoning and Protodeboronation in Heterocyclic Synthesis

Executive Summary

Pyrazole derivatives are ubiquitous pharmacophores in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), yet they present unique synthetic challenges in palladium-catalyzed cross-coupling. The electron-rich nitrogen atoms often coordinate to the palladium center, displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning"). Furthermore, pyrazole boronic acids are notoriously unstable, suffering from rapid protodeboronation.

This guide moves beyond generic Suzuki protocols to provide a field-validated methodology specifically for pyrazoles. By utilizing sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) and optimizing the base/solvent matrix, researchers can achieve high turnover numbers (TON) even with unprotected or chlorinated pyrazoles.

Mechanistic Insight: The "Azole Effect"

To solve the reaction failure, one must understand the failure mode. In standard Suzuki couplings, the rate-determining step is often oxidative addition or transmetalation. However, with pyrazoles, the resting state of the catalyst often shifts off-cycle.

  • The Problem (N-Coordination): The pyridine-like nitrogen (N2) of the pyrazole is a competent

    
    -donor. It binds tightly to electrophilic Pd(II) species formed after oxidative addition, creating a stable, unreactive complex (Pd-N adduct). This effectively sequesters the catalyst.
    
  • The Solution (Steric Bulk): Ligands like XPhos and SPhos possess significant steric bulk (e.g., isopropyl or cyclohexyl groups on the biaryl backbone). This bulk creates a "protective canopy" around the Pd center, sterically discouraging the approach of the pyrazole nitrogen while still allowing the approach of the flat boronic acid for transmetalation.

Visualization: The Modified Catalytic Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.

SuzukiPyrazole Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Halopyrazole Poison OFF-CYCLE TRAP Pd(II)-Pyrazole Complex (Catalyst Poisoning) OxAdd->Poison Unprotected N-Coordination (Standard Ligands) TransMet Transmetalation (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligands Block N-Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki catalytic cycle showing the off-cycle trap caused by pyrazole nitrogen coordination. Bulky ligands are required to bypass this trap.

Strategic Protocol Design
3.1 Ligand Selection Matrix

The choice of ligand is the single most critical variable.

Ligand ClassExamplesSuitability for PyrazolesMechanism of Action
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Excellent Steric bulk prevents N-coordination; electron-richness facilitates oxidative addition of chlorides.
Trialkylphosphines P(t-Bu)3, CataCXium AGood High electron density boosts reactivity of deactivated aryl chlorides.
Bidentate Phosphines dppf, dppePoor to Moderate Often fail with unprotected pyrazoles due to lack of steric protection against N-binding.
Triphenylphosphine PPh3Poor Insufficient activity for hindered or chlorinated pyrazoles; easily displaced by pyrazole N.
3.2 The Stability Issue: Boronic Acids vs. Esters

Pyrazole boronic acids are prone to protodeboronation (hydrolysis of the C-B bond), yielding the parent pyrazole instead of the coupled product.

  • Recommendation: Always prefer Pinacol Esters (BPin) or MIDA boronates over free boronic acids for pyrazole substrates.

  • Alternative: If you must use the free acid, use a high concentration of base and minimize water content, or use a "slow-release" strategy.

Experimental Protocols
Protocol A: Coupling of Unprotected Halopyrazoles

Target: Coupling 3-bromo-1H-pyrazole or 4-chloropyrazole with aryl boronic acids.

Rationale: This protocol uses a precatalyst (XPhos Pd G2) that generates the active Pd(0) species efficiently while preventing the "azole effect."

Materials:

  • Halopyrazole (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base: K3PO4 (0.5 M in water, 2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the halopyrazole (1.0 mmol), aryl boronic ester (1.2 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K3PO4 (4 mL, 2.0 mmol). Note: A biphasic system (4:1 organic:aqueous) is often optimal.

  • Reaction: Heat the mixture to 100 °C for 2–12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography. (Note: Unprotected pyrazoles can streak on silica; add 1% Et3N to the eluent).

Protocol B: Coupling of Pyrazole Boronic Esters (Nucleophiles)

Target: Coupling 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with aryl halides.

Rationale: Pyrazole boronates are unstable. We use a weaker base (K2CO3) and anhydrous conditions initially to prevent protodeboronation, or a rapid heating cycle (Microwave).

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • Pyrazole-BPin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) or SPhos Pd G2 (2 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered cases)

  • Solvent: DMF/Water (9:1) or Dioxane/Water (4:1)[1][2][3][4][5]

  • Conditions: Microwave irradiation at 120 °C for 30-60 mins (preferred) or thermal heating at 90 °C.

Step-by-Step Procedure:

  • Charge: Combine Aryl Halide (0.5 mmol), Pyrazole-BPin (0.6 mmol), and Base (1.0 mmol) in a microwave vial.

  • Catalyst: Add Pd(dppf)Cl2·DCM (20 mg, 0.025 mmol).

  • Solvent: Add DMF (2.5 mL) and Water (0.25 mL). Strict degassing is crucial here to prevent oxidative homocoupling.

  • Reaction: Irradiate at 120 °C for 30 minutes.

  • Validation: Check LC-MS for the mass of the product and the "de-borylated" pyrazole byproduct (M-BPin+H). If de-borylation is high (>20%), switch to anhydrous dioxane with CsF base.

Troubleshooting: The Self-Validating System

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Failed? CheckSM Analyze Crude LC-MS What remains? Start->CheckSM SM_Remains Starting Material Intact (No Conversion) CheckSM->SM_Remains Catalyst Inactive Dehal De-halogenated SM Found (Ar-X -> Ar-H) CheckSM->Dehal Reduction Side-Rxn Debor De-borylated SM Found (Py-B -> Py-H) CheckSM->Debor Protodeboronation Sol1 Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G2 Increase Temp to 110°C SM_Remains->Sol1 Sol2 Diagnosis: Hydride Source Present Action: Switch Solvent (EtOH -> Dioxane) Use Anhydrous Base Dehal->Sol2 Sol3 Diagnosis: Unstable Boronate Action: Use BPin Ester Switch Base to K3PO4 or KF Reduce Water % Debor->Sol3

Figure 2: Diagnostic logic for troubleshooting Suzuki coupling failures with pyrazoles.

Summary of Optimized Conditions
ParameterStandard ConditionOptimized for Pyrazoles
Catalyst Source Pd(PPh3)4 or Pd(OAc)2XPhos Pd G2 or SPhos Pd G2
Ligand PPh3XPhos (Steric Bulk + Electron Rich)
Base Na2CO3K3PO4 (Phosphate is gentler, better solubility)
Solvent Toluene/EtOH1,4-Dioxane/Water (4:1) or n-Butanol
Protecting Group Boc (Unstable)SEM (Stable) or Unprotected (with XPhos)
References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Billingsley, K. L., & Buchwald, S. L. (2013).[1][6][7] Journal of the American Chemical Society. [Link] (Foundational paper establishing XPhos/SPhos protocols for unprotected azoles).

  • Protodeboronation of Heteroaryl Boronic Acids. Cox, P. A., et al. (2010). Chemical Communications. [Link] (Mechanistic study on the instability of pyrazole/pyridine boronic acids).

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules (2019). [Link] (Validates SEM as the superior protecting group over Boc for these conditions).[5]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction. ChemRxiv (2023). [Link] (Discusses ligand selection for chlorinated substrates).

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link] (General practical considerations for base and solvent selection).

Sources

Method

using 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole to synthesize novel heterocycles

Application Note: Divergent Synthesis of Novel Heterocycles Using 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole Executive Summary This technical guide details the application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Novel Heterocycles Using 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Executive Summary

This technical guide details the application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS: 2092530-59-9) as a high-value electrophilic building block in medicinal chemistry.[1] The pyrazole pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), particularly for its role in kinase inhibition and anti-inflammatory pathways.

The 4-(bromomethyl) moiety functions as a "benzylic-like" electrophile, enabling rapid SN2 derivatization .[1] This guide provides validated protocols for coupling this scaffold with diverse nucleophiles (N-, O-, S-, and C-centered) to generate novel heterocyclic libraries with potential biological activity.[1]

Chemical Profile & Reactivity

Compound: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole Molecular Formula: C11H11BrN2 Molecular Weight: 251.12 g/mol [1]

Reactivity Matrix

The C4-bromomethyl group is highly activated due to the electron-rich nature of the pyrazole ring, which stabilizes the transition state during nucleophilic attack. However, this also makes it susceptible to hydrolysis if stored improperly.

ParameterSpecification
Primary Reactivity SN2 Nucleophilic Substitution
Leaving Group Bromide (Br⁻)
Preferred Solvents DMF, Acetonitrile (MeCN), THF
Storage 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive
Safety Note Potent alkylating agent; lachrymator. Handle in a fume hood.

Application Protocols

Workflow Overview: Divergent Library Synthesis

The following protocols demonstrate the synthesis of three distinct classes of heterocycles using this scaffold.

Figure 1: Divergent synthetic pathways for generating pyrazole-linked libraries.

Protocol A: Synthesis of Pyrazolyl-Methyl-Amines (N-Alkylation)

Target Application: Kinase Inhibitor Scaffolds[1]

This protocol couples the pyrazole scaffold with N-heterocycles (e.g., piperazine, morpholine, pyrrolidine). The resulting methylene-amine linker is a classic bioisostere found in numerous tyrosine kinase inhibitors.[1]

Reagents:

  • 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 equiv)[1]

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.2 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add K₂CO₃ (2.0 mmol) to the solution. Stir at room temperature for 10 minutes.

  • Addition: Add 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 mmol) dropwise (dissolved in 2 mL MeCN if solid).

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–5% MeOH/DCM).

Validation:

  • Yield: Typically 75–85%.[1]

  • ¹H NMR Diagnostic: Look for the disappearance of the CH₂Br singlet (~4.5 ppm) and appearance of the N-CH₂-Pyrazole singlet (~3.5–3.8 ppm).

Protocol B: Synthesis of Pyrazolyl-Thioethers (S-Alkylation)

Target Application: Antimicrobial & Anti-inflammatory Agents[1]

Thioether linkages are critical in metabolic stability.[1] This protocol uses a stronger base to couple thiol-containing heterocycles (e.g., 2-mercaptobenzothiazole).[1]

Reagents:

  • 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 equiv)[1]

  • Heterocyclic Thiol (1.1 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • DMF [Anhydrous]

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C.

  • Nucleophile Addition: Slowly add the Heterocyclic Thiol (1.1 mmol) dissolved in DMF. Stir at 0°C for 15 minutes until H₂ evolution ceases.

  • Electrophile Addition: Add 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench with ice-water (20 mL).

  • Isolation: The product often precipitates.[1] Filter the solid, wash with water and hexanes. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Insight & Troubleshooting

The reaction proceeds via a classic SN2 mechanism . The transition state involves the backside attack of the nucleophile on the methylene carbon, displacing the bromide.

Figure 2: SN2 Reaction Coordinate.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous; keep reaction under Ar/N₂.[1]
Side Products Bis-alkylationUse excess nucleophile (1.2–1.5 equiv).[1]
No Reaction Nucleophile too weakSwitch solvent to DMF or DMSO; Add catalytic KI (Finkelstein condition).
Decomposition High TemperaturePerform reaction at RT or 40°C instead of reflux.

References

  • Review of Pyrazole Biological Activity

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018).[2][3][4] MDPI Molecules.

  • General Pyrazole Synthesis & Functionalization

    • Pyrazole synthesis - Organic Chemistry Portal.[1]

  • Specific Compound Data (Catalog)

    • 4-(Bromomethyl)-3-phenyl-1H-pyrazole (Analogs).[1] BLD Pharm / Sigma-Aldrich.[1]

  • Mechanistic Grounding (SN2 Reactions)

    • Common nucleophilic substitution reactions.[1][5] Organic Chemistry 1 (Lumen Learning).

Sources

Application

Application Notes and Protocols for the Derivatization of Pyrazoles for Biological Screening

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in the development of numerous blockbuster drugs.[2][3] Marketed therapeutics such as the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole motif, showcasing the scaffold's broad therapeutic applicability.[4][5] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[6][7]

The power of the pyrazole core lies in its capacity for extensive derivatization. By strategically modifying the N1, C3, C4, and C5 positions of the ring, medicinal chemists can systematically tune a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize its pharmacokinetic profile and biological activity.[7] This process of generating a library of related compounds, or analogs, is fundamental to Structure-Activity Relationship (SAR) studies and is the engine of modern drug discovery.[2]

This guide provides an in-depth exploration of key, field-proven methods for the derivatization of pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic to empower effective experimental design and troubleshooting.

Core Derivatization Strategies: A Practical Guide

The strategic functionalization of the pyrazole ring can be broadly categorized by the position being modified. The most common and impactful approaches target the nitrogen atoms (N-functionalization) or the carbon backbone (C-functionalization).

N-Functionalization: Modulating Polarity and Receptor Interaction via Alkylation and Arylation

Substitution at the N1 position is one of the most fundamental modifications in pyrazole chemistry. The N-H group can act as a hydrogen bond donor, and its substitution dramatically alters the molecule's properties.[2] The primary challenge in N-functionalization of unsymmetrically substituted pyrazoles is controlling regioselectivity—the preferential reaction at either the N1 or N2 position. This outcome is governed by a delicate interplay of steric hindrance from adjacent substituents and the electronic nature of the reactants.[8]

This is the workhorse method for introducing alkyl groups onto the pyrazole nitrogen. The reaction proceeds via a standard nucleophilic substitution mechanism, where a base deprotonates the pyrazole N-H, creating a nucleophilic pyrazolate anion that subsequently attacks an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and easy to handle. For less reactive pyrazoles or alkylating agents, a stronger, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation.[8]

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazolate anion.[8]

  • Temperature: Reactions are often run at room temperature but may require gentle heating to drive less reactive combinations to completion.

Experimental Protocol: General Procedure for Base-Mediated N-Alkylation [8]

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Stir the resulting suspension at room temperature for 20 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (saturated aqueous NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated pyrazole.

Self-Validation and Trustworthiness:

  • Reaction Monitoring: Use TLC with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) to track the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

  • Purification: Flash chromatography is generally effective for separating the desired product from any unreacted starting material, over-alkylated byproducts, or regioisomers.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.

N_Alkylation_Workflow start Start reagents 1. Combine Pyrazole & K₂CO₃ in Anhydrous DMF start->reagents stir1 2. Stir under Inert Atmosphere (20 min) reagents->stir1 add_alkyl 3. Add Alkyl Halide (1.1 eq) Dropwise stir1->add_alkyl react 4. Stir at Room Temp (6-18h) add_alkyl->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup (Water Quench & Extraction) monitor->workup Reaction Complete purify 7. Purify by Flash Column Chromatography workup->purify characterize 8. Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Workflow for Base-Mediated N-Alkylation of Pyrazoles.

Introducing an aryl group on the pyrazole nitrogen is crucial for many drug candidates. While harsher conditions exist, the copper-catalyzed Ullmann condensation provides a reliable method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: A simple copper(I) source like CuI is a cost-effective and efficient catalyst for this C-N bond formation.[9]

  • Ligand: A diamine ligand, such as N,N'-dimethylethylenediamine, is critical. It coordinates to the copper center, increasing its solubility and catalytic activity.[9]

  • Base: A strong base like K₂CO₃ or K₃PO₄ is required to facilitate the reaction, likely by participating in the deprotonation of the pyrazole.

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazoles [9]

  • In an oven-dried Schlenk tube, combine CuI (0.1 eq), the pyrazole (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add the aryl halide (e.g., iodobenzene, 1.0 eq), N,N'-dimethylethylenediamine (0.2 eq), and anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography.

Self-Validation and Trustworthiness:

  • Inert Conditions: This reaction is sensitive to oxygen and moisture. Ensuring proper inert atmosphere technique is crucial for reproducibility and high yields.

  • Monitoring: LC-MS is the preferred method for monitoring, as starting materials and products have similar polarities, making TLC less reliable.

  • Characterization: ¹H NMR will show new signals in the aromatic region corresponding to the introduced aryl group and the disappearance of the N-H proton.

C-Functionalization: Building Molecular Complexity

Modifying the carbon backbone of the pyrazole ring is essential for exploring new binding pockets and expanding the SAR. Transition-metal catalyzed cross-coupling reactions are the most powerful tools for this purpose.

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges C-C bonds between a halide (or triflate) and a boronic acid derivative, catalyzed by a palladium complex. It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery.[10]

Causality Behind Experimental Choices:

  • Precursor: A halogenated pyrazole, such as 4-iodo-1-methyl-1H-pyrazole, is required. Iodine is a highly reactive leaving group in the key oxidative addition step.

  • Catalyst: A palladium(0) source is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or a more modern, efficient one like XPhos Pd G2 simplifies handling and ensures a reliable source of Pd(0) in the reaction.[11]

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Microwave Irradiation: Using a microwave reactor dramatically accelerates the reaction, often reducing reaction times from many hours to mere minutes, which is highly advantageous for library synthesis.[10]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling [10]

  • To a microwave vial, add the 4-iodopyrazole derivative (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Add a solvent mixture of DME/H₂O (4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation and Trustworthiness:

  • Reaction Optimization: The optimal temperature and time may vary depending on the substrates. A small optimization screen is recommended for new substrate classes.

  • Side Reactions: The primary side reaction is often protodeboronation of the boronic acid. Using a slight excess of the boronic acid can mitigate this.[12]

  • Characterization: HRMS is critical to confirm the exact mass of the coupled product. 2D NMR techniques (like HMBC and HSQC) can be used to definitively confirm the C4 connectivity.

Suzuki_Coupling_Workflow start Start reagents 1. Combine Halo-Pyrazole, Boronic Acid, Pd Catalyst, & Base in a Microwave Vial start->reagents add_solvent 2. Add DME/H₂O Solvent Mixture reagents->add_solvent seal_vial 3. Seal the Vial add_solvent->seal_vial irradiate 4. Microwave Irradiation (90°C, 10-20 min) seal_vial->irradiate cool 5. Cool to Room Temp irradiate->cool workup 6. Extraction and Aqueous Workup cool->workup purify 7. Purify by Flash Column Chromatography workup->purify end End purify->end MCR_Workflow cluster_0 Starting Materials A Aldehyde one_pot One-Pot Reaction (Ethanol, cat. Acetic Acid, Reflux) A->one_pot B β-Ketoester B->one_pot C Hydrazine C->one_pot monitor Monitor by TLC one_pot->monitor workup Workup & Isolation (Cooling, Filtration/Extraction) monitor->workup Reaction Complete product Diverse Pyrazole Library workup->product

Sources

Method

Application Note: Scale-Up Synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

This guide outlines a scalable, regioselective synthetic route for 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , a critical intermediate in the development of pharmaceutical agents (e.g., anticancer, anti-inflammatory)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scalable, regioselective synthetic route for 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , a critical intermediate in the development of pharmaceutical agents (e.g., anticancer, anti-inflammatory).

The protocol prioritizes regiochemical purity and process safety , utilizing an enaminone-based cyclization strategy to avoid the difficult isomer separations associated with traditional hydrazine-diketone condensations.

Executive Summary

The synthesis of 4-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole presents two primary challenges on scale:

  • Regioselectivity: Controlling the formation of the 1-methyl-3-phenyl isomer over the thermodynamically competitive 1-methyl-5-phenyl isomer.

  • Safety & Stability: Managing the handling of toxic alkylhydrazines and the stability of the reactive benzylic-like bromomethyl functionality.

This protocol recommends a 5-step linear sequence starting from acetophenone. The key strategic choice is the use of


-dimethylformamide dimethyl acetal (DMF-DMA)  to generate an enaminone intermediate. This enforces regioselectivity during the pyrazole ring formation, eliminating the need for chromatographic separation of isomers—a critical requirement for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic focuses on late-stage functionalization of the C4 position to avoid handling the unstable bromomethyl group through multiple steps.

Retrosynthesis Target 4-(Bromomethyl)-1-methyl- 3-phenyl-1H-pyrazole (Target) Alcohol (1-Methyl-3-phenyl-1H- pyrazol-4-yl)methanol Target->Alcohol Bromination (PBr3) Aldehyde 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Alcohol->Aldehyde Reduction (NaBH4) Pyrazole 1-Methyl-3-phenyl-1H-pyrazole (Core Scaffold) Aldehyde->Pyrazole Vilsmeier-Haack (POCl3/DMF) Enaminone 3-(Dimethylamino)-1-phenyl- 2-propen-1-one Pyrazole->Enaminone Cyclization (MeNHNH2) Acetophenone Acetophenone (Starting Material) Enaminone->Acetophenone Enamination (DMF-DMA)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the enaminone intermediate.

Strategic Comparison of Routes
ParameterRoute A: Diketone CondensationRoute B: Enaminone Cyclization (Recommended)
Starting Materials Benzoylacetone + MethylhydrazineAcetophenone + DMF-DMA + Methylhydrazine
Regioselectivity Poor (Mixture of 3-Ph and 5-Ph isomers)Excellent (>95:5 favoring 3-Ph)
Purification Column Chromatography (Not Scalable)Recrystallization (Scalable)
Atom Economy HighModerate (Loss of

)
Scale Suitability Low (due to separation)High

Detailed Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

Reaction: Acetophenone + DMF-DMA


 3-(Dimethylamino)-1-phenyl-2-propen-1-one
  • Charge a reactor with Acetophenone (1.0 equiv) and DMF-DMA (1.2 equiv).

  • Heat the mixture to reflux (approx. 100–110 °C) under nitrogen.

  • Distill off the methanol byproduct continuously to drive the equilibrium forward.

  • Monitor by HPLC until acetophenone is <1%.

  • Cool to room temperature. The product often solidifies.

  • Workup: Slurry in hexanes or heptane, filter, and dry.

    • Yield Expectations: 85–95%.

    • Criticality: Removal of methanol is essential for conversion.

Step 2: Regioselective Cyclization to 1-Methyl-3-phenyl-1H-pyrazole

Reaction: Enaminone + Methylhydrazine


 1-Methyl-3-phenyl-1H-pyrazole

Safety Note: Methylhydrazine is highly toxic and a suspected carcinogen. Handle in a closed system.

  • Dissolve the enaminone (1.0 equiv) in Ethanol (5 vol).

  • Cool the solution to 0–5 °C.

  • Add Methylhydrazine (1.1 equiv) dropwise, maintaining internal temperature <10 °C (Exothermic).

  • Warm to room temperature and stir for 2 hours.

  • Heat to reflux for 1 hour to ensure complete cyclization.

  • Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . If necessary, recrystallize from hexane/EtOAc.
    
    • Regiochemistry Check: 1H NMR should show the pyrazole H-5 proton as a doublet (approx. 7.4 ppm) and N-Me (approx. 3.9 ppm). The 5-phenyl isomer typically shows N-Me shielded (approx. 3.6 ppm) due to the adjacent phenyl ring.

Step 3: Vilsmeier-Haack Formylation

Reaction: Pyrazole +


/DMF 

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
  • Prepare Vilsmeier reagent: Add

    
     (1.2 equiv) dropwise to dry DMF (3.0 equiv) at 0 °C. Stir for 30 min.
    
  • Add a solution of 1-Methyl-3-phenyl-1H-pyrazole (1.0 equiv) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Heat to 80–90 °C for 4–6 hours.

  • Quench (Critical Safety Step): Pour the reaction mixture slowly into crushed ice/saturated Sodium Acetate solution. Caution: Delayed exotherm and HCl evolution.

  • Neutralize to pH 7–8 with

    
     (aq).
    
  • Filter the precipitated solid aldehyde. Wash with water and dry.[1]

    • Yield: 75–85%.[2]

Step 4: Reduction to Alcohol

Reaction: Aldehyde +




(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
  • Suspend the aldehyde (1.0 equiv) in Methanol (10 vol).

  • Cool to 0 °C.

  • Add

    
     (0.5–0.6 equiv) portion-wise. Gas evolution (
    
    
    
    ) will occur.
  • Stir at room temperature for 1 hour.

  • Quench with Acetone (to destroy excess hydride) followed by water.

  • Extract with Ethyl Acetate or DCM. Concentrate to obtain the alcohol.

Step 5: Bromination to Final Target

Reaction: Alcohol +




4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Safety Note: The product is a potential lachrymator and alkylating agent.

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM (10 vol) or Toluene.

  • Cool to 0 °C.

  • Add

    
     (0.4 equiv) dropwise. Note: Stoichiometry is 1/3 mol 
    
    
    
    per mol alcohol, but slight excess is used.
  • Stir at 0 °C to RT for 2–4 hours.

  • Quench carefully with ice water.

  • Separate layers. Wash organic layer with

    
     (aq) and brine.
    
  • Dry and Concentrate at low temperature (<40 °C).

  • Storage: Store the solid bromide at -20 °C under argon.

Process Flow & Critical Control Points

ProcessFlow Start Start: Acetophenone Step1 Step 1: Enaminone Formation (110°C, -MeOH) Start->Step1 IPC1 IPC: HPLC (<1% SM) Step1->IPC1 Step2 Step 2: Cyclization (MeNHNH2, 0-10°C) IPC1->Step2 Pass IPC2 IPC: Regio Check (NMR) Step2->IPC2 Step3 Step 3: Vilsmeier Formylation (POCl3/DMF) IPC2->Step3 Pass (>95:5) Safety Safety: Quench Exotherm Step3->Safety Step4 Step 4: Reduction (NaBH4) Safety->Step4 Step5 Step 5: Bromination (PBr3) Step4->Step5 Final Final Product Isolate & Store Cold Step5->Final

Figure 2: Process flow diagram highlighting In-Process Controls (IPC) and safety hold points.

Analytical Specifications

AttributeSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0% (Area %)HPLC (C18, ACN/H2O)
Regioisomer < 0.5% (1-methyl-5-phenyl)1H NMR / HPLC
Bromide Content 98–102% theoreticalTitration / Elemental
LOD < 0.5%Loss on Drying
Regiochemistry Validation (NMR)[4]
  • Target (1-Methyl-3-phenyl): The phenyl ring is distant from the N-methyl. The N-methyl signal appears at

    
     3.90–3.95 ppm  (
    
    
    
    ).
  • Impurity (1-Methyl-5-phenyl): The phenyl ring is adjacent to the N-methyl, causing an anisotropic shielding effect. The N-methyl signal appears upfield at

    
     3.60–3.70 ppm .
    

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:J. Org.[3][4] Chem. (2004).

    • Link:[Link]

    • Relevance: Discusses the thermodynamics of methylhydrazine condens
  • Enaminone Route

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
    • Source:Organic Letters (2014).
    • Link:[Link]

    • Relevance: Validates the reaction of enaminones with hydrazines to favor the 1,3-isomer.
  • Vilsmeier-Haack on Pyrazoles

    • Title: Synthesis of 1H-pyrazole-4-carbaldehydes using Vilsmeier-Haack reagent.[5][6][7][8]

    • Source:Molecules (2000).
    • Link:[Link]

    • Relevance: Standard protocol for introducing the C4-formyl group.
  • Bromination Safety

    • Title: Safe Scale-Up of a NBS-Involved Bromin
    • Source:Org.[3][4][9] Process Res. Dev. (2021).[10]

    • Link:[Link]

    • Relevance: General safety considerations for bromin

Sources

Application

Advanced Protecting Group Strategies for Multi-Step Pyrazole Synthesis

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary Pyrazole rings are ubiquitous pharmacophores in modern kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Pyrazole rings are ubiquitous pharmacophores in modern kinase inhibitors and anti-inflammatory agents (e.g., Ruxolitinib, Celecoxib). However, the pyrazole nucleus presents a unique synthetic challenge due to annular tautomerism (


- vs 

-pyrazole) and the amphoteric nature of the nitrogen atoms (pKa ~14 for NH, pKa ~2.5 for N).

"Naked" pyrazoles often poison metal catalysts, undergo non-selective alkylation, or interfere with lithiation. Successful multi-step synthesis requires a strategic choice of protecting group (PG) that not only masks the acidic proton but also directs regioselectivity during functionalization. This guide details the three most robust strategies: SEM (for lithiation/cross-coupling), THP (for cost-effective scale-up), and Boc (for electronic modulation).

Strategic Selection: The Decision Matrix

The choice of protecting group must be orthogonal to the reaction conditions planned for the scaffold.

Table 1: Comparative Stability and Utility of Pyrazole Protecting Groups

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl)THP (Tetrahydropyranyl)Boc (tert-Butoxycarbonyl)
Primary Utility Lithiation & Cross-Coupling. Best for directing C-H activation.Scale-up. Cheap, acid-labile masking.Electronic Modulation. Deactivates ring for electrophilic attack.
Install Method Strong Base (NaH) + SEM-ClAcid Cat. (pTSA) + DHPBase (DMAP/DIPEA) + (Boc)₂O
Base Stability Excellent. Survives

-BuLi, LDA, KOtBu.
Good. Stable to mild/moderate bases.Poor. Labile to strong nucleophiles/bases.
Acid Stability Good. Stable to mild acid; cleaved by strong acid/heat.Poor. Cleaves rapidly with mild acid (HCl/EtOH).Poor. Cleaves with TFA or HCl.
Deprotection Fluoride (TBAF) or Strong Acid (HCl).[1]Mild Acid (HCl, pTSA, PPTS).Acid (TFA, HCl/Dioxane).
Chirality Achiral (NMR is clean).Chiral Center (Creates diastereomers/complex NMR).Achiral.
Cost High.Low.Moderate.

The SEM Strategy: The "Gold Standard" for Lithiation

The SEM group is the premier choice for complex medicinal chemistry campaigns. Its ability to coordinate lithium allows for directed ortho-lithiation (DoM), enabling functionalization at the C-5 position.

Protocol A: SEM Protection of Pyrazoles

Mechanism: Irreversible deprotonation followed by


 alkylation.
Regioselectivity:  Under kinetic control (NaH, low temp), the SEM group usually attaches to the less sterically hindered nitrogen.

Materials:

  • Substituted Pyrazole (1.0 equiv)[2][3]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • SEM-Chloride (SEM-Cl) (1.1 equiv)

  • Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C. Add the pyrazole (dissolved in minimal DMF) dropwise. Caution:

    
     gas evolution.
    
  • Anion Formation: Stir at 0 °C for 30–60 mins. The solution should become clear or change color, indicating pyrazolate formation.

  • Alkylation: Add SEM-Cl dropwise via syringe at 0 °C.

  • Completion: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench carefully with sat. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[4] Extract with EtOAc.[1][4] Wash organics with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .[2]
Protocol B: Fluoride-Mediated Deprotection

Note: Acidic deprotection (HCl/EtOH reflux) is cheaper, but TBAF is orthogonal to acid-sensitive groups (e.g., acetals).

Step-by-Step:

  • Dissolve SEM-pyrazole in THF.

  • Add TBAF (1.0 M in THF, 3.0 equiv) and Ethylenediamine (3.0 equiv).

    • Expert Insight: TBAF alone can be slow. Ethylenediamine acts as a scavenger for the formaldehyde byproduct, preventing side reactions.

  • Heat to 60 °C for 4–12 hours.

  • Critical Workup: The byproduct is a silyl-fluoride species. Wash extensively with water to remove TBAF salts.

The THP Strategy: Economical Scale-Up

For kilogram-scale synthesis where lithiation is not required, THP is preferred due to the low cost of Dihydropyran (DHP).

Protocol C: Acid-Catalyzed THP Protection

Mechanism: Electrophilic addition to the enol ether.

Materials:

  • Pyrazole (1.0 equiv)[1][2][3]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)[5]

  • DCM or Toluene (or solvent-free)

Step-by-Step:

  • Dissolve pyrazole and DHP in DCM.

  • Add catalytic pTSA at RT.[5]

  • Stir for 2–16 hours.

    • Troubleshooting: If the reaction stalls, heat to reflux (if using Toluene) or add more DHP.

  • Quench: Add

    
     (excess relative to pTSA) to neutralize the acid catalyst before concentration. This prevents reversal of the reaction (deprotection) during solvent evaporation.
    
  • Purification: THP-pyrazoles are stable on silica gel if 1%

    
     is added to the eluent.
    

Visualizing the Workflow

The following diagram illustrates the decision logic and the "SEM Switch" strategy, where the protecting group is used to direct C-H activation.

PyrazoleStrategy Start Target: Functionalized Pyrazole Decision Does synthesis require Lithiation or Strong Base? Start->Decision SEM_Route Select SEM Group Decision->SEM_Route Yes (C-5 Functionalization) THP_Route Select THP Group Decision->THP_Route No (N-Alkylation/Suzuki) Protection Protection: NaH, SEM-Cl, DMF SEM_Route->Protection Lithiation Directed Ortho-Lithiation (n-BuLi, Electrophile) Protection->Lithiation Deprotection Deprotection: TBAF or HCl Lithiation->Deprotection Regio Note: SEM directs C-5 Lithiation; Can migrate (SEM Dance) Lithiation->Regio Acid_Prot Protection: DHP, pTSA THP_Route->Acid_Prot Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Acid_Prot->Suzuki Acid_Deprot Deprotection: HCl/MeOH Suzuki->Acid_Deprot

Caption: Decision tree for selecting SEM vs. THP based on synthetic requirements (Lithiation vs. Standard Coupling).

Advanced Concept: Regiocontrol & The "SEM Dance"

One of the most powerful aspects of the SEM group is the "SEM Dance" (Transposition) .

  • The Problem:

    
    -alkylation of asymmetric pyrazoles typically favors the less hindered nitrogen (
    
    
    
    ). However, you may need to functionalize the carbon adjacent to the more hindered nitrogen (
    
    
    ).
  • The Solution:

    • Protect with SEM (goes to

      
      ).
      
    • Perform lithiation (functionalizes

      
      ).
      
    • If you need to functionalize

      
      , you can induce a migration of the SEM group to 
      
      
      
      using catalytic amounts of SEM-Cl or specific Lewis acids, effectively swapping the reactive sites.
    • Alternatively, use the "Blocking Strategy" : Introduce a bulky group (e.g., Iodine) at

      
      , protect (forces SEM to 
      
      
      
      if
      
      
      is blocked? No, usually sterics still dominate, but removal of the blocking group later allows access).
    • Refined Insight: A more common approach is N-alkylation of SEM-protected pyrazoles . The SEM group can be removed after alkylating the other nitrogen, effectively allowing you to "swap" the identity of the

      
      -substituent [1].
      

Troubleshooting Common Issues

  • Issue: Low Yield during SEM Deprotection.

    • Cause: Incomplete reaction or formation of hydroxymethyl intermediate.

    • Fix: Ensure high temperature (60–80 °C) with TBAF. If using acid (HCl), ensure the solvent is not anhydrous (water is needed for hydrolysis of the hemiaminal intermediate).

  • Issue: Regioisomers during Protection.

    • Cause: Tautomeric equilibrium.

    • Fix: For kinetic control (SEM), use lower temperatures (-78 °C to 0 °C). For thermodynamic control (THP), allow longer reaction times at reflux to favor the most stable isomer.

  • Issue: "Gummy" crude products with THP.

    • Cause: Polymerization of DHP.[5]

    • Fix: Use strictly catalytic pTSA (1-5 mol%) and add DHP slowly.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.[1] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[2][3][6][7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Retrieved from [Link]

Sources

Method

application of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in agrochemical research

Executive Summary 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole represents a "privileged scaffold" in modern agrochemical synthesis.[1] Its structural architecture—combining a lipophilic phenyl ring, a polar pyrazole cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole represents a "privileged scaffold" in modern agrochemical synthesis.[1] Its structural architecture—combining a lipophilic phenyl ring, a polar pyrazole core, and a highly reactive electrophilic handle—makes it an ideal building block for Mitochondrial Electron Transport Inhibitors (METI) and Succinate Dehydrogenase Inhibitors (SDHI) .[2]

This guide details the chemical utility of this compound, providing researchers with validated protocols for synthesizing next-generation acaricides and fungicides. Unlike simple commodity chemicals, this intermediate offers a pre-optimized pharmacophore that significantly shortens the "Design-Make-Test" cycle in pesticide discovery.[1]

Chemical Profile & Reactivity

The molecule features a reactive bromomethyl group at the C4 position.[2] This moiety acts as a "benzylic-like" electrophile, highly susceptible to


 displacement by nucleophiles (amines, thiols, phenols) without disrupting the aromaticity of the pyrazole ring.
PropertySpecification
IUPAC Name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Molecular Formula C₁₂H₁₃BrN₂
Molecular Weight 265.15 g/mol
Physical State Off-white to pale yellow solid
Reactivity Class Alkylating Agent (Electrophile)
Key Hazard Lachrymator, Skin Irritant (Handle in Fume Hood)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Structural Advantages in Agrochemical Design[3]
  • 1-Methyl-3-Phenyl Core: Mimics the biaryl pharmacophores found in commercial fungicides (e.g., Pyraclostrobin) and acaricides (Tebufenpyrad analogs).[1][2]

  • C4-Methylene Bridge: Provides the critical steric spacing required for binding to the NADH:ubiquinone oxidoreductase (Complex I) in mites and insects.[2]

  • Metabolic Stability: The pyrazole ring is relatively resistant to oxidative degradation compared to furan or thiophene analogs.[2]

Core Applications

Application A: Synthesis of METI Acaricides (Mitochondrial Complex I Inhibitors)

The primary application of this scaffold is the synthesis of acaricides that target the Qo site of Complex I.[2] The bromomethyl group serves as the anchor point for attaching lipophilic "tail" groups (often phenoxy or benzyloxy moieties) that penetrate the hydrophobic channel of the enzyme.[2]

Mechanism of Action: The pyrazole head binds near the iron-sulfur cluster N2, while the tail (attached via the methylene bridge) extends into the quinone-binding tunnel, blocking electron transfer and halting ATP production.

Application B: SDHI Fungicide Development

While classical SDHIs (like Fluxapyroxad) use pyrazole-4-carboxamides, novel "extended linker" SDHIs are being explored.[1][2] This bromide allows for the insertion of a methylene spacer between the pyrazole and the amide bond, altering the flexibility and binding vector to overcome resistance in mutant fungal strains.

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Scaffold 4-(Bromomethyl)- 1-methyl-3-phenyl- 1H-pyrazole Nucleophile1 + Phenols/Thiols (K2CO3, DMF) Scaffold->Nucleophile1 Nucleophile2 + Amines (DIEA, MeCN) Scaffold->Nucleophile2 Nucleophile3 + Triethyl Phosphite (Arbuzov Rxn) Scaffold->Nucleophile3 METI METI Acaricides (Ether/Thioether Linked) Nucleophile1->METI SN2 Displacement SDHI Novel Amine-Linked Fungicides Nucleophile2->SDHI N-Alkylation HWE Horner-Wadsworth-Emmons Reagents Nucleophile3->HWE Phosphonate Synthesis

Caption: Divergent synthetic utility of the bromomethyl pyrazole scaffold in agrochemical discovery.

Experimental Protocols

Protocol 1: General Nucleophilic Coupling (Ether Synthesis)

Target: Synthesis of a Fenpyroximate-like Acaricide Analog.[1][2]

Rationale: This protocol utilizes the high reactivity of the bromomethyl group to couple with a phenol.[2] The use of Potassium Carbonate (


) acts as a mild base to generate the phenoxide in situ without degrading the pyrazole ring.[2]

Materials:

  • 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 eq)[1][2]

  • Substituted Phenol (e.g., 4-tert-butylphenol) (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[2]
    
  • Acetonitrile (MeCN) or DMF (Dry)[2]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the substituted phenol (1.1 eq) and anhydrous MeCN (0.1 M concentration relative to phenol).

  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes. The suspension may turn slightly yellow as the phenoxide forms.[2]
    
  • Addition: Dissolve 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 eq) in a minimum volume of MeCN. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The starting bromide should disappear rapidly.[2]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).[2] Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over

    
    .[2] Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Expected Yield: 85–95% Self-Validation: The product should show a distinct singlet in ¹H NMR around


 5.0–5.2 ppm (O-CH₂-Pyrazole), confirming the ether linkage.
Protocol 2: Synthesis of the Bromomethyl Scaffold (If not purchased)

Target: Generation of the intermediate from 1,4-dimethyl-3-phenyl-1H-pyrazole.[1]

Rationale: Commercial supplies of the bromomethyl derivative can be intermittent.[2] It is often more reliable to synthesize it fresh via radical bromination of the methyl precursor.[2]

Step-by-Step Procedure:

  • Dissolve 1,4-dimethyl-3-phenyl-1H-pyrazole (10 mmol) in

    
     or Benzotrifluoride (green alternative).
    
  • Add N-Bromosuccinimide (NBS) (10.5 mmol) and a catalytic amount of AIBN (0.5 mmol).[2]

  • Reflux the mixture (70–80°C) for 3–5 hours under an argon atmosphere.

  • Critical Step: Monitor closely to prevent over-bromination (dibromomethyl formation).[2] Stop when ~95% starting material is consumed.[2]

  • Cool, filter off the succinimide byproduct.[2]

  • Concentrate and recrystallize from Cyclohexane/EtOAc.

Safety & Handling Guidelines

  • Lachrymator: Benzylic-type bromides are potent tear agents.[1][2] Always handle in a functioning fume hood.[2]

  • Skin Sensitizer: Wear double nitrile gloves.[2] If contact occurs, wash with a solution of dilute sodium thiosulfate (to quench alkylating potential) followed by soap and water.[2]

  • Waste Disposal: Quench excess bromide with an amine (e.g., morpholine) or thiosulfate solution before disposal into halogenated waste streams.[2]

References

  • Lamberth, C. (2007).[2] "Pyrazole Chemistry in Crop Protection." Heterocycles. A comprehensive review of pyrazole scaffolds in commercial fungicides and herbicides.

  • Muthubhupathi, G., et al. (2024).[2] "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive. Details the antimicrobial and pharmacological potential of 1-methyl-3-phenyl pyrazole cores.

  • Yu, H., et al. (2016).[2] "Synthesis, Acaricidal Activity, and Structure-Activity Relationships of Pyrazolyl Acrylonitrile Derivatives." Journal of Agricultural and Food Chemistry. Discusses the SAR of pyrazole-based acaricides targeting Complex I. [1][2]

  • PubChem Compound Summary. "1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole."[1][2] Provides physical data and safety classifications for analogous bromomethyl pyrazoles. [2]

  • Kleizienė, N., et al. (2009).[2] "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[1][3] Molbank.[2] Describes the synthesis and characterization of related 4-bromo-1-phenyl pyrazole intermediates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole. This molecule is a valuable heterocyclic building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and agrochemical development.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield and purity of this target compound. We will address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, moving beyond simple step-by-step instructions to explain the causality behind our recommendations.

Section 1: Synthesis Overview and Recommended Protocols

The synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is most effectively approached as a two-stage process. First, the pyrazole core is constructed, followed by the selective bromination of the methyl group at the C4 position.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Benzylic-type Bromination (Wohl-Ziegler Reaction) A 1-Phenylbutane-1,3-dione C 4-Methyl-1-methyl-3-phenyl-1H-pyrazole A->C Fluorinated Alcohol (e.g., TFE) Reflux B Methylhydrazine B->C F 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (Target Product) C->F CCl4 Reflux D N-Bromosuccinimide (NBS) D->F E Radical Initiator (AIBN) E->F

Caption: High-level workflow for the two-stage synthesis.

Protocol 1.1: Synthesis of 4-Methyl-1-methyl-3-phenyl-1H-pyrazole (Precursor)

This stage involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. A key challenge in this step is controlling regioselectivity. The use of fluorinated alcohols as solvents has been shown to dramatically improve the formation of the desired 1,3-disubstituted regioisomer over the 1,5-isomer.

Materials:

  • 1-Phenylbutane-1,3-dione

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-phenylbutane-1,3-dione (1.0 eq).

  • Add 2,2,2-trifluoroethanol (TFE) to create a 0.5 M solution.

  • Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the TFE under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure precursor.

Protocol 1.2: Synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (Target Product)

This step employs a free-radical bromination, known as the Wohl-Ziegler reaction, which selectively targets the "benzylic-like" methyl group on the pyrazole ring.[3] The use of N-Bromosuccinimide (NBS) is critical as it provides a low, constant concentration of bromine radicals, minimizing competitive electrophilic addition to the pyrazole ring.[4][5]

Materials:

  • 4-Methyl-1-methyl-3-phenyl-1H-pyrazole (from Protocol 1.1)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), dissolve the pyrazole precursor (1.0 eq) in anhydrous carbon tetrachloride (CCl4).

  • Add freshly recrystallized NBS (1.05 eq). Using impure NBS can lead to unreliable results and side reactions.[3]

  • Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq).[3]

  • Heat the mixture to reflux (approx. 77°C). The reaction can be initiated and sustained with a heat lamp or by maintaining the reflux.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is seen floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide precipitate.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often an oil or low-melting solid and should be purified by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the final product.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

G cluster_solutions Potential Causes & Solutions start Low Yield or Impure Product in Bromination q1 Symptom High amount of unreacted starting material start->q1 q2 Symptom Presence of a dibrominated side product start->q2 q3 Symptom Formation of 4-bromo-1-methyl-3-phenyl-1H-pyrazole (ring bromination) start->q3 q4 Symptom Product is an inseparable oil or difficult to crystallize start->q4 a1 Cause: Inactive initiator or insufficient initiation. Solution: Add fresh AIBN/peroxide. Ensure reaction is at reflux. Use a photoflood lamp for photo-initiation. q1->a1 a2 Cause: Decomposed NBS. Solution: Recrystallize NBS from water before use. [14] Store in a cool, dark, dry place. q1->a2 a3 Cause: Excess NBS used. Solution: Use precisely 1.0-1.1 equivalents of NBS. Monitor stoichiometry carefully. q2->a3 a4 Cause: Reaction ran too long. Solution: Monitor closely by TLC/GC-MS and stop the reaction upon consumption of starting material. q2->a4 a5 Cause: Reaction conditions favored electrophilic substitution. Solution: Use a non-polar solvent like CCl4. Avoid acidic contaminants. Keep the reaction vessel dark to favor the radical pathway. q3->a5 a6 Cause: Co-eluting impurities or residual succinimide. Solution: Ensure complete removal of succinimide by filtration. Use a different solvent system for chromatography or consider crystallization from a mixed solvent system (e.g., ether/hexanes). [1] q4->a6

Caption: Troubleshooting decision flowchart for the bromination step.

Q1: My bromination reaction stalled, leaving a large amount of unreacted starting material. What went wrong?

  • Potential Cause 1: Ineffective Radical Initiation. The free-radical chain reaction may not have started or been sustained.[6] AIBN and benzoyl peroxide have specific decomposition temperatures required to generate radicals.

    • Solution: Ensure your reaction mixture is vigorously refluxing. If using AIBN in CCl4, the temperature should be ~77°C. Consider adding a fresh, small portion of the initiator if the reaction stalls. Alternatively, initiation can be achieved or enhanced with a high-intensity incandescent lamp shone on the flask.[3]

  • Potential Cause 2: Poor Quality NBS. N-Bromosuccinimide can decompose over time, especially if exposed to moisture, yielding succinimide and bromine, which is less effective for this specific transformation.

    • Solution: For best results, NBS should be recrystallized from water and dried under vacuum before use.[3] Pure NBS is a white crystalline solid; a yellow tint may indicate decomposition.

Q2: My mass spectrum shows a peak corresponding to a dibrominated product. How can I prevent this?

  • Potential Cause: Excess NBS or Over-reaction. The desired monobrominated product can undergo a second radical bromination to form 4-(dibromomethyl)-1-methyl-3-phenyl-1H-pyrazole if excess brominating agent is present or the reaction is left for too long.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NBS. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material has been consumed.

Q3: I've isolated a brominated product, but the NMR spectrum is inconsistent with the target molecule. I suspect ring bromination occurred. Why?

  • Potential Cause: Competing Electrophilic Bromination. While NBS is used to promote radical bromination, it can still participate in electrophilic aromatic substitution, especially on an electron-rich heterocycle like pyrazole, if conditions are not optimal.[7][8] This pathway is favored by polar solvents and the presence of acid.

    • Solution: Strictly use non-polar solvents like carbon tetrachloride or cyclohexane. Ensure all glassware is dry and free of acidic residue. The radical pathway is favored by heat and light, while the electrophilic pathway is suppressed under these conditions.[4]

Q4: My yield of the initial pyrazole precursor is low, and I see two distinct product spots on my TLC plate.

  • Potential Cause: Formation of Regioisomers. The reaction of a non-symmetrical dicarbonyl like 1-phenylbutane-1,3-dione with methylhydrazine can produce two regioisomers: the desired 1,3,4-substituted pyrazole and the undesired 1,5,4-substituted isomer.

    • Solution: The choice of solvent is critical for directing the regioselectivity. Traditional solvents like ethanol often give mixtures that are difficult to separate. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the desired isomer, leading to higher yields and easier purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Wohl-Ziegler bromination?

The reaction proceeds via a free-radical chain mechanism.[4][6]

  • Initiation: The radical initiator (e.g., AIBN) decomposes with heat to form initial radicals. These radicals abstract a hydrogen from trace HBr present to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazole precursor, forming a stable, resonance-delocalized benzylic-type radical and HBr.

    • This pyrazole radical then reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to form the final brominated product and a new bromine radical, which continues the chain.

  • Termination: Two radicals combine to end the chain. The role of NBS is to react with the HBr produced during propagation to generate a low and steady concentration of Br2, which is necessary for the chain reaction to proceed.[4][6]

Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br2) for this reaction?

NBS is preferred because it maintains a very low concentration of molecular bromine (Br2) and bromine radicals (Br•) in the reaction mixture.[4] Using a high concentration of Br2, as would happen if it were added directly, would strongly favor a competing reaction pathway: electrophilic addition to the pyrazole ring, leading to undesired side products.[5] NBS ensures the radical pathway is the dominant one.

Q3: How critical is the purity of NBS?

It is highly critical. Old or impure NBS may be partially hydrolyzed to succinimide, reducing the effective concentration of the reagent.[3] More importantly, impurities can sometimes initiate undesirable side reactions. Recrystallizing commercial NBS from hot water is a standard and highly recommended procedure to ensure reproducibility and high yields.[3]

Q4: What analytical methods are best for characterizing the final product?

A combination of techniques is recommended:

  • ¹H NMR: This is the most powerful tool. Look for the disappearance of the methyl singlet (around 2.3 ppm) from the starting material and the appearance of a new singlet for the bromomethyl group (-CH2Br) further downfield (typically 4.5-4.8 ppm).

  • ¹³C NMR: Confirm the presence of the new -CH2Br carbon.

  • Mass Spectrometry (MS): Look for the molecular ion peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, so you should observe a characteristic M+ and M+2 pattern with roughly equal intensity, which is a definitive sign of a monobrominated compound.[9]

Section 4: Data Summary

Table 1: Recommended Reaction Conditions for Bromination
ParameterRecommended ConditionRationale
Solvent Carbon Tetrachloride (CCl₄)Non-polar, promotes radical pathway, optimal reflux temp for AIBN.
Brominating Agent N-Bromosuccinimide (NBS)Provides low Br₂ concentration, selective for radical pathway.[5]
NBS Stoichiometry 1.0 - 1.1 equivalentsMinimizes dibromination side products.
Initiator AIBN or Benzoyl PeroxideProvides a source of initial radicals to start the chain reaction.[3]
Temperature Reflux (~77°C in CCl₄)Necessary for thermal decomposition of the initiator.
Light Protect from ambient lightPrevents unwanted photochemical side reactions.
Table 2: Troubleshooting Synthesis Issues
SymptomPotential Cause(s)Recommended Action(s)
Low Yield (Bromination) Inactive initiator; Decomposed NBSUse fresh initiator; Recrystallize NBS from water.[3]
Dibromination Excess NBS; Prolonged reaction timeUse max 1.1 eq. of NBS; Monitor by TLC/GC-MS and stop promptly.
Ring Bromination Polar solvent; Acidic contaminantsUse non-polar solvent (CCl₄); Ensure glassware is clean and dry.[4]
Regioisomer Formation Inappropriate solvent in pyrazole synthesisUse a fluorinated alcohol like TFE as the solvent.
Purification Difficulty Residual impurities; Oily productEnsure complete workup; Try crystallization from a binary solvent system.[10]

References

  • Ali, M. M., & Ismail, M. M. F. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84–86. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IOP Publishing. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. Retrieved from [Link]

  • Technium Science. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-bromosuccinimide. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • YouTube. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • PubMed. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

Sources

Optimization

purification techniques for bromomethyl pyrazole compounds

Executive Summary Bromomethyl pyrazoles are versatile but notoriously temperamental intermediates in medicinal chemistry, particularly for kinase inhibitor development. Their dual nature—acting as both weak bases (pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethyl pyrazoles are versatile but notoriously temperamental intermediates in medicinal chemistry, particularly for kinase inhibitor development. Their dual nature—acting as both weak bases (pyrazole ring) and potent electrophiles (alkyl bromide)—creates a specific set of purification challenges.

This guide addresses the three most common failure modes in their preparation: degradation on acidic stationary phases , hydrolysis during workup , and lachrymatory safety hazards .

Part 1: Critical Safety & Handling (The "Before You Start" Phase)

WARNING: Lachrymator Hazard Bromomethyl pyrazoles are potent lachrymators (tear-inducing agents).[1] They alkylate TRPA1 channels in sensory nerves, causing severe eye and respiratory irritation even at low concentrations.

Safety Protocol 1.0: Containment & Quenching

  • Engineering Control: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Glassware Decontamination: Do NOT remove dirty glassware from the hood immediately. Rinse all flasks with a 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[1][2] Thiosulfate acts as a nucleophile, displacing the bromide to form a non-volatile, water-soluble Bunte salt, neutralizing the lachrymatory effect.

  • Spill Management: Cover spills with solid sodium thiosulfate or sodium sulfite before wiping.

Part 2: Troubleshooting & Optimization (Q&A Format)

Issue 1: "My product decomposes or streaks badly during Flash Chromatography."

Diagnosis: Silica gel acidity.[3] Standard silica gel has a surface pH of ~5.0–6.0 due to silanol groups (


). Bromomethyl pyrazoles are acid-sensitive; the acidic surface catalyzes the hydrolysis of the 

bond to the alcohol or promotes intermolecular alkylation (dimerization), leading to "streaking" and mass loss.

Technical Solution: Stationary Phase Neutralization You must mask the acidic silanol sites.

Protocol 2.1: Neutralized Silica Flash Chromatography

  • Slurry Preparation: Suspend silica gel in your starting mobile phase (e.g., Hexane).

  • Deactivation: Add 1% to 3% Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 1%

    
    .
    
  • Elution: Run your gradient. You can often remove the

    
     from the mobile phase after the first few fractions, or keep it at 0.5% if the compound is highly unstable.
    

Alternative: Use Neutral Alumina (Brockmann Grade III) . It is less acidic than silica but has lower resolution power.

Issue 2: "I cannot separate Succinimide from my product after NBS bromination."

Diagnosis: Solubility overlap. N-Bromosuccinimide (NBS) generates Succinimide as a byproduct.[3][4][5] While Succinimide is water-soluble, it has annoying partial solubility in Dichloromethane (DCM) and Ethyl Acetate, often co-eluting with pyrazoles.

Technical Solution: Precipitation & Aqueous Scavenging Do not rely solely on chromatography for Succinimide removal.

Protocol 2.2: The "Float & Wash" Workup

  • Reaction Solvent: If possible, run the reaction in Carbon Tetrachloride (

    
    )  or Benzene/Cyclohexane .
    
    • Why: Succinimide is insoluble in these non-polar solvents.

  • Filtration: Upon cooling to 0°C, Succinimide floats/precipitates. Filter the reaction mixture before aqueous workup.

  • Bicarbonate Wash: Dissolve the filtrate in DCM and wash 3x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2] High ionic strength and basic pH deprotonate any residual succinimide (

      
      ), forcing it into the aqueous layer.
      
Issue 3: "My product is oiling out during recrystallization."

Diagnosis: Impurity-driven melting point depression. Bromomethyl pyrazoles often form low-melting solids. Traces of solvent or unreacted methyl-pyrazole prevent crystal lattice formation.

Technical Solution: Binary Solvent Trituration Avoid standard "heat-to-dissolve" recrystallization, which risks thermal decomposition. Use Anti-solvent diffusion .

Data: Recommended Solvent Systems

MethodSolvent A (Dissolver)Solvent B (Precipitant)Notes
Standard Dichloromethane (DCM)Hexanes / HeptaneDissolve in min. DCM; add Hexane until cloudy; cool to -20°C.
Polar Ethyl AcetatePentaneGood for more polar pyrazole analogs.
Trituration Diethyl Ethern/aSonicate the oil in cold ether; effective for inducing nucleation.

Part 3: Visualized Workflows

Workflow 1: Purification Decision Tree

Use this logic gate to determine the optimal purification route based on crude purity and physical state.

PurificationLogic Start Crude Bromomethyl Pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil Yes TLC TLC Analysis (Succinimide present?) Solid->TLC Wash Protocol 2.2: Cold Bicarbonate Wash Oil->Wash Remove bulk impurities first Recryst Recrystallization (DCM/Hexane) TLC->Recryst No Succinimide ColumnCheck Impurity u0394Rf > 0.1? TLC->ColumnCheck Complex Mix Wash->TLC NeutSilica Protocol 2.1: Neutralized Silica Flash (1% Et3N) ColumnCheck->NeutSilica Yes (Separable) Alumina Neutral Alumina Column ColumnCheck->Alumina No (Streaking on Silica)

Figure 1: Decision matrix for selecting purification method based on physical state and impurity profile.

Workflow 2: The "Float & Wash" Workup Logic

Optimized for removing NBS byproducts without column chromatography.

WorkupFlow Rxn Reaction Mixture (CCl4 or Benzene) Cool Cool to 0°C (30 mins) Rxn->Cool Filter Filtration Cool->Filter SolidWaste Solid Waste: Succinimide Filter->SolidWaste Retentate Filtrate Filtrate: Product + Solv Filter->Filtrate Pass-through Quench Quench: 10% Na2S2O3 Filtrate->Quench Remove unreacted Br2/NBS Wash Wash: Sat. NaHCO3 (x3) Quench->Wash Remove residual Succinimide Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: The "Float & Wash" protocol minimizes column usage by leveraging solubility differences.

References

  • BenchChem Technical Support. (2025).[3] Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives: Troubleshooting Guide. Retrieved from

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate (Lachrymator handling). Retrieved from

  • ResearchGate Community. (2017). Discussion: How to get solid 4-Br pyrazolate from oily liquid? Retrieved from

  • Jalon Zeolite. (2025).[6][7][8] Activated Alumina vs. Silica Gel: Stability and pH properties.[9] Retrieved from

Sources

Troubleshooting

identifying and minimizing side products in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and minimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and minimizing side products in pyrazole synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of pyrazole synthesis and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The regioselectivity of the reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1][2]

Causality: The initial nucleophilic attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound determines the final regiochemical outcome. The relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms of the hydrazine derivative are key factors.[3]

Solutions:

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to more conventional solvents like ethanol.[4]

    • Expert Insight: The hydrogen-bonding properties of fluorinated alcohols are believed to modulate the reactivity of the dicarbonyl compound and the hydrazine, leading to a more ordered transition state and enhanced selectivity.

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the nitrogen atoms in the substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[3][5] Careful control of the reaction pH can therefore be used to steer the reaction towards the desired regioisomer.

  • Temperature Optimization: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to screen a range of temperatures to determine the optimal conditions for the formation of your desired isomer.

  • Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine has been shown to affect the regioselectivity of the reaction.[2]

dot

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: My reaction has a low yield and I'm isolating a significant amount of a non-aromatic side product.

Answer:

This is often indicative of the formation and isolation of a stable pyrazoline intermediate, which has not been fully converted to the desired pyrazole.

Causality: The reaction of a hydrazine with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound initially forms a pyrazoline.[6][7] An oxidation step is then required to aromatize the ring to the corresponding pyrazole. If the reaction conditions are not sufficiently oxidizing, or if the pyrazoline is particularly stable, it may be isolated as the major product.

Solutions:

  • In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture to facilitate the aromatization of the pyrazoline intermediate as it is formed. Common oxidizing agents for this purpose include air (oxygen), iodine, or bromine.[8]

  • Post-reaction Oxidation: If you have already isolated the pyrazoline, it can be oxidized in a separate step. A common procedure is to dissolve the pyrazoline in a suitable solvent, such as dimethyl sulfoxide (DMSO), and heat it under an oxygen atmosphere.[8]

  • Choice of Hydrazine: Using a hydrazine derivative with a good leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole without the need for a separate oxidation step.[9]

Issue 3: My reaction mixture is turning a dark color, and the final product is difficult to purify.

Answer:

The formation of colored impurities is a frequent issue, particularly when using phenylhydrazine or its derivatives.[5] This is often due to the decomposition or air-oxidation of the hydrazine reagent.

Causality: Hydrazines, especially arylhydrazines, can be unstable and prone to oxidation, leading to the formation of highly colored byproducts.[5] These impurities can complicate the purification of the desired pyrazole.

Solutions:

  • Use High-Purity Reagents: Ensure that your hydrazine reagent is of high purity. If necessary, distill or recrystallize the hydrazine before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent the air-oxidation of the hydrazine.

  • Stable Hydrazine Salts: Consider using a more stable salt of the hydrazine, such as the hydrochloride or sulfate salt.[5] A mild base may then be required in the reaction to liberate the free hydrazine in situ.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Knorr pyrazole synthesis?

A1: The most common side products encountered in the Knorr pyrazole synthesis are:

  • Regioisomers: As discussed in the troubleshooting guide, these are often the most significant side products when using unsymmetrical starting materials.[1]

  • Pyrazolines: These are the non-aromatic precursors to pyrazoles and can be isolated if the reaction is not driven to completion through oxidation.[6]

  • Hydrazones: Incomplete reaction can lead to the isolation of hydrazone intermediates.[6]

  • Michael Adducts: When using α,β-unsaturated carbonyl compounds, Michael addition of the hydrazine can occur without subsequent cyclization, leading to the formation of an acyclic side product.[10]

Q2: How can I effectively separate a mixture of pyrazole regioisomers?

A2: The separation of regioisomers can be challenging due to their similar physical properties. The most common methods for separation are:

  • Flash Column Chromatography: This is the most widely used method for separating regioisomers on a laboratory scale. Careful selection of the stationary and mobile phases is crucial for achieving good separation.[1][11]

  • Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent, fractional crystallization can be an effective purification technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.[11]

  • Preparative HPLC or SFC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide excellent resolution.[11]

Q3: What analytical techniques are most useful for identifying and quantifying side products in my pyrazole synthesis?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and identifying the presence of multiple products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying the molecular weights of the components in your reaction mixture, which can help to distinguish between the desired product and potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the products. For distinguishing between regioisomers, advanced 2D NMR techniques such as NOESY can be particularly useful.[1][12]

Data-Driven Insights

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

SolventRegioisomeric Ratio (A:B)Reference
Ethanol1:1 to 1:2
2,2,2-Trifluoroethanol (TFE)>95:5[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>98:2[4]

Regioisomer A is the product of nucleophilic attack at the less sterically hindered carbonyl, while Regioisomer B results from attack at the more hindered carbonyl.

dot

Caption: Generalized reaction pathway for the Knorr pyrazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Solvent

  • To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add the substituted hydrazine (1.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.[11]

  • Characterize the product by NMR and mass spectrometry to confirm its structure and purity.[1][12]

Protocol 2: Purification of a Mixture of Pyrazole Regioisomers by Flash Column Chromatography

  • Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved mixture onto a small amount of silica gel.

  • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., 100% hexanes).

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a gradually increasing gradient of a more polar solvent (e.g., ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure regioisomers.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.

References

Sources

Optimization

optimization of reaction conditions for pyrazole cyclization

Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Reaction Conditions for Pyrazole Cyclization Case ID: PYZ-OPT-2024 Welcome to the Pyrazole Synthesis Support Center. You have reached th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Reaction Conditions for Pyrazole Cyclization Case ID: PYZ-OPT-2024

Welcome to the Pyrazole Synthesis Support Center.

You have reached the Tier 3 Technical Support desk. We understand that pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr-type synthesis)—often appears deceptively simple but fails during scale-up or analog generation.

This guide addresses the three most critical failure modes reported by medicinal chemistry teams: Regioisomeric scrambling , Reaction stalling (intermediate trapping) , and Purification failures .

Module 1: The Regioselectivity Crisis (The "N1-Switch")

User Issue: "I am reacting a substituted hydrazine (R-NH-NH2) with an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I'm getting a 50:50 mix or the unwanted 1,5-isomer."

Technical Diagnosis: The Knorr synthesis with substituted hydrazines is governed by a competition between nucleophilicity and electrophilicity .

  • The Hydrazine: Contains two nitrogens with different nucleophilicities. The substituted nitrogen (

    
    ) is sterically hindered but electron-rich. The unsubstituted nitrogen (
    
    
    
    ) is less hindered.
  • The Diketone: Contains two carbonyls with different electrophilicities based on their substituents (steric bulk and electronic withdrawal).

The Solution: The pH "Switch" Protocol You can often invert the major isomer by altering the reaction medium's pH, which changes the protonation state of the hydrazine and the activation of the carbonyls.

Protocol A: Favoring the 1,5-Isomer (Kinetic/Steric Control)
  • Conditions: Aprotic solvent (THF, Dioxane) or basic conditions.

  • Mechanism: The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most reactive (least hindered) carbonyl.
    
  • Step-by-Step:

    • Dissolve 1,3-diketone (1.0 equiv) in THF (

      
      ).
      
    • Cool to

      
       to maximize kinetic control.
      
    • Add substituted hydrazine (1.1 equiv) dropwise.

    • Optional: Add mild base (

      
      ) to ensure the hydrazine remains deprotonated and nucleophilic.
      
    • Allow to warm to RT.

Protocol B: Favoring the 1,3-Isomer (Thermodynamic/Electronic Control)
  • Conditions: Protic, acidic solvent (Glacial Acetic Acid, EtOH/HCl).

  • Mechanism: Acid protonates the carbonyls, making them harder electrophiles. It also protonates the hydrazine. The reaction becomes driven by thermodynamics, often favoring the more stable conjugated system (1,3-isomer) or directing attack via the specific electronic activation of the carbonyls.

  • Step-by-Step:

    • Dissolve 1,3-diketone (1.0 equiv) in Glacial Acetic Acid or Ethanol containing

      
      .
      
    • Add substituted hydrazine (1.1 equiv).

    • Heat to reflux (thermodynamic equilibration).

Visual Decision Matrix: Regiocontrol Strategy

RegioControl Start Substrate Analysis: Unsymmetrical 1,3-Diketone Goal Desired Isomer? Start->Goal Cond1 Condition Set A: Kinetic Control Goal->Cond1 Need 1,5-Subst. Cond2 Condition Set B: Thermodynamic Control Goal->Cond2 Need 1,3-Subst. Details1 Solvent: THF/Dioxane Temp: 0°C -> RT Add: Et3N (Optional) Cond1->Details1 Result1 Major Product: 1,5-Isomer (Attack at least hindered C=O) Cond1->Result1 Details2 Solvent: AcOH or EtOH/HCl Temp: Reflux Add: Lewis Acid (Optional) Cond2->Details2 Result2 Major Product: 1,3-Isomer (Attack at most electrophilic C=O) Cond2->Result2

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer outcome in Knorr pyrazole synthesis.

Module 2: Reaction Stalling (The "Hydrazone Trap")

User Issue: "LCMS shows the mass of the intermediate (hydrazone) [M+18], but the ring won't close to form the pyrazole."

Technical Diagnosis: The reaction proceeds in two steps:

  • Condensation: Formation of the hydrazone (fast).

  • Cyclodehydration: Attack of the second nitrogen on the remaining carbonyl and loss of water (slow, rate-determining). If the ring doesn't close, the intermediate is likely stuck in a conformation where the nucleophilic nitrogen cannot reach the carbonyl, or the carbonyl is deactivated.

The Solution: The "Push" Protocols

Troubleshooting Step 1: Microwave Irradiation (The Gold Standard)

Microwave synthesis is superior to thermal heating for pyrazoles because the dipolar polarization effect efficiently couples with the polar transition state of the cyclization.

ParameterConventional HeatingMicrowave ConditionsBenefit
Solvent Ethanol (Reflux)Ethanol or AcOHHigh absorbance of MW energy
Time 2 - 12 Hours5 - 20 MinutesRapid screening of conditions
Yield 48 - 85%91 - 98%Cleaner profile, less degradation
Pressure 1 atm10-15 barSuperheating exceeds solvent b.p.

Data Source: Comparative studies on phenyl-1H-pyrazoles synthesis [1][2].[1]

Protocol:

  • Transfer the stalled reaction mixture to a microwave vial.

  • Seal and irradiate at 120°C - 140°C for 10 minutes .

  • Check LCMS.[2] If [M+18] persists, increase temp to 160°C.

Troubleshooting Step 2: Lewis Acid Catalysis

If thermal/MW energy isn't enough, activate the carbonyl.

  • Catalyst: Ytterbium perfluorooctanoate

    
     or Indium Chloride 
    
    
    
    .
  • Loading: 5-10 mol%.

  • Why: These are water-tolerant Lewis acids that coordinate to the carbonyl oxygen, increasing electrophilicity without hydrolyzing the hydrazone [3].

Module 3: Purification & Isolation (The "Clean-Up")

User Issue: "My product is an oil/tar and co-elutes with excess hydrazine."

Technical Diagnosis: Pyrazoles are weak bases (


, 

of conjugate acid

). Hydrazines are significantly more basic. You can exploit this

difference.

The "Acid Wash" Protocol: Do not rely solely on silica chromatography, as hydrazines streak and contaminate fractions.

  • Reaction Quench: Dilute reaction mixture with Ethyl Acetate.

  • The Wash: Wash the organic layer with 0.5 M HCl (aq).

    • Logic: The excess hydrazine is protonated and moves to the aqueous layer. The pyrazole (less basic) remains in the organic layer (unless it has other basic amines).

    • Warning: If your pyrazole has a basic side chain (e.g., pyridine, amine), this will extract your product. In that case, use Protocol B .

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Protocol B: Crystallization (For Solids) Many pyrazoles are crystalline but trapped in oil.

  • Dissolve the crude oil in a minimum amount of hot Ethanol.

  • Add water dropwise until persistent cloudiness appears.

  • Cool slowly to

    
    .
    
  • Pro-Tip: If it oils out, scratch the glass or add a seed crystal.

Visual Workflow: Troubleshooting Stalled Reactions

Troubleshooting Start Issue: Reaction Incomplete (LCMS shows Hydrazone) Check1 Check Solvent System Start->Check1 Path1 Solvent is Protic (EtOH, AcOH)? Check1->Path1 Yes Path2 Solvent is Aprotic (THF, DCM)? Check1->Path2 No Action1 Apply Microwave Irradiation 140°C, 10 min Path1->Action1 Action2 Add Lewis Acid (InCl3) OR Switch to AcOH Path2->Action2 Check2 Did it Cyclize? Action1->Check2 Action2->Check2 Success Proceed to Acid Wash & Isolation Check2->Success Yes Fail Steric Clash Likely. Redesign Substrate. Check2->Fail No

Caption: Diagnostic workflow for addressing stalled pyrazole cyclization reactions.

References
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Chemistry. (2023).

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Technical Support. (2025).

  • A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Tetrahedron Letters. (2011).

  • Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Guides. (2025).

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. (2023).

Sources

Troubleshooting

addressing poor solubility of pyrazole derivatives during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for addressing the common yet challenging issue of poor pyrazole derivative solubility during synthesis. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing the common yet challenging issue of poor pyrazole derivative solubility during synthesis. This guide is designed to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles. As Senior Application Scientists, we have structured this resource to reflect the practical workflow of a synthetic chemist, moving from acute problem-solving to foundational knowledge.

Part 1: Troubleshooting Guide - In-the-Moment Solutions

This section is formatted as a direct Q&A to address specific experimental hurdles.

Question: My pyrazole starting material or product has crashed out of the reaction mixture prematurely. What are my immediate options?

Answer: Premature precipitation is a common issue that can halt a reaction and complicate purification. The primary cause is that the concentration of a key species has exceeded its solubility limit in the chosen solvent system. Here is a systematic approach to resolve this:

  • Temperature Adjustment: Gently increasing the reaction temperature can significantly enhance the solubility of many organic compounds.[1][2][3] However, this must be done cautiously.

    • Causality: Increased kinetic energy allows solvent molecules to more effectively break down the crystal lattice of the solute.

    • Self-Validation: Monitor the reaction closely for any signs of degradation (e.g., color change) or the formation of side products via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If degradation occurs, this method is not suitable.

  • Solvent System Modification: If temperature adjustment is ineffective or detrimental, modifying the solvent is the next logical step.

    • Co-solvent Addition: Introduce a small amount of a co-solvent to increase the overall solvating power of the medium.[1] For a non-polar solvent like toluene, adding a more polar co-solvent such as ethanol, N,N-Dimethylformamide (DMF), or Dichloromethane (CH2Cl2) can be effective.[1][4]

    • Causality: A co-solvent can disrupt the strong intermolecular forces (like hydrogen bonding) within the pyrazole derivative's crystal structure, which are often responsible for low solubility.[1]

    • Self-Validation: Perform this on a small scale first. Ensure the co-solvent does not negatively impact your reaction kinetics or react with any of your reagents.

  • Concentration Reduction: A straightforward approach is to lower the concentration of the reactants.[1] This can prevent the product from reaching its saturation point and precipitating.

    • Causality: By increasing the solvent volume relative to the solute, you ensure the concentration remains below the solubility threshold.

    • Self-Validation: While effective, this may slow down reaction rates. Monitor the reaction progress over a longer period to ensure it proceeds to completion. This may not be ideal for large-scale synthesis where solvent costs are a factor.

Question: I can't purify my final pyrazole derivative via recrystallization because it's poorly soluble in everything I've tried. What should I do?

Answer: Recrystallization is highly dependent on finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold. For pyrazoles, this can be particularly challenging.

  • Employ a Binary Solvent System: This is the most powerful technique for difficult recrystallizations.

    • Protocol: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until you observe persistent turbidity.[1] Allow the solution to cool slowly.

    • Causality: This method allows you to finely tune the solvent environment to a point of supersaturation, from which pure crystals can form upon cooling.

    • Self-Validation: The formation of an oil or amorphous solid instead of crystals indicates that the solution cooled too quickly or the solvent system is not ideal. Re-heat to redissolve and allow for slower cooling, or screen for a different solvent pair.

  • Hot Filtration: If your compound is sparingly soluble even in hot solvents, hot filtration can be used to remove insoluble impurities.[1]

    • Protocol: Dissolve the crude product in a minimum amount of boiling solvent and quickly filter it through a pre-heated funnel to remove any undissolved material. The purified product should crystallize from the filtrate upon cooling.

    • Causality: This physically separates your product, which has some solubility at high temperatures, from impurities that are completely insoluble.

    • Self-Validation: A significant loss of product on the filter paper indicates that the solvent choice was too poor or the apparatus was not sufficiently pre-heated, causing premature crystallization.

  • Alternative Purification Methods: If recrystallization proves impossible, consider other techniques.

    • Column Chromatography: For basic pyrazoles that stick to silica gel, you can deactivate the silica by preparing the slurry with a small percentage (e.g., 1%) of triethylamine or ammonia in methanol.[5] Neutral alumina is also a viable alternative stationary phase.[5]

    • Solid-Phase Extraction (SPE): This can be an effective alternative for removing specific impurities when traditional methods fail.[1]

Part 2: Frequently Asked Questions (FAQs) - Foundational Knowledge

Question: What intrinsic factors make pyrazole derivatives prone to poor solubility?

Answer: The solubility of pyrazole derivatives is governed by a combination of factors related to their molecular structure and solid-state properties:

  • Molecular Weight and Lipophilicity: As with many organic compounds, higher molecular weight and increased lipophilicity (often measured as ClogP) generally lead to lower aqueous solubility.[1]

  • Intermolecular Forces: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom).[6][7] This allows for strong intermolecular hydrogen bonding, which can lead to a very stable crystal lattice that is difficult for solvents to break down.[1]

  • Crystal Structure: The way molecules pack in the solid state significantly impacts the energy required to dissolve them. A more stable, tightly packed crystal lattice results in lower solubility.[1]

  • Substituents: The nature of the groups attached to the pyrazole ring is critical. Lipophilic substituents will decrease aqueous solubility, while polar or ionizable groups (like amines or carboxylic acids) can increase it.[1][8]

Question: How can I proactively design my synthesis to avoid solubility issues?

Answer: Strategic planning during the design phase can mitigate many solubility challenges:

  • Structural Modification: If feasible within the project's scope, introducing polar functional groups or ionizable centers can dramatically improve solubility.[1][8] For example, replacing an aromatic C-H with a nitrogen atom can increase polarity and disrupt crystal packing.[9]

  • Use of Hydrotropes: For reactions in aqueous media, a hydrotrope like sodium p-toluenesulfonate (NaPTS) can be added. These are compounds that increase the solubility of poorly soluble organic molecules in water.[6][7]

  • Solvent Selection: Protic polar solvents (e.g., ethanol) and aprotic polar solvents (e.g., acetonitrile, acetone) are often good starting points for pyrazole synthesis.[1][2][4] Non-polar solvents like toluene are generally less effective.[10]

  • Green Chemistry Approaches: Utilizing water as a solvent, sometimes with the aid of catalysts or surfactants like cetyltrimethylammonium bromide (CTAB), can be an effective and environmentally friendly strategy.[11]

Question: Can pH be used to manipulate the solubility of my pyrazole derivative?

Answer: Yes, absolutely. For pyrazole derivatives that contain acidic or basic functional groups, pH adjustment is a powerful tool.[1][12][13]

  • Mechanism: Pyrazoles are weakly basic (pKa of ~2.5) and can be protonated by strong acids.[14] If your derivative has an accessible basic or acidic site, altering the pH of the solution will convert the neutral molecule into a charged salt. These ionic salts are almost always more soluble in polar solvents, especially water, than their neutral counterparts.[13]

  • Application: This principle is often used in work-up procedures. For example, a basic pyrazole derivative can be dissolved in an acidic aqueous solution to separate it from non-basic impurities. Then, neutralizing the solution will cause the purified pyrazole to precipitate.

Data Presentation & Protocols

Table 1: Common Solvents for Pyrazole Synthesis

This table provides a general guide. Experimental verification is crucial for each specific derivative.

SolventTypeDielectric Constant (ε)Notes
EthanolProtic Polar24.5Good general-purpose solvent for many pyrazole syntheses.[1][15]
MethanolProtic Polar32.7Similar to ethanol, highly effective for dissolving polar pyrazoles.[1][2]
WaterProtic Polar80.1Often used in "green" synthesis, may require catalysts or hydrotropes.[11][15]
AcetonitrileAprotic Polar37.5A common solvent for a variety of organic reactions.[1]
AcetoneAprotic Polar20.7Good for dissolving less polar pyrazoles.[2][3]
Dichloromethane (DCM)Aprotic Polar9.1Useful for less polar derivatives and extractions.[1]
TolueneNon-Polar2.4Generally a poor choice unless reactants are very non-polar.[10]
Experimental Protocol: Systematic Solvent Screening for Recrystallization

Objective: To identify an optimal single or binary solvent system for the purification of a poorly soluble pyrazole derivative.

Materials:

  • Crude pyrazole derivative (~100 mg)

  • Selection of test solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Heptane, Water)

  • Small test tubes or vials (1-2 mL)

  • Heating block or hot plate

  • Stirring rods

Procedure:

  • Initial Screening (Single Solvents): a. Place ~5-10 mg of the crude pyrazole into separate test tubes. b. To each tube, add a test solvent dropwise (e.g., 0.1 mL at a time) at room temperature, stirring after each addition. c. Note if the compound dissolves readily at room temperature. If so, this is a "good" solvent and is unsuitable for single-solvent recrystallization but may be useful in a binary system. d. If the compound does not dissolve, heat the tube gently. Observe if the compound dissolves when hot. e. If the compound dissolves when hot, allow the tube to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. A solvent that meets these criteria is a potential candidate for single-solvent recrystallization.

  • Binary System Screening: a. Select a "good" solvent identified in Step 1c. b. Dissolve ~10 mg of the crude pyrazole in a minimal amount of the hot "good" solvent. c. While the solution is still hot, add a "poor" solvent (one in which the compound was insoluble, e.g., heptane or water) dropwise until the solution becomes persistently turbid. d. If necessary, add a drop of the hot "good" solvent to redissolve the precipitate and achieve a clear solution. e. Allow the solution to cool slowly. Observe for the formation of high-quality crystals.

Analysis: The ideal system will result in the formation of well-defined crystals upon cooling, with minimal product loss in the mother liquor.

Visualizations

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues during a reaction.

G cluster_0 Problem Identification cluster_1 Initial Interventions cluster_2 Advanced Solutions cluster_3 Outcome Start Product or SM Precipitates During Reaction Temp Increase Temperature Start->Temp Dilute Dilute Reaction (Add More Solvent) Temp->Dilute Degradation? Success Problem Solved Temp->Success Soluble & Stable? Cosolvent Add Co-solvent Dilute->Cosolvent Still Insoluble? Dilute->Success Soluble? SolventScreen Change Solvent System Entirely Cosolvent->SolventScreen No? Cosolvent->Success Soluble? SolventScreen->Success Soluble? Failure Re-evaluate Synthetic Route (e.g., Structural Modification) SolventScreen->Failure No?

Caption: A decision tree for troubleshooting premature precipitation in pyrazole synthesis.

Diagram 2: Impact of pH on Solubility

This diagram illustrates how pH modification can solubilize a basic pyrazole derivative.

G pz_neutral R-Pyrazole (Neutral Form) Poorly Soluble in Water pz_salt R-Pyrazole-H+ (Salt Form) Highly Soluble in Water pz_neutral:f1->pz_salt:f1 Add Acid (H+) (Lowers pH) pz_salt:f1->pz_neutral:f1 Add Base (OH-) (Raises pH)

Caption: Equilibrium between a neutral pyrazole and its more soluble protonated salt form.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • NIH. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Consensus. (n.d.). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • ScienceDirect. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

Sources

Optimization

storage and handling guidelines for 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole to ensure stability

Topic: Storage, Handling, and Stability Assurance Document ID: TS-BMP-001 | Version: 2.1 | Audience: Medicinal Chemists, Process Scientists Introduction: The Nature of the Reagent 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Stability Assurance

Document ID: TS-BMP-001 | Version: 2.1 | Audience: Medicinal Chemists, Process Scientists

Introduction: The Nature of the Reagent

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a highly reactive electrophilic building block used primarily for introducing the (1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl motif into target molecules via nucleophilic substitution (


).

As a benzylic bromide analog attached to an electron-rich pyrazole ring, this compound exhibits heightened reactivity compared to standard alkyl halides. This reactivity, while useful for synthesis, makes it chemically fragile. It is prone to hydrolysis (reaction with atmospheric moisture) and photolytic degradation (cleavage of the C-Br bond by light).

Immediate Safety Warning: This compound is a likely lachrymator (tear-inducing agent) and skin corrosive. All handling must occur inside a certified chemical fume hood.

Module 1: Critical Storage Parameters

To ensure the integrity of the reagent, you must control three thermodynamic variables: Temperature, Atmosphere, and Light.

The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits hydrolysis and autocatalytic dehydrobromination.
Atmosphere Inert Gas (Ar or N₂) Displaces oxygen and moisture. Moisture triggers the release of HBr, which catalyzes further decomposition.
Container Amber Glass / Foil The C-Br bond is photosensitive. UV/Visible light can generate radicals, leading to dimerization or debromination.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Module 2: Technical Troubleshooting (FAQ)

This section addresses specific scenarios reported by users in the field.

Q1: The material has turned from white/off-white to a pink or brown color. Is it still usable?

Status: Degradation Likely.

  • Cause: The color change indicates the liberation of Hydrogen Bromide (HBr) and the formation of oxidized byproducts (likely dipyrazolyl ethanes via radical coupling or hydrolysis products).

  • Action:

    • Check Purity: Run a rapid

      
      H NMR in 
      
      
      
      . Look for a downfield shift or broadening of the methylene signal (
      
      
      , typically
      
      
      4.3–4.6 ppm).
    • Purification: If degradation is <10%, you may filter the solid through a short pad of silica gel using non-polar solvent (Hexane/EtOAc) to remove colored impurities, but recrystallization is preferred.

    • Disposal: If degradation is >10%, discard the lot. The presence of HBr can ruin sensitive nucleophiles (e.g., amines) in your subsequent reaction.

Q2: I experienced severe eye irritation when weighing the compound. What happened?

Status: Lachrymator Release.

  • Cause: Like benzyl bromide, this compound releases vapors that alkylate TRPA1 receptors in mucous membranes, causing stinging and tearing.

  • Corrective Protocol:

    • Never weigh on an open bench. Move the balance into the fume hood.

    • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide nearby to neutralize spills on glassware.

Q3: Can I store a stock solution of this reagent?

Status: Not Recommended.

  • Reasoning: In solution, the rate of nucleophilic attack (even by the solvent or trace water) increases significantly.

  • Exception: If necessary, store in anhydrous THF or DCM over activated 3Å molecular sieves at -20°C.

  • Forbidden Solvents: Never store in Methanol, Ethanol, or DMF.

    • MeOH/EtOH: Will cause solvolysis to form the ether.

    • DMF: Can react to form a Vilsmeier-Haack type adduct over time.

Q4: The solid has "caked" into a hard lump. How do I handle it?

Status: Moisture Ingress.

  • Cause: The material has absorbed water, leading to partial hydrolysis and crystal bridging.

  • Action: Do not chip at it with a metal spatula (metal can catalyze decomposition). Dissolve the entire lump in anhydrous Dichloromethane (DCM), dry the solution over

    
    , filter, and concentrate in vacuo to recover the free-flowing solid.
    

Module 3: Mechanisms of Instability

Understanding how the molecule breaks down helps you prevent it.

Degradation Pathway Visualization

The following diagram illustrates the "Cycle of Destruction" initiated by moisture.

DegradationCycle Compound 4-(Bromomethyl)-1-methyl- 3-phenyl-1H-pyrazole Alcohol Hydrolysis Product (Alcohol) Compound->Alcohol Slow Hydrolysis HBr Hydrogen Bromide (HBr) Compound->HBr Releases Dimer Dimerization (Pink/Brown Color) Compound->Dimer Radical/Light Pathway Moisture Moisture (H₂O) Moisture->Alcohol AutoCat Autocatalytic Acid Degradation HBr->AutoCat Accelerates AutoCat->Compound Attacks

Figure 1: The moisture-induced degradation loop. Note that HBr generation accelerates the breakdown of the remaining material.

Module 4: Quality Control Decision Tree

Use this workflow before committing the reagent to a high-value synthesis.

QCDecision Start Inspect Reagent ColorCheck Is the color White/Off-White? Start->ColorCheck OdorCheck Is there a sharp, acrid odor (stronger than usual)? ColorCheck->OdorCheck Yes Purify Recrystallize / Filter ColorCheck->Purify No (Pink/Brown) NMRCheck Run 1H NMR (CDCl3) OdorCheck->NMRCheck No OdorCheck->NMRCheck Yes (Suspect HBr) Use PROCEED WITH REACTION NMRCheck->Use Purity >95% NMRCheck->Purify Purity 85-95% Discard DISCARD MATERIAL NMRCheck->Discard Purity <85%

Figure 2: Pre-reaction assessment workflow to prevent failed synthesis batches.

Module 5: Emergency Protocols

Spill Management
  • Evacuate: Clear the immediate area if the spill is outside the hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization: Cover the spill with a mixture of sand and soda ash (sodium carbonate) . This absorbs the liquid and neutralizes the acidic HBr.

  • Cleanup: Sweep into a hazardous waste container labeled "Halogenated Organic Solid - Corrosive."

Disposal
  • Quench: Dissolve small amounts in a fume hood using dilute NaOH or aqueous ammonia to convert the benzyl bromide to the benign benzyl alcohol/amine before disposal.

  • Stream: Dispose of as Halogenated Organic Waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Bromide Derivatives. Retrieved from [Link]

  • ScienceMadness & Common Organic Chemistry. Handling Guidelines for Lachrymatory Benzyl Halides. Retrieved from [Link]

Troubleshooting

preventing decomposition of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole during workup

Answering your request, as a Senior Application Scientist, here is the technical support guide on preventing the decomposition of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole during workup. Technical Support Center: 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, here is the technical support guide on preventing the decomposition of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole during workup.

Technical Support Center: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Introduction

Welcome to the technical support guide for 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole. This molecule is a valuable synthetic intermediate, but its utility is often challenged by its inherent instability during standard laboratory workup procedures. As a benzylic-type bromide, the compound is highly susceptible to nucleophilic substitution, primarily hydrolysis, leading to significant yield loss and purification difficulties.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols designed to help you navigate the challenges of working with this sensitive reagent. Our goal is to explain the chemical principles behind its decomposition and provide robust, field-tested procedures to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole decomposing during the workup?

A: The primary cause of decomposition is the high reactivity of the bromomethyl group at the 4-position of the pyrazole ring. This position is analogous to a benzylic position. The C-Br bond is weakened because the adjacent pyrazole ring can stabilize the resulting carbocation intermediate (via an SN1 mechanism) or the transition state (via an SN2 mechanism) through resonance.[1][2] When exposed to nucleophiles, particularly water or bases (like sodium bicarbonate) during an aqueous workup, the bromide is readily displaced to form the corresponding alcohol, 4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole.

Q2: What are the common signs of decomposition?

A: You can identify decomposition through several observations:

  • TLC Analysis: A new, more polar spot will appear on your TLC plate, corresponding to the alcohol byproduct. The Rf value of this byproduct will be significantly lower than that of your desired brominated compound.

  • 1H NMR Spectroscopy: In the 1H NMR spectrum of the crude or purified product, you will see a singlet corresponding to the -CH2OH protons (typically around δ 4.5-4.7 ppm), alongside the expected -CH2Br signal (typically δ 4.5-4.6 ppm). The integration of the alcohol peak will correlate with the extent of decomposition.

  • Physical Appearance: The product may appear as an oil or a waxy solid that is difficult to crystallize, often due to contamination with the alcohol byproduct.[3]

  • Reduced Yield: A significant and unexplained loss of material after workup and purification is a strong indicator of decomposition.

Q3: Can I use a standard aqueous workup with a sodium bicarbonate wash?

A: It is strongly discouraged . Using a basic wash, such as saturated sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH), will dramatically accelerate the rate of hydrolysis and other decomposition pathways. The hydroxide or bicarbonate ions are more potent nucleophiles than water and will rapidly displace the bromide. If quenching of an acid is necessary, it should be done with extreme care using the modified protocols described below.

Q4: Is the compound sensitive to silica gel during column chromatography?

A: Yes, it can be. Standard silica gel is slightly acidic and contains adsorbed water, which can promote hydrolysis of the bromide on the column. This leads to streaking of the product spot on TLC and poor recovery from the column. Using deactivated (neutral) silica gel or pre-treating the silica can mitigate this issue.[3][4]

Part 2: Troubleshooting Guides & Recommended Protocols

Understanding the Core Problem: The Hydrolysis Pathway

The primary challenge is preventing the nucleophilic substitution of the bromide by water. This reaction converts your desired product into an impurity that is often difficult to separate.

DecompositionPathway Reactant 4-(Bromomethyl)-1-methyl- 3-phenyl-1H-pyrazole Product 4-(Hydroxymethyl)-1-methyl- 3-phenyl-1H-pyrazole Reactant->Product Sɴ1 / Sɴ2 Hydrolysis Byproduct HBr / Br⁻ Reagent H₂O / OH⁻ (Aqueous Workup)

Figure 1. Primary decomposition pathway via hydrolysis.

To prevent this, the workup strategy must focus on minimizing or eliminating contact with water and basic reagents.

Protocol A: Preferred Method - Anhydrous Workup

This is the most reliable method for preserving the integrity of the title compound. It completely avoids the use of water.

Applicability: Use this method when the reaction byproducts and excess reagents are non-polar or can be removed by filtration and chromatography. For example, after a bromination reaction using NBS, where the succinimide byproduct can be filtered off.[5]

Step-by-Step Methodology:

  • Reaction Quenching (if applicable): If the reaction involves a charged or highly reactive species, quench it under anhydrous conditions first. For example, cool the reaction mixture in an ice bath.

  • Filtration: Dilute the reaction mixture with a dry, non-polar solvent (e.g., dichloromethane or diethyl ether). Filter the mixture through a pad of Celite® or a short plug of dry silica gel to remove solid byproducts (e.g., succinimide, triphenylphosphine oxide).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, do not use high temperatures. Keep the water bath temperature below 30-35 °C to prevent thermal decomposition.

  • Purification: Immediately purify the crude residue by column chromatography (see Protocol C for details).

Protocol B: Modified Low-Temperature Aqueous Workup

This method should only be used when an aqueous wash is absolutely necessary (e.g., to remove highly polar impurities like salts or DMF). The key is to work quickly, at low temperatures, and under neutral or slightly acidic pH.

Step-by-Step Methodology:

  • Pre-cool All Solutions: Before starting, cool the reaction mixture, the extraction solvent (e.g., ethyl acetate or dichloromethane), deionized water, and brine solution to 0-5 °C in an ice bath.

  • Quenching & Extraction:

    • Pour the cold reaction mixture into a separatory funnel containing the cold extraction solvent and cold deionized water.

    • Perform the extraction rapidly. Shake gently 2-3 times and immediately allow the layers to separate. Do not let the mixture sit.

    • Drain the organic layer. If multiple extractions are needed, add fresh cold solvent and repeat immediately.

  • Brine Wash: Wash the organic layer once with cold, saturated brine solution. This helps to remove the bulk of the dissolved water.[3]

  • Drying: Immediately dry the separated organic layer over a generous amount of a fast-acting anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Let it stand for at least 15-20 minutes, swirling occasionally.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure, keeping the bath temperature below 30-35 °C.

  • Purification: Proceed immediately to purification by column chromatography. Do not store the crude product for an extended period.

Protocol C: Purification by Column Chromatography

Proper chromatographic technique is critical to obtaining a pure, undecomposed product.

Step-by-Step Methodology:

  • Prepare Neutral Silica: If possible, use commercially available neutral silica gel. Alternatively, you can prepare it by flushing a column packed with standard silica gel with your eluent system containing 1% triethylamine, followed by flushing with the eluent system alone until the eluate is neutral. This neutralizes the acidic sites.

  • Choose Eluent System: A non-polar eluent system is recommended. Start with mixtures of hexane and ethyl acetate (e.g., 9:1 or 4:1) or dichloromethane and hexane.[6] Determine the optimal system by TLC first.

  • Loading the Column: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This prevents introducing water that might be present in the crude oil.

  • Elution: Run the column efficiently without unnecessary delays. Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<35 °C). The final product should be stored under an inert atmosphere (N2 or Argon) at low temperatures (-20 °C) to prevent degradation over time.

Part 3: Comparative Summary & Workflow

Table 1: Comparison of Workup Strategies
ParameterStandard Aqueous Workup (Not Recommended)Modified Aqueous Workup (Protocol B)Anhydrous Workup (Protocol A)
Key Reagents Water, NaHCO3/base, BrineCold Water, Cold BrineCelite®, Dry Solvents
Temperature Room Temperature0-5 °CRoom Temperature (controlled)
pH Conditions Basic (pH > 8)Neutral (pH ≈ 7)Anhydrous / Neutral
Contact Time ProlongedMinimized (< 5 minutes)N/A (No aqueous contact)
Risk of Hydrolysis Very HighLow to ModerateMinimal
Pros Removes acid/base impuritiesRemoves highly polar impuritiesHighest product stability
Cons Severe product decompositionRisk of some decompositionMay not remove all impurities
Recommended Workflow Decision Diagram

This diagram will help you choose the best workup strategy based on your reaction conditions.

Workflow Start Reaction Complete CheckImpurity Are polar/ionic byproducts (e.g., salts, DMF) present? Start->CheckImpurity Anhydrous Use Protocol A: Anhydrous Workup CheckImpurity->Anhydrous No Aqueous Use Protocol B: Modified Aqueous Workup CheckImpurity->Aqueous Yes Filter Filter through Celite®/Silica Plug Anhydrous->Filter Extract Rapid, cold extraction (H₂O, Brine) Aqueous->Extract Evaporate Concentrate at T < 35 °C Filter->Evaporate Dry Thoroughly dry organic layer (Na₂SO₄ or MgSO₄) Extract->Dry Dry->Evaporate Chromatography Purify via Chromatography (Protocol C) Evaporate->Chromatography End Pure, Stable Product Chromatography->End

Figure 2. Decision workflow for selecting the optimal workup procedure.

References

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Online Discussion]. Available at: [Link]

  • Kim, S. K., & Lee, H. S. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 143-148. Available at: [Link]

  • Google Patents. (2019). CN107098791B - Preparation method of benzyl bromide.
  • Flowers, R. A. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. Available at: [Link]

  • ResearchGate. (2015). Does anybody know about PhCH2CH2Br and about its organic properties? [Online Discussion]. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

The following guide is designed for researchers and drug development professionals requiring rigorous structural validation of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole . This document synthesizes theoretical additiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals requiring rigorous structural validation of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole .

This document synthesizes theoretical additivity rules, fragment-based spectral analysis, and comparative literature data to establish a definitive characterization protocol.

Executive Summary & Structural Context

The 1,3-disubstituted pyrazole core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists. The target molecule, 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , functions as a critical electrophilic intermediate.

The Primary Challenge: The synthesis of N-methyl pyrazoles often yields a mixture of regioisomers (1,3- vs. 1,5- substitution). Standard LC-MS cannot distinguish these isomers effectively. NMR spectroscopy, specifically NOE (Nuclear Overhauser Effect) analysis, is the only definitive method for structural assignment.

Structural Visualization and Numbering

The following diagram defines the atom numbering used throughout this guide.

G cluster_pyrazole Pyrazole Core cluster_substituents Substituents N1 N1 (N-Me) N2 N2 N1->N2 Me CH3 (N-Methyl) N1->Me Diagnostic NOE Source C3 C3 (Ph-linked) N2->C3 C4 C4 (Linker) C3->C4 Ph Phenyl Ring (C3-Attached) C3->Ph C5 C5 (Proton) C4->C5 BrGroup CH2-Br (Bromomethyl) C4->BrGroup C5->N1

Figure 1: Connectivity and functional regions of the target molecule. Note the proximity of N1-Methyl to C5-H, which is the basis for NOE differentiation.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this standardized acquisition protocol.

Sample Preparation[1]
  • Solvent: CDCl

    
      (99.8% D) is preferred for resolution. Use DMSO-d
    
    
    
    only if solubility is an issue, but be aware that DMSO may cause peak broadening of the CH
    
    
    Br signal due to viscosity or rapid exchange if trace water is present.
  • Concentration: 10–15 mg in 0.6 mL solvent (for

    
    H); 30–50 mg (for 
    
    
    
    C).
  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Acquisition Parameters (Recommended)
Parameter

H NMR

C NMR
Rationale
Frequency 400 MHz or higher100 MHz or higherResolution of aromatic multiplets.
Pulse Angle 30°30°Ensures accurate integration.
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 sEssential for quaternary carbons (C3, C4).
Scans (NS) 161024+Carbon sensitivity is low for C-Br.
Temperature 298 K298 KStandard ambient.

Spectral Characterization Guide

H NMR Assignment (400 MHz, CDCl )

The spectrum is characterized by three distinct regions: the aliphatic N-Methyl, the deshielded Bromomethyl, and the Aromatic zone.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.75 – 7.65 Multiplet (m)2HPh-H

Deshielded by pyrazole ring current.
7.45 Singlet (s)1HPyrazole H-5 Diagnostic Peak. Downfield due to N1 and C=N anisotropy. In the 1,5-isomer, this proton is at C3 and often shifts upfield.
7.45 – 7.35 Multiplet (m)3HPh-H

Typical aromatic overlap.
4.55 Singlet (s)2HCH

Br
Deshielded by Br electronegativity (

) and aromatic ring.
3.95 Singlet (s)3HN-CH

Characteristic N-Methyl shift.

Key Diagnostic Feature: The Pyrazole H-5 appears as a sharp singlet because C4 is fully substituted (no vicinal coupling). If you see a doublet, the bromination at C4 is incomplete.

C NMR Assignment (100 MHz, CDCl )

The


C spectrum provides the definitive proof of the Bromomethyl group transformation (vs. the alcohol precursor).
Chemical Shift (

, ppm)
TypeAssignmentValidation Logic
151.5 Quaternary (C)C3 (Pyrazole)Attached to Phenyl; most deshielded ring carbon.
133.0 Quaternary (C)Ph-C

Linker to pyrazole.
130.5 Methine (CH)C5 (Pyrazole)Adjacent to N1.
128.8 Methine (CH)Ph-C

Typical aromatic.
128.2 Methine (CH)Ph-C

Typical aromatic.
126.5 Methine (CH)Ph-C

Typical aromatic.
116.0 Quaternary (C)C4 (Pyrazole)Upfield shift due to shielding effect of adjacent substituents? Actually, C4 is usually shielded in pyrazoles, but the CH2Br group modulates this.
39.5 Methyl (CH

)
N-CH

Standard N-Me range.
23.0 Methylene (CH

)
CH

Br
CRITICAL CHECK. If this peak is at ~55 ppm, you have the Alcohol (–CH

OH). The Heavy Atom Effect of Bromine pushes the carbon significantly upfield (shielded) relative to oxygen.

Comparative Analysis & Quality Control

This section compares the target molecule against its most common "failure modes": the Regioisomer and the Precursor.

Comparison 1: Target vs. Regioisomer (1,3-Ph vs. 1,5-Ph)

The synthesis of N-methyl pyrazoles from 1,3-diketones often produces a mix of 1-methyl-3-phenyl (Target) and 1-methyl-5-phenyl (Impurity).

FeatureTarget (1-Me-3-Ph) Alternative (1-Me-5-Ph)
Steric Environment N-Me is far from Phenyl.N-Me is adjacent to Phenyl (Steric clash).

H NMR (N-Me)

~3.95 ppm

~3.80 ppm (Shielded by Ph ring current).
NOESY / ROESY Strong NOE: N-Me

H-5
Strong NOE: N-Me

Ph-H

Comparison 2: Target vs. Precursor (Alcohol)

Assuming the product is made via bromination of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol.

FeatureTarget (–CH

Br)
Precursor (–CH

OH)

H NMR (CH

)
Singlet,

~4.55 ppm
Doublet (if coupled to OH) or Singlet,

~4.65 ppm.

H NMR (OH)
Absent Broad singlet (exchangeable with D

O).

C NMR (CH

)

~23 ppm

~56 ppm

Validation Workflow (Decision Tree)

Use this logic flow to interpret your data and confirm the structure.

DecisionTree Start Start: Acquire 1H & NOESY CheckMe Check N-Me Shift Start->CheckMe CheckNOE Check NOE Correlations CheckMe->CheckNOE Peak found ~3.8-4.0 ppm Result13 CONFIRMED: 1-Methyl-3-Phenyl (Target) CheckNOE->Result13 NOE: N-Me to Pyrazole H-5 Result15 REJECTED: 1-Methyl-5-Phenyl (Regioisomer) CheckNOE->Result15 NOE: N-Me to Phenyl Ortho-H

Figure 2: Logic flow for distinguishing regioisomers using NOE spectroscopy.

References

  • Pyrazole Regiochemistry: Elguero, J., et al. "Proton and Carbon-13 NMR Study of Perdeuterated Pyrazoles." ResearchGate, 2000.

    • Significance: Establishes the fundamental chemical shift differences between H-3 and H-5 in pyrazole rings.
  • General Solvents & Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2] Process Res. Dev., 2016.

    • Significance: Essential for distinguishing the target peaks from residual solvents like DMF or Ethyl Acetate often used in bromin
  • Bromomethylation Precedents: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[3][4] Molbank, 2009.[3][4]

    • Significance: Provides comparative NMR data for 4-bromo and 1-phenyl substituted pyrazoles, validating the arom
  • 13C Shift of Bromides: "Characteristic 13C NMR Chemical Shifts." University of Wisconsin-Madison.

Sources

Comparative

comparison of different synthetic routes for substituted pyrazoles

[1] Executive Summary: The Regioselectivity Challenge The pyrazole ring is a privileged scaffold in modern pharmacopoeia, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . How...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Regioselectivity Challenge

The pyrazole ring is a privileged scaffold in modern pharmacopoeia, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, for the bench scientist, the synthesis of substituted pyrazoles presents a recurring dilemma: Regiocontrol vs. Operational Simplicity .

While the classical Knorr synthesis is robust and scalable, it notoriously fails to discriminate between N1-isomers when using unsymmetrical 1,3-dicarbonyls. Conversely, modern 1,3-dipolar cycloadditions offer exquisite precision but often require elaborate precursor synthesis.

This guide objectively compares three dominant synthetic strategies, providing experimental protocols and decision-making frameworks to optimize your route selection.

Route A: The Classical Knorr Condensation

Best for: Symmetrical substrates, large-scale manufacturing, cost-sensitive projects.

The Mechanism & The "Tautomer Trap"

The Knorr reaction involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl. The critical failure mode occurs with unsymmetrical 1,3-dicarbonyls . The hydrazine nitrogen can attack either carbonyl carbon with similar rates, leading to a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles).

Figure 1: Mechanistic Divergence in Knorr Synthesis

KnorrMechanism Start Hydrazine + Unsymmetrical 1,3-Dicarbonyl PathA Attack at C1 Carbonyl Start->PathA PathB Attack at C3 Carbonyl Start->PathB InterA Intermediate A (Hydrazone) PathA->InterA InterB Intermediate B (Hydrazone) PathB->InterB Prod1 1,5-Isomer (Often Kinetic) InterA->Prod1 - H2O Prod2 1,3-Isomer (Often Thermodynamic) InterB->Prod2 - H2O

Caption: Divergent pathways in Knorr synthesis leading to regioisomeric mixtures based on initial nucleophilic attack.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

A self-validating protocol for assessing hydrazine quality and kinetic control.

Reagents: Ethyl acetoacetate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Acetic Acid (cat.).

  • Setup: In a 50 mL round-bottom flask, dissolve ethyl acetoacetate (1.30 g) in EtOH (15 mL).

  • Addition: Add phenylhydrazine (1.08 g) dropwise at 0°C. Critical: Low temperature favors the kinetic hydrazone formation.

  • Cyclization: Warm to room temperature, then reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.

  • Validation:

    • Yield: Expect 80-90%.

    • NMR Check: Look for the characteristic -CH3 singlet. If multiple methyl peaks appear, regiocontrol failed.

Expert Insight: To improve regioselectivity in Knorr-type reactions, consider converting the 1,3-dicarbonyl to an enaminone first. Enaminones direct the hydrazine attack exclusively to the carbonyl carbon, significantly boosting the yield of the 1,3-isomer [1, 2].

Route B: 1,3-Dipolar Cycloaddition (Nitrile Imines)

Best for: Complex/Polysubstituted pyrazoles, distinct regiocontrol requirements, late-stage functionalization.

The Mechanism

This route utilizes the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[2] Unlike the Knorr reaction, the regiochemistry here is governed by FMO (Frontier Molecular Orbital) theory and steric factors, often yielding a single isomer.

Figure 2: Nitrile Imine Cycloaddition Workflow

DipolarCyclo Precursor Hydrazonoyl Chloride Dipole Nitrile Imine (1,3-Dipole) (Generated In Situ) Precursor->Dipole - HCl Base Base (TEA/Et3N) Base->Dipole TS Concerted Transition State Dipole->TS Alkyne Dipolarophile (Alkyne) Alkyne->TS Product Regioselective Pyrazole TS->Product

Caption: In situ generation of nitrile imine followed by concerted [3+2] cycloaddition.

Experimental Protocol: Regioselective Synthesis via Hydrazonoyl Chloride

Adapted from recent regioselective methodologies [3, 4].

Reagents: Hydrazonoyl chloride (1.0 equiv), Terminal Alkyne (1.2 equiv), Triethylamine (1.5 equiv), Dry Toluene.[2]

  • Generation: Dissolve hydrazonoyl chloride in dry toluene under N2 atmosphere.

  • Cycloaddition: Add the alkyne, followed by the dropwise addition of Triethylamine (TEA).

    • Observation: The formation of TEA·HCl salt (white precipitate) confirms the generation of the nitrile imine.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup: Filter off the salt. Evaporate solvent.[2] Recrystallize from EtOH/Water.

  • Validation: This route typically yields the 1,3,5-substituted isomer with >95:5 regioselectivity due to steric repulsion preventing the alternative alignment.

Comparative Performance Analysis

The following table synthesizes data from recent comparative reviews and experimental validations [1, 3, 5].

FeatureKnorr Condensation 1,3-Dipolar Cycloaddition Multicomponent (MCR)
Primary Mechanism Condensation / Dehydration[3+2] CycloadditionConvergent Assembly
Regioselectivity Low to Moderate (Substrate dependent)High (Steric/Electronic control)High (Catalyst dependent)
Atom Economy High (Loss of H2O)High (Loss of HCl/N2)Very High (One-pot)
Starting Materials 1,3-Dicarbonyls (Cheap)Hydrazonoyl halides (Synthetically demanding)Aldehydes, Alkynes, Hydrazines
Scalability Excellent (Kg scale)Moderate (Safety concerns with diazo intermediates)Good
Typical Yield 85-95%70-90%80-92%

Strategic Decision Matrix

Use this logic flow to select the optimal route for your specific drug candidate.

Figure 3: Route Selection Flowchart

DecisionMatrix Start Target Pyrazole Structure SymmCheck Is the substitution pattern symmetrical? Start->SymmCheck Knorr Use Knorr Synthesis (Route A) SymmCheck->Knorr Yes ComplexCheck Is strict regiocontrol required for N1/C3/C5? SymmCheck->ComplexCheck No ScaleCheck Is this for >100g scale? ComplexCheck->ScaleCheck No (Isomers acceptable) Cyclo Use 1,3-Dipolar Cycloaddition (Route B) ComplexCheck->Cyclo Yes (Single isomer needed) ScaleCheck->Knorr Yes (Optimize purification) Enaminone Use Enaminone-Modified Knorr Protocol ScaleCheck->Enaminone No (High purity needed)

Caption: Decision tree for selecting synthetic route based on symmetry, scale, and purity requirements.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 2011.[3] Available at: [Link][3]

  • Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. Current Organic Chemistry, 2017. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 2023. Available at: [Link]

Sources

Validation

Strategic Selection of Brominating Agents for Bromomethyl Pyrazole Synthesis

Topic: Alternative Brominating Agents for the Synthesis of Bromomethyl Pyrazoles Audience: Researchers, Scientists, and Drug Development Professionals.[1] Executive Summary & The Selectivity Challenge The synthesis of br...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Brominating Agents for the Synthesis of Bromomethyl Pyrazoles Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary & The Selectivity Challenge

The synthesis of bromomethyl pyrazoles is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse bioactive scaffolds (e.g., via nucleophilic substitution with amines, thiols, or alkoxides). However, this transformation presents a unique chemoselectivity challenge: Competitive Ring Bromination.

Pyrazoles are electron-rich heteroaromatics. Standard brominating conditions often favor Electrophilic Aromatic Substitution (SEAr) at the C4 position over the desired Free-Radical Substitution (FRS) at the methyl side chain.

  • The Goal: Selective formation of

    
     (Side-chain).
    
  • The Enemy: Formation of C4-Br (Ring-brominated) or

    
     (Over-brominated) byproducts.
    

This guide evaluates alternative brominating agents beyond the standard N-Bromosuccinimide (NBS), comparing their mechanistic pathways, atom economy, and suitability for scale-up.

Decision Framework: Radical vs. Ionic Pathways

Before selecting a reagent, the synthetic route must be defined based on the substrate's electronic nature.

G Start Target: Bromomethyl Pyrazole Substrate Analyze Substrate Electronics Start->Substrate ElectronPoor Electron-Deficient Ring (e.g., -NO2, -CF3, -COOR on ring) Substrate->ElectronPoor Ring is Deactivated ElectronRich Electron-Rich Ring (e.g., -OMe, -NMe2, Alkyl) Substrate->ElectronRich Ring is Activated (SEAr risk) RouteA Route A: Direct Radical Bromination (Wohl-Ziegler) ElectronPoor->RouteA High Success Probability RouteB Route B: Hydroxymethyl Conversion (Ionic Substitution) ElectronRich->RouteB Avoids Ring Bromination ReagentA Reagents: NBS or DBDMH + Radical Initiator (AIBN/Light) RouteA->ReagentA ReagentB Reagents: PBr3, SOBr2, or CBr4/PPh3 (Appel) RouteB->ReagentB

Figure 1: Strategic decision tree for selecting the synthesis route based on pyrazole electronics.

Comparative Analysis of Brominating Agents

Agent 1: N-Bromosuccinimide (NBS)

The Benchmark Standard [2]

  • Mechanism: Radical Chain Reaction (Wohl-Ziegler).

  • Best For: Electron-deficient pyrazoles or when strict protocol adherence is required.

  • Performance:

    • Pros: Mild release of

      
       maintains low concentration, minimizing ionic side reactions. Succinimide byproduct is water-soluble.
      
    • Cons: Low atom economy (45% active mass). Succinimide can be difficult to remove completely from polar products without aqueous workup.

    • Expert Insight: For electron-rich pyrazoles, adding a catalytic amount of acid (e.g.,

      
      ) or using a protonated solvent can deactivate the pyridine-like nitrogen, reducing the rate of electrophilic ring bromination.
      
Agent 2: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

The Industrial Alternative [2][3][4]

  • Mechanism: Radical or Electrophilic (tunable).[1]

  • Best For: Scale-up and Green Chemistry applications.

  • Performance:

    • Pros: High Atom Economy (55% active mass) —transfers two bromine atoms per molecule. Significantly cheaper than NBS. The byproduct (5,5-dimethylhydantoin) is highly water-soluble and easily washed away.

    • Cons: Solubility profile differs from NBS; often requires more polar solvents (e.g., MeCN/DCM mixtures) which can sometimes dampen radical chains compared to

      
      .
      
    • Key Data: In comparative studies of benzylic bromination, DBDMH often achieves similar yields to NBS but with 50% lower reagent mass loading.

Agent 3: Phosphorus Tribromide ( )

The Regioselective Specialist (Via Alcohol) [5]

  • Mechanism:

    
     Substitution (OH 
    
    
    
    Br).[5]
  • Best For: Highly electron-rich pyrazoles where NBS/DBDMH causes inseparable ring-brominated mixtures.

  • Performance:

    • Pros: 100% Regioselectivity for the side chain. No risk of ring bromination.

    • Cons: Requires an extra synthetic step (reduction of ester to alcohol).

      
       is moisture-sensitive and corrosive.
      
    • Expert Insight: If the pyrazole contains acid-sensitive groups, use the Appel Reaction (

      
      ) as a milder, neutral alternative to 
      
      
      
      .

Quantitative Comparison Matrix

FeatureNBS DBDMH

(from Alcohol)
Reaction Type Radical SubstitutionRadical SubstitutionNucleophilic Substitution
Active Br Content ~45%~56%~88% (utilizing 3 Br)
Atom Economy ModerateHigh High
Cost Efficiency MediumHigh Medium
Selectivity Risk High (Ring bromination)High (Ring bromination)None (Perfect selectivity)
Green Metric Low (Succinimide waste)High (Recyclable byproduct)Low (Phosphorus waste)
Preferred Solvent

, PhCF

, MeCN
MeCN, DCM, EtOAcDCM, THF, Toluene

Detailed Experimental Protocols

Protocol A: Radical Bromination using DBDMH (High Efficiency)

Target: Electron-deficient or neutral methyl pyrazoles.

Reagents:

  • Substrate: 1-Methyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Reagent: DBDMH (0.55 equiv)

  • Initiator: AIBN (0.05 equiv)

  • Solvent: Trifluorotoluene (PhCF

    
    ) or Acetonitrile (MeCN)
    

Workflow:

  • Dissolution: Dissolve substrate (10 mmol) in PhCF

    
     (50 mL) under 
    
    
    
    atmosphere.
  • Addition: Add DBDMH (5.5 mmol) and AIBN (0.5 mmol).

  • Activation: Heat to reflux (approx. 80-100°C). Note: The solution should turn orange/red and then fade to pale yellow as Br is consumed.

  • Monitoring: Monitor via TLC/LCMS. If conversion stalls at 50%, add a second portion of AIBN (0.02 equiv).

  • Workup: Cool to RT. Filter off the precipitated 5,5-dimethylhydantoin (if in non-polar solvent). Wash filtrate with 10%

    
     (to quench traces of 
    
    
    
    ) and water.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hex/EtOAc).
    
Protocol B: Regioselective Conversion using

Target: Electron-rich methyl pyrazoles (e.g., 1,3,5-trimethylpyrazole derivatives).

Reagents:

  • Substrate: (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Reagent:

    
     (0.4 equiv)
    
  • Solvent: Anhydrous DCM

Workflow:

  • Setup: Dissolve hydroxymethyl pyrazole (10 mmol) in anhydrous DCM (40 mL). Cool to 0°C.[6]

  • Addition: Dropwise add

    
     (4.0 mmol) dissolved in DCM (5 mL) over 10 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution (gas evolution).
    
  • Extraction: Separate organic layer, extract aqueous layer with DCM (2x).

  • Isolation: Dry organics over

    
    . Concentrate to yield the bromomethyl pyrazole. Note: These products are often unstable; use immediately or store at -20°C.
    

Mechanistic Visualization

Understanding the competition between pathways is critical for troubleshooting.

Mechanism Reagent Brominating Agent (NBS / DBDMH) BrRadical Br• (Radical) Reagent->BrRadical Light/Heat/AIBN BrCation Br+ (Electrophile) Reagent->BrCation Acid/Polar Solvent Pyrazole Methyl Pyrazole BrRadical->Pyrazole Fast BrCation->Pyrazole Very Fast if e- Rich PathRadical H-Abstraction (Side Chain) Pyrazole->PathRadical Via Br• PathIonic Pi-Attack (Ring C4) Pyrazole->PathIonic Via Br+ ProductDesired Bromomethyl Pyrazole (Target) PathRadical->ProductDesired ProductSide Bromo-Pyrazole (Impurity) PathIonic->ProductSide

Figure 2: Mechanistic divergence. Success depends on maximizing the Red path (Radical) and suppressing the Blue path (Ionic).

References

  • Comparison of Brominating Agents (NBS vs DBDMH): Title: A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. Source: BenchChem Guides.
  • Green Bromination Protocols

    • Title: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Organic Synthesis.[1][2][3][4][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Pyrazoles

    • Title: Regioselectivity of pyrazole bromination (Discussion & Liter
    • Source: Journal of Heterocyclic Chemistry (Contextual cit
    • URL:[Link] (Recommended for specific substructure search)

  • Alcohol to Bromide Conversion

    • Title: PBr3 and SOCl2 Mechanisms and Protocols.
    • Source: Master Organic Chemistry.[8]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to Spectroscopic Data for the Validation of Pyrazole Structures

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance materials.[1][2] The precise arrangement of substituents on the pyrazole ring is paramount, as even minor structural variations can lead to dramatic differences in biological activity, physical properties, and patentability. Consequently, unambiguous structural validation is not merely a routine characterization step but a critical requirement for advancing research and development.

This guide provides an in-depth comparison of the most powerful spectroscopic techniques for pyrazole structure elucidation. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices and present an integrated workflow designed to provide irrefutable structural proof.

The Intricacies of Pyrazole Characterization: Isomerism and Tautomerism

The primary challenges in assigning pyrazole structures stem from two key phenomena:

  • Positional Isomerism: In asymmetrically substituted pyrazoles, distinguishing between isomers, such as a 3-substituted versus a 5-substituted pyrazole, can be non-trivial.

  • Annular Tautomerism: N-unsubstituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers.[3][4] This dynamic equilibrium can complicate spectral interpretation, often leading to averaged signals or the appearance of more signals than expected for a single species.[4]

A robust analytical strategy must be capable of resolving these ambiguities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most informative technique for determining the constitution of pyrazole derivatives in solution. A multi-nuclear and multi-dimensional approach is often essential for complete and unambiguous characterization.

¹H NMR Spectroscopy: A First Look at the Skeleton

The proton NMR spectrum provides initial, crucial information about the substitution pattern. The chemical shifts of the pyrazole ring protons are influenced by the electronic nature of the substituents.

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton typically appears as a very broad signal in the 10-14 ppm range.[4] This broadening is a result of rapid proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[4] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear.

  • Ring Protons (H3, H4, H5): The chemical shifts of the ring protons are sensitive to the substituent pattern. In the parent pyrazole, the H3/H5 protons appear around 7.6 ppm, while the H4 proton is more shielded, appearing around 6.3 ppm.[5]

  • Coupling Constants: Typical coupling constants are in the range of J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[4] These small coupling constants are characteristic of five-membered aromatic heterocycles.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides information on the carbon skeleton of the pyrazole. The chemical shifts of the pyrazole carbons are highly dependent on the substituents. In general, C3 and C5 are deshielded compared to C4 due to their proximity to the nitrogen atoms.[6]

Technique Strengths Limitations
¹H NMR - Provides initial information on substitution pattern.- D₂O exchange confirms N-H proton.- Signal overlap can occur in complex molecules.- Tautomerism can lead to averaged signals.
¹³C NMR - Defines the carbon skeleton.- Sensitive to substituent effects.- Low natural abundance of ¹³C requires longer acquisition times.- Quaternary carbons are often weak.
¹⁵N NMR - Large chemical shift range is highly sensitive to the electronic environment.- Excellent for distinguishing tautomers and isomers.- Low natural abundance and sensitivity of ¹⁵N often requires isotopic labeling or specialized pulse sequences.
2D NMR (COSY, HSQC, HMBC) - Unambiguously assigns proton and carbon signals.- Crucial for distinguishing isomers by identifying long-range correlations.- Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) - Provides molecular weight and elemental composition (HRMS).- Fragmentation patterns can offer structural clues.- Does not distinguish between isomers with the same mass.- Fragmentation can be complex.
Infrared (IR) Spectroscopy - Identifies key functional groups.- Confirms N-H and hydrogen bonding.- Provides limited information on the overall molecular structure.- Can be difficult to interpret in complex molecules.
X-ray Crystallography - Provides absolute, unambiguous 3D structure in the solid state.- The "gold standard" for structural proof.- Requires a single crystal of suitable size and quality, which can be difficult to obtain.
¹⁵N NMR Spectroscopy: A Powerful Probe of the Heterocyclic Core

Due to the direct involvement of the nitrogen atoms in the pyrazole ring's aromaticity and their role in tautomerism and isomerism, ¹⁵N NMR is an exceptionally powerful tool. The ¹⁵N chemical shifts are highly sensitive to the electronic environment, hydrogen bonding, and protonation state.[7] Although the low natural abundance and sensitivity of the ¹⁵N nucleus can be a challenge, modern NMR instruments and techniques have made its application more routine.

2D NMR Techniques: The Key to Unambiguous Assignments

For complex pyrazole derivatives, 1D NMR spectra are often insufficient for complete structural assignment due to signal overlap and ambiguity in assigning C3/C5 and H3/H5 positions. Two-dimensional NMR experiments are indispensable for resolving these challenges.[2][8][9][10]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a map of which protons are attached to which carbons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing pyrazole isomers. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations from a substituent's protons to the pyrazole ring carbons, one can definitively establish the point of attachment.[2][9][10]

Experimental Protocol: Distinguishing 3- and 5-Substituted Pyrazole Isomers using HMBC

Objective: To unambiguously determine the substitution pattern of a substituted pyrazole using a 2D HMBC experiment.

Methodology:

  • Sample Preparation: Dissolve approximately 15-20 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges for all signals.

  • HMBC Experiment Setup:

    • Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).

    • Set the spectral width in the F2 (¹H) dimension to encompass all proton signals.

    • Set the spectral width in the F1 (¹³C) dimension to encompass all carbon signals (e.g., 0-180 ppm).

    • The crucial parameter is the long-range coupling constant (ⁿJCH) for which the experiment is optimized. A typical value for aromatic and heteroaromatic systems is 8-10 Hz. This value can be adjusted based on the expected coupling pathways.

  • Data Acquisition and Processing: Acquire the 2D data. After acquisition, process the data using appropriate window functions and perform a 2D Fourier transform.

  • Data Analysis:

    • Identify the signals for the substituent of interest in the ¹H spectrum (e.g., the protons of a methyl or methylene group attached to the pyrazole ring).

    • In the HMBC spectrum, trace a vertical line from these proton signals and look for cross-peaks, which indicate correlations to carbons.

    • For a 3-substituted pyrazole: The substituent's protons will show correlations to C3 and C4 of the pyrazole ring.

    • For a 5-substituted pyrazole: The substituent's protons will show correlations to C5 and C4 of the pyrazole ring.

    • By identifying the correlated ring carbons (whose chemical shifts are known from the ¹³C and HSQC spectra), the position of the substituent can be unambiguously assigned.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a fundamental technique used to determine the molecular weight of a synthesized pyrazole. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to confirm the elemental composition.

The fragmentation patterns observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for pyrazoles involve the cleavage of the N-N bond and the loss of stable neutral molecules like HCN or RCN, where R is a substituent.[11][12] However, it is important to note that mass spectrometry alone generally cannot distinguish between positional isomers, as they have identical molecular weights and often produce similar fragments.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is useful for identifying the functional groups present in the molecule and for probing intermolecular interactions like hydrogen bonding.[13]

  • N-H Stretch: For N-unsubstituted pyrazoles, the N-H stretching vibration is a key feature. In the absence of hydrogen bonding (e.g., in the gas phase or dilute non-polar solution), this appears as a sharp band around 3400-3500 cm⁻¹. However, in the solid state or in concentrated solutions, hydrogen bonding causes this band to broaden significantly and shift to lower wavenumbers (typically 2600-3200 cm⁻¹).[14]

  • Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region.[15]

X-ray Crystallography: The Definitive Answer

When an unambiguous, absolute determination of the molecular structure is required, single-crystal X-ray crystallography is the gold standard.[16][17] If a single crystal of sufficient quality can be grown, this technique provides a three-dimensional model of the molecule, definitively showing the connectivity of all atoms, the tautomeric form present in the solid state, and intermolecular interactions like hydrogen bonding.[1][17] The primary limitation of this method is the often-challenging process of obtaining suitable crystals.

Integrated Workflow for Pyrazole Structure Validation

A systematic and integrated approach is the most efficient and reliable way to validate a new pyrazole structure. The following workflow is recommended:

G cluster_0 Initial Characterization cluster_1 Confirmation & Isomer Differentiation cluster_2 Advanced & Absolute Confirmation cluster_3 Final Structure Validation LRMS Low-Resolution MS HRMS High-Resolution MS LRMS->HRMS Need exact mass HNMR ¹H NMR COSY 2D COSY HNMR->COSY Assign couplings HSQC 2D HSQC HNMR->HSQC HMBC 2D HMBC HNMR->HMBC VTNMR Variable Temp. NMR HNMR->VTNMR Dynamic process? CNMR ¹³C NMR CNMR->HSQC Assign C-H CNMR->HSQC CNMR->HMBC IR IR Spectroscopy IR->HNMR Confirm N-H VALIDATED Validated Structure HRMS->VALIDATED COSY->HMBC HSQC->HMBC Assign Isomers HSQC->HMBC N15NMR ¹⁵N NMR HMBC->N15NMR Tautomer ambiguity XRAY X-ray Crystallography HMBC->XRAY Need absolute proof HMBC->VALIDATED N15NMR->VALIDATED VTNMR->VALIDATED XRAY->VALIDATED

Caption: Recommended workflow for pyrazole structure validation.

Conclusion

The structural validation of pyrazole derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. While ¹H NMR and mass spectrometry provide essential preliminary data, they are often insufficient to resolve the common ambiguities of isomerism and tautomerism. The strategic application of 2D NMR techniques, particularly HMBC, is the most powerful method for unambiguous structure determination in solution. For absolute proof of structure, especially in cases of legal or pharmaceutical importance, single-crystal X-ray crystallography remains the unparalleled gold standard. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and materials science programs.

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  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
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Validation

A Researcher's Guide to the Differential Biological Activity of Pyrazole Regioisomers

Introduction: The Subtle Art of Atomic Arrangement In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a five-membered aromatic heterocycle that forms the core of numerous F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Atomic Arrangement

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a five-membered aromatic heterocycle that forms the core of numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1][2] Its versatility lies in the ease with which its three carbon and two adjacent nitrogen atoms can be functionalized, allowing for the fine-tuning of its pharmacological profile.[3][4] However, a critical and often underestimated factor in the drug discovery process is regioisomerism—the phenomenon where compounds have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring.

The synthesis of substituted pyrazoles, particularly from non-symmetrical precursors like 1,3-diketones and substituted hydrazines, can often lead to a mixture of two or more regioisomers.[5] These are not simply synthetic byproducts; they are distinct chemical entities with unique three-dimensional shapes, electronic distributions, and hydrogen bonding capabilities. Consequently, regioisomers frequently exhibit profoundly different biological activities, binding affinities, and metabolic stabilities. One isomer might be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, toxic.

This guide provides a comparative analysis of the biological activity of pyrazole regioisomers, grounded in experimental data. We will explore the synthetic causality behind their formation, delve into case studies across different therapeutic areas, and provide standardized protocols for their evaluation. For researchers in drug development, understanding and controlling pyrazole regioisomerism is not merely an academic exercise—it is fundamental to designing safer, more effective medicines.

Part I: The Genesis of Isomers: Synthesis and Structural Elucidation

The biological destiny of a pyrazole derivative is often decided in the reaction flask. The choice of synthetic route is paramount as it dictates the regiochemical outcome.

Causality in Synthesis: Why Regioisomers Form

The most common route to pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] When the 1,3-dicarbonyl is non-symmetrical (R1 ≠ R3), the initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl carbon, leading to two different intermediates and, ultimately, two distinct pyrazole regioisomers.

The regioselectivity of this reaction—the preference for forming one isomer over the other—is governed by a delicate interplay of electronic and steric factors. For instance, a highly electrophilic carbonyl carbon will be preferentially attacked. The reaction conditions, such as the solvent and catalyst used, can also significantly influence the outcome. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can dramatically increase the regioselectivity of pyrazole formation compared to standard ethanol, a critical consideration for chemists aiming to synthesize a single desired isomer.

G diketone Non-symmetrical 1,3-Diketone intermediate_A Intermediate A diketone->intermediate_A Attack at C1 intermediate_B Intermediate B diketone->intermediate_B Attack at C3 hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->intermediate_A hydrazine->intermediate_B regioisomer_1 Regioisomer I intermediate_A->regioisomer_1 Cyclization regioisomer_2 Regioisomer II intermediate_B->regioisomer_2 Cyclization G cluster_workflow In Vitro Cytotoxicity Workflow (MTT Assay) A 1. Seed Cancer Cells in 96-well plate B 2. Add Pyrazole Regioisomers (Varying Concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formation of Formazan Crystals) D->E F 6. Solubilize Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 Values G->H

Sources

Comparative

A Researcher's Guide to the Structural Validation of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: An Integrated Computational and Experimental Approach

For drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. An error in structural assignment can lead to the misinterpreta...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and compromised intellectual property. The pyrazole scaffold, a privileged motif in medicinal chemistry, is no exception. In this guide, we will dissect the process of validating the structure of a novel pyrazole derivative, 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , by synergistically applying computational modeling and standard experimental techniques.

This guide is not a rigid protocol but a dynamic framework. We will explore the "why" behind the "how," providing the causal logic for experimental and computational choices. The core principle is to create a self-validating system where computational predictions and experimental observations cross-validate each other, leading to an unimpeachable structural assignment.

The Gold Standard: Experimental Characterization

Experimental techniques provide tangible, empirical data about a molecule's physical and chemical properties. For a molecule like our target pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) forms the bedrock of structural elucidation.[1][2] While specific experimental data for the exact title compound is not publicly available, we will use data from the closely related analog, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole , to illustrate the expected spectral features and provide a benchmark for our computational comparison.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a small molecule.[4][5] By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.

Expected ¹H and ¹³C NMR Spectral Features:

For our target molecule, we would anticipate specific signals corresponding to each unique proton and carbon environment. The table below outlines the expected chemical shifts based on known pyrazole chemistry and presents the actual experimental data from our analog, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, for comparison.[3]

Assignment (Target Molecule) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Experimental Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[3]
N-CH₃~3.8-4.0~35-404.05 (s, 3H, -OCH₃)
C-CH₂-Br~4.5-4.7~25-30N/A (Methoxy instead of Bromomethyl)
Pyrazole H-5~7.5-7.8~125-1307.78 (s, 1H, H-5)
Phenyl H (ortho, meta, para)~7.2-7.6 (multiplets)~125-1307.23 (m, 1H), 7.42 (m, 2H), 7.56 (m, 2H)
Pyrazole C-3N/A~150-155161.2
Pyrazole C-4N/A~110-11582.0
Pyrazole C-5N/A~125-130127.8
Phenyl C (ipso)N/A~138-140139.7
Phenyl C (ortho, meta, para)N/A~125-130117.6, 125.8, 129.4
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy measures the vibrations of bonds within a molecule.[6] It is an excellent technique for identifying the presence of specific functional groups.

Key Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Experimental Data (Analog: 4-bromo-3-methoxy-1-phenyl-1H-pyrazole)[3]
Aromatic C-H Stretch3000 - 3100Not explicitly assigned, but expected in this region.
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 30002947
C=N Stretch (Pyrazole Ring)1580 - 16201554
C=C Stretch (Aromatic/Pyrazole)1450 - 16001502
C-Br Stretch500 - 600Not explicitly assigned, but expected in this region.
C-O Stretch (Analog)1000 - 13001099
Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. For our brominated pyrazole, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.[7]

Expected Mass Spectrum Features:

  • Molecular Ion (M+): A pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the presence of a single bromine atom.

  • Fragmentation Pattern: Predictable fragmentation of the pyrazole ring and loss of the bromomethyl group.[7] For the analog, a prominent fragment corresponding to the loss of the bromine atom ([M-Br]⁺) was observed.[3]

The In Silico Cross-Validation: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental data.[8] By solving the electronic structure of a molecule, we can calculate its optimized geometry and predict its spectroscopic properties with remarkable accuracy.[9] This allows us to generate a theoretical "fingerprint" of our target molecule to compare against experimental findings.

Protocol: DFT-Based Structural and Spectroscopic Analysis

This protocol outlines the steps for a typical computational validation using the Gaussian suite of programs, though other software packages can be used. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on its proven effectiveness for this class of heterocyclic compounds.[8][10][11]

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, lower-level geometry optimization (e.g., using a semi-empirical method like PM6) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Set up a geometry optimization calculation using DFT.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keyword: Opt

    • This calculation will find the lowest energy conformation of the molecule.

  • Frequency Calculation and IR Spectrum Prediction:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Keyword: Freq

    • This will calculate the vibrational frequencies (confirming a true energy minimum if no imaginary frequencies are found) and their corresponding IR intensities. The output can be visualized as a theoretical IR spectrum.

  • NMR Chemical Shift Prediction:

    • Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[8]

    • Method: B3LYP/6-311++G(d,p)

    • Keyword: NMR

    • This will calculate the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a calculated value for a standard compound (e.g., Tetramethylsilane, TMS).

G cluster_0 Computational Workflow Build Molecule Build Molecule Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p)) Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build Molecule->Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p)) Initial Structure Frequency Calculation Frequency Calculation Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p))->Frequency Calculation Optimized Geometry NMR Calculation (GIAO) NMR Calculation (GIAO) Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p))->NMR Calculation (GIAO) Optimized Geometry Predicted IR Spectrum Predicted IR Spectrum Frequency Calculation->Predicted IR Spectrum Predicted NMR Shifts Predicted NMR Shifts NMR Calculation (GIAO)->Predicted NMR Shifts

Head-to-Head: Triangulating the Data

The true power of this integrated approach lies in the direct comparison of the experimental data (from our analog) and the computational predictions (for our target).

Comparison of Predicted vs. Experimental NMR Shifts
Assignment Predicted ¹H Shift (ppm) Analog Exp. ¹H Shift (ppm)[3] Predicted ¹³C Shift (ppm) Analog Exp. ¹³C Shift (ppm)[3]
Pyrazole H-5~7.67.78~128127.8
Phenyl H/C~7.3-7.57.23-7.56~126-129117.6, 125.8, 129.4
Pyrazole C-4N/AN/A~11282.0

Note: Direct comparison for the substituted positions (C4 and the methyl/bromomethyl group) is challenging due to the different substituents. However, the close agreement for the conserved phenyl and pyrazole H-5/C-5 positions would build confidence in the overall structural assignment.

Comparison of Predicted vs. Experimental IR Frequencies
Vibrational Mode Predicted Wavenumber (cm⁻¹) Analog Exp. Wavenumber (cm⁻¹)[3]
C=N Stretch~16001554
C=C Stretch~1470-15801502

Note: It is common for calculated vibrational frequencies to be systematically higher than experimental values. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to improve agreement.[12]

An Integrated Workflow for Unambiguous Validation

The following workflow illustrates how these techniques should be integrated for a robust, self-validating structural elucidation process.

G Synthesized Compound Synthesized Compound MS Analysis MS Analysis Synthesized Compound->MS Analysis Step 1 Correct Mass? Correct Mass? MS Analysis->Correct Mass? NMR & IR Analysis NMR & IR Analysis Correct Mass?->NMR & IR Analysis Yes Re-evaluate Synthesis Re-evaluate Synthesis Correct Mass?->Re-evaluate Synthesis No Propose Structure Propose Structure NMR & IR Analysis->Propose Structure Step 2 Compare Data Compare Data NMR & IR Analysis->Compare Data Computational Modeling Computational Modeling Propose Structure->Computational Modeling Step 3 Predicted Spectra Predicted Spectra Computational Modeling->Predicted Spectra Predicted Spectra->Compare Data Structure Validated Structure Validated Compare Data->Structure Validated Good Correlation Re-evaluate Structure Re-evaluate Structure Compare Data->Re-evaluate Structure Poor Correlation Re-evaluate Structure->Propose Structure

Conclusion

The structural validation of a novel compound like 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a multi-faceted process that demands both empirical evidence and theoretical support. Relying on a single technique is insufficient. By using experimental methods like NMR, IR, and MS to provide a real-world benchmark and leveraging the predictive power of computational methods like DFT, researchers can create a closed-loop, self-validating system. The close correlation between predicted and experimental data provides a high degree of confidence in the structural assignment, ensuring the integrity of subsequent research and development efforts. This integrated strategy represents a modern, efficient, and scientifically rigorous approach to molecular characterization in the field of drug discovery.

References

  • Arora, K. (2023). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. International Journal of Computational and Theoretical Chemistry, 11(1), 1-18. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Retrieved from [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. Retrieved from [Link]

  • KTU ePubl. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. J. Chem. Pharm. Res., 4(3), 1772-1781. Retrieved from [Link]

  • MDPI. (2016, May 18). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]

  • KTH Diva. (2011, February 2). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT(B3LYP)/6-311++G(d,p) optimized structures of 3AP (structures (a,b)).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Retrieved from [Link]

  • IUCr. (2022, September 12). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • IUCr Journals. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. Retrieved from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 8). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2023, December 20). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Retrieved from [Link]

Sources

Validation

methods for confirming the purity of synthesized 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Executive Summary & Molecule Profile[1][2] 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a highly reactive "benzylic-like" electrophile. In drug discovery, it serves as a critical linchpin intermediate, typically used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a highly reactive "benzylic-like" electrophile. In drug discovery, it serves as a critical linchpin intermediate, typically used to alkylate nucleophiles (amines, thiols, phenols) to generate libraries of bioactive pyrazole derivatives (e.g., kinase inhibitors).

Because of its high reactivity, confirming its purity is not merely a box-checking exercise; it is a race against stability. The primary challenge is distinguishing the active mono-bromo species from its des-bromo precursor (starting material), over-brominated byproducts , and hydrolysis degradation products .

This guide objectively compares the three primary methodologies for purity confirmation: High-Field 1H NMR , HPLC-UV/MS , and TLC/Melting Point , providing a logic-driven selection framework.

The "Enemy" Profile: What are we detecting?

Before selecting a method, we must understand the impurities inherent to the synthesis (typically NBS bromination of the 4-methyl congener).

Impurity TypeOriginStructural DifferenceDetection Challenge
Starting Material Incomplete Reaction-CH₃ instead of -CH₂BrHard to separate by TLC; distinct in NMR.
Gem-Dibromide Over-reaction (Radical)-CHBr₂ instead of -CH₂Brchemically inert to some alkylations; distinct in NMR.
Alcohol (Hydrolysis) Moisture exposure-CH₂OH instead of -CH₂BrForms during analysis if solvents are wet.
Regioisomers Synthesis artifact1-phenyl-5-methyl vs 1-methyl-5-phenylUsually resolved in previous steps, but critical to check.

Structural & Synthetic Logic (Visualization)

The following diagram outlines the synthesis pathway and the origin of critical impurities, establishing the rationale for the analytical methods selected.

SynthesisPath SM Starting Material (4-Methyl-1-methyl-3-phenyl-1H-pyrazole) Reagent NBS / AIBN (Radical Bromination) SM->Reagent Target TARGET PRODUCT 4-(Bromomethyl)-... (Reactive Electrophile) SM->Target Unreacted SM Reagent->Target Major Path Imp_Di Impurity A Gem-Dibromide (Over-bromination) Reagent->Imp_Di Excess NBS (Side Rxn) Imp_OH Impurity B Hydroxymethyl (Hydrolysis) Target->Imp_OH H2O / Wet Solvents (Degradation)

Figure 1: Synthetic origin of impurities. Note that the Hydroxymethyl impurity is often an artifact of poor storage or wet analytical solvents.

Comparative Analysis of Methods

Method A: Quantitative 1H NMR (The Structural Gold Standard)

Role: Primary structural validation and molar ratio determination. Mechanism: Exploits the distinct chemical shifts of the protons on the carbon attached to the pyrazole C4 position.

  • Protocol:

    • Dissolve ~10 mg of sample in CDCl₃ (Chloroform-d).

      • Expert Note: Avoid DMSO-d6 if possible. The high polarity and hygroscopic nature of DMSO can accelerate the hydrolysis of the bromomethyl group to the alcohol during the acquisition time.

    • Acquire a standard proton spectrum (minimum 16 scans, d1 > 5s for quantitative accuracy).

    • Integrate the Pyrazole-H5 proton (aromatic singlet, ~7.5-8.0 ppm) as the internal reference (1H).[1]

  • Diagnostic Signals (Expected):

    • Target (-CH₂Br): Singlet at ~4.4 – 4.6 ppm .

    • Impurity (Methyl): Singlet at ~2.1 – 2.3 ppm .

    • Impurity (Dibromomethyl): Singlet at ~6.6 – 6.8 ppm (deshielded by two bromines).

    • Impurity (Hydroxymethyl): Singlet at ~4.6 – 4.7 ppm (often overlaps with -CH₂Br; look for broad -OH exchangeable peak or shift differences).

Verdict: NMR is the only method that definitively distinguishes the dibromo impurity from the target without requiring external standards.

Method B: HPLC-UV/MS (The Quantitative Workhorse)

Role: Purity percentage (% Area) and trace impurity detection. Mechanism: Separation based on polarity (Reverse Phase).

  • Critical Challenge: Alkyl bromides are unstable. Using Methanol (MeOH) in the mobile phase can cause in-situ solvolysis, creating a "phantom" methoxy-ether peak that isn't actually in your jar.

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the bromide).

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid. (Do NOT use Methanol).[2][3]

    • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilic phenyl group).

    • Detection: UV at 254 nm (phenyl absorption).

  • Elution Order (Typical):

    • Hydroxymethyl (Most Polar)

    • Methyl (Starting Material)

    • Target (Bromomethyl)

    • Dibromomethyl (Most Lipophilic)

Verdict: Essential for determining if the material is "clean enough" (>95%) for the next step, but prone to artifacts if the run time is long or solvents are nucleophilic.

Method C: TLC & Melting Point (The Quick Screen)

Role: Rapid qualitative check during reaction monitoring.

  • TLC: Hexane/Ethyl Acetate (4:1). The bromide usually runs slightly faster than the alcohol but slower than the dibromide.

    • Visualization: UV lamp. Stain with KMnO4 (oxidizes the methyl/alcohol) or Anisaldehyde.

  • Melting Point: The introduction of the heavy bromine atom generally raises the melting point compared to the methyl precursor, but lowers it compared to the highly crystalline dibromide.

    • Warning: If the MP range is wide (>2°C), the product is likely decomposing during heating.

Comparative Data Summary

The following table contrasts the three methods based on experimental utility for this specific pyrazole intermediate.

FeatureMethod A: 1H NMRMethod B: HPLC-UV/MSMethod C: TLC / MP
Primary Utility Structural Proof & Molar RatiosPurity % (Quantitation)Quick "Go/No-Go"
Specificity High (Unambiguous ID)Medium (Depends on separation)Low (Co-elution common)
Sensitivity Low (~1-2% impurity detection)High (<0.1% impurity detection)Low
Sample Integrity Good (in CDCl3)Risk of degradation on columnRisk of thermal degradation
Cost/Time Fast (15 min), Expensive equipmentSlower (30 min), Moderate costInstant, Cheap
Key Blind Spot Inorganic salts (invisible)Solvolysis artifactsSubtle mixtures

Recommended Workflow (Decision Matrix)

For a synthesized batch of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, follow this self-validating protocol to ensure scientific integrity.

Workflow Start Crude Synthesis Product TLC Step 1: TLC Screen (Check for SM remaining) Start->TLC Decision1 SM Present? TLC->Decision1 Recryst Recrystallize (Hexane/EtOAc) Decision1->Recryst Yes NMR Step 2: 1H NMR (CDCl3) (Check for -CHBr2 vs -CH2Br) Decision1->NMR No Recryst->TLC Decision2 Dibromo > 5%? NMR->Decision2 Decision2->Recryst Yes HPLC Step 3: HPLC-UV (ACN/H2O) (Final % Purity) Decision2->HPLC No Release RELEASE BATCH (Store at -20°C, Desiccated) HPLC->Release Purity > 95%

Figure 2: Analytical Decision Matrix. Note that recrystallization is preferred over column chromatography to avoid silica-induced hydrolysis.

References

  • Synthesis and Reactivity of Pyrazole Derivatives

    • Title: Synthesis of 4-(bromomethyl)pyrazoles via NBS bromination.[4]

    • Source: ChemicalBook / Literature Precedents.[5]

    • URL: (Proxy for reactivity profile).

  • Analytical Stability of Benzyl Bromides

    • Title: A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides.[6][7]

    • Source: RSC Advances (2019).
    • URL:[Link]

  • General Pyrazole Characterization

    • Title: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Spectroscopic Data).[1][8]

    • Source: Molbank (MDPI).[1]

    • URL:[Link][1][8]

  • HPLC Method Development for Alkyl Halides

    • Title: Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column.[9]

    • Source: SIELC Technologies.[9]

    • URL:[Link]

Sources

Comparative

comparing the efficacy of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole with other alkylating agents

This guide provides an in-depth technical analysis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , a specialized alkylating agent used to introduce the bioactive 1-methyl-3-phenyl-1H-pyrazol-4-yl-methyl motif. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole , a specialized alkylating agent used to introduce the bioactive 1-methyl-3-phenyl-1H-pyrazol-4-yl-methyl motif.

Unlike ubiquitous alkylating agents like methyl iodide or benzyl bromide, this compound offers unique steric and electronic properties derived from its pyrazole core and ortho-phenyl substitution.

Chemical Profile & Mechanistic Insight

Compound Identity:

  • IUPAC Name: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

  • Functional Class: Heterocyclic Alkyl Halide (Benzylic-like electrophile)

  • Core Reactivity:

    
     Electrophile
    
Structural Analysis

The efficacy of this agent is defined by two competing structural features:

  • Electronic Activation (The Pyrazole Ring): The pyrazole ring is electron-rich. The nitrogen lone pairs donate electron density into the ring system, stabilizing the transition state of nucleophilic substitution at the exocyclic methylene group (

    
    ). This makes the leaving group (bromide) relatively labile, similar to a benzyl bromide.
    
  • Steric Modulation (The Ortho-Phenyl Effect): The phenyl group at position 3 is sterically bulky and located ortho to the reactive bromomethyl center. This creates a "gatekeeper" effect. While it does not prevent reaction, it significantly increases the energy barrier for nucleophilic attack compared to unsubstituted benzyl bromide. This often results in higher regioselectivity , as the reagent prefers unhindered nucleophiles.

ChemicalProfile Reagent 4-(Bromomethyl)-1-methyl- 3-phenyl-1H-pyrazole Electronic Electronic Effect: Pyrazole Ring (Stabilizes TS) Reagent->Electronic  Structure Steric Steric Effect: 3-Phenyl Group (Hindears Approach) Reagent->Steric  Structure Outcome Outcome: Modulated Reactivity High Selectivity Electronic->Outcome  Increases Rate Steric->Outcome  Decreases Rate

Figure 1: Structural determinants of reactivity. The 3-phenyl group acts as a steric brake, preventing non-specific alkylation.

Comparative Efficacy Analysis

This section compares 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole against standard alkylating agents used in medicinal chemistry.

Table 1: Performance Matrix
Feature4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole Benzyl Bromide Methyl Iodide
Reactivity (

)
Moderate (Sterically hindered)High (Fast kinetics)Very High (Non-selective)
Leaving Group Lability High (Resonance stabilized)HighVery High
Selectivity High (Favors primary/unhindered nucleophiles)ModerateLow (Methylates promiscuously)
Stability Solid/Oil (Moderate shelf life)Liquid (Lachrymator, degrades)Liquid (Volatile, toxic)
Primary Application Scaffold Introduction (Kinase inhibitors)Protecting Group / LinkerMethylation
Handling Safety Irritant (Solid/Viscous Oil)Severe Lachrymator Neurotoxin
Critical Insight: The "Selectivity Filter"

In experiments involving poly-nucleophilic substrates (e.g., a scaffold containing both a primary amine and a secondary alcohol), Benzyl Bromide often requires strict temperature control (-78°C to 0°C) to prevent over-alkylation.

In contrast, 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole can often be used at room temperature. The steric bulk of the 3-phenyl group discourages attack by the more hindered secondary alcohol, naturally directing the reaction toward the primary amine. This "internal protection" reduces the need for orthogonal protecting group strategies.

Experimental Protocol: C-Alkylation of a 1,3-Dicarbonyl

This protocol demonstrates the agent's utility in synthesizing complex pyrazole-linked scaffolds, a common motif in p38 MAP kinase inhibitors.

Objective: Mono-alkylation of Ethyl Acetoacetate.

Reagents:
  • Electrophile: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Ethyl Acetoacetate (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion, 1.2 equiv) or

    
     (mild alternative)
    
  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology:
  • Enolate Formation:

    • Charge a flame-dried flask with NaH (1.2 equiv) under Argon.

    • Add anhydrous THF (0.5 M concentration relative to substrate).

    • Cool to 0°C. Dropwise add Ethyl Acetoacetate. Evolution of

      
       gas will be observed.
      
    • Stir for 30 min at 0°C until gas evolution ceases (Clear solution = Enolate formed).

  • Alkylation (The Critical Step):

    • Dissolve 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole in a minimal amount of THF.

    • Add the electrophile solution dropwise to the enolate at 0°C.

    • Note: Unlike Benzyl Bromide, which reacts instantly, this reaction requires warming.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 3:1). The bromide spot (

      
      ) should disappear.
      
    • Observation: If reaction is sluggish due to the 3-phenyl steric clash, heat to 50°C.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (3x).[1] Wash organics with Brine.[1][2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography on Silica Gel.

ReactionWorkflow Start Start: Ethyl Acetoacetate Deprotonation Step 1: Deprotonation (NaH, THF, 0°C) Forms Enolate Start->Deprotonation Addition Step 2: Addition of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole Deprotonation->Addition Reaction Step 3: Reaction (Warm to RT, 4-6h) Slower kinetics due to sterics Addition->Reaction Workup Step 4: Quench & Isolate Reaction->Workup Product Final Product: Mono-alkylated Ketoester Workup->Product

Figure 2: Workflow for the alkylation of ethyl acetoacetate. Note the extended reaction time compared to simple benzyl halides.

Synthesis of the Reagent (Self-Validation)

Since this specific bromide is not always commercially available in bulk, researchers often synthesize it in situ or on demand. The high-fidelity route below ensures purity.

Route: Aldehyde


 Alcohol 

Bromide
  • Starting Material: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (Commercially available).[2]

  • Reduction: Treat with

    
     (0.5 equiv) in Methanol at 0°C. Quench and extract to yield the alcohol.
    
    • Yield: Typically >90%.[1]

  • Bromination: Treat the alcohol with

    
     (0.35 equiv) in 
    
    
    
    at 0°C
    
    
    RT.
    • Why

      
      ? It is milder than HBr and avoids cleaving sensitive groups on the phenyl ring.
      
    • Stability Note: The resulting bromide should be stored at -20°C under Argon. It is prone to hydrolysis if left in moist air.

References

  • Synthesis of Pyrazole Carbaldehydes (Precursors)

    • Title: "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase"
    • Source:J. Med. Chem. (ACS Publications)

    • Context: Describes the synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and subsequent reductive aminations, valid
  • Reactivity of Halomethyl Pyrazoles

    • Title: "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles"
    • Source:RSC Advances
    • Context: Discusses the steric and electronic effects of N-substituents and C-substituents on pyrazole reactivity, supporting the "ortho-phenyl" steric hindrance argument.
  • General Reactivity of Benzylic-like Heterocycles

    • Title: "A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide"
    • Source:BenchChem Technical Guides
    • Context: Provides the physical organic chemistry framework for comparing hindered benzylic bromides to standard benzyl bromide.
  • p38 Kinase Inhibitor Scaffolds

    • Title: "Substituted pyrazoles as p38 kinase inhibitors"[3][4]

    • Source:US P
    • Context: Explicitly lists 1-methyl-3-phenyl-1H-pyrazol-4-yl derivatives as key intermedi

Sources

Safety & Regulatory Compliance

Safety

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Proper Disposal &amp; Deactivation Procedures

Part 1: Executive Safety Directive Stop and Read: This compound is not standard organic waste.[1] 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole contains a reactive bromomethyl (-CH₂Br) functionality.[1] In the context of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: This compound is not standard organic waste.[1] 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole contains a reactive bromomethyl (-CH₂Br) functionality.[1] In the context of safety and disposal, it must be treated as a potent alkylating agent and a lachrymator (tear-inducing).[1]

Core Safety Rule: Never dispose of the pure, unquenched solid or concentrated solution directly into general halogenated waste drums. The risk of secondary reactions, pressure buildup, or lachrymatory vapor release upon drum opening is unacceptable. You must chemically deactivate (quench) the active electrophilic site before final disposal.[1]

Part 2: Chemical Profile & Hazard Assessment[2]

Understanding the molecule's reactivity is the prerequisite for safe disposal. The C-Br bond on the methyl group is highly susceptible to nucleophilic attack (


), which is both its synthetic utility and its biological hazard.[1]
Physicochemical Properties
PropertyData / Description
Chemical Name 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
Functional Class Alkyl Halide / Pyrazole Derivative
Primary Hazard Lachrymator , Skin Corrosive, Alkylating Agent
Reactivity Electrophilic; reacts violently with strong nucleophiles (amines, thiols).[1][2] Hydrolyzes in water to release HBr.[1]
Physical State Solid (typically off-white to yellow powder)
Molecular Weight ~251.12 g/mol (Calculated)
Solubility Soluble in DCM, THF, Ethyl Acetate; Poor solubility in water.[1]
Mechanism of Toxicity

The bromomethyl group acts as a "warhead," capable of alkylating DNA and proteins.



This irreversible binding causes cellular damage and severe irritation to mucous membranes.[1]

Part 3: Operational Procedures

Protocol A: Immediate Spill Response

Trigger: Uncontrolled release of solid or solution outside a fume hood.[1]

  • Evacuate & Isolate: If the spill is >500 mg outside a hood, evacuate the immediate area to allow aerosols to settle.[1] The lachrymatory effect will be the primary indicator.

  • PPE Upgrade: Don double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves.[1] Wear a full-face respirator with organic vapor (OV) cartridges if working outside the hood.[1]

  • Neutralization: Do not dry sweep.[1] Cover the spill with a slurry of sodium thiosulfate and inert absorbent (vermiculite).[1]

  • Collection: Scoop the wet slurry into a wide-mouth jar. Label as "Debris contaminated with Lachrymator."[1]

Protocol B: Controlled Deactivation (The "Self-Validating" Quench)

Trigger: Disposal of pure material, expired lots, or reaction residues.[1]

Principle: We utilize Sodium Thiosulfate (


) to convert the reactive alkyl bromide into a non-toxic, water-soluble Bunte salt.[1] This reaction is rapid and irreversible.[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Quench Solution: 10% w/v Aqueous Sodium Thiosulfate.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the waste material in minimal organic solvent (DCM is preferred for solubility).[1]

  • Biphasic Setup: Add an equal volume of 10% Sodium Thiosulfate solution.[1]

  • Agitation: Stir vigorously for 30–60 minutes. The reaction occurs at the interface.

    • Validation: For bulk quantities (>5g), monitor by TLC.[1] The non-polar starting material spot should disappear, replaced by a baseline spot (the salt).

  • Phase Separation: Transfer to a separatory funnel.

    • Bottom Layer (Organic): Contains inert pyrazole byproducts.[1]

    • Top Layer (Aqueous): Contains the deactivated Bunte salt and bromide ions.[1]

  • Final Disposal:

    • Organic Layer:[1][3] Dispose as Halogenated Organic Waste .[1]

    • Aqueous Layer:[1] Check pH.[1][4] If neutral (pH 6-8), dispose as Aqueous Chemical Waste .[1]

Part 4: Waste Stream Management Logic

Visualizing the decision process ensures compliance and safety.

DisposalWorkflow Start Waste Material Identified: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole Assess Assess Quantity & State Start->Assess Trace Trace Residue (Glassware/Vials) Assess->Trace Bulk Bulk Material / Expired Lot (>100 mg) Assess->Bulk Rinse Triple Rinse with DCM Trace->Rinse QuenchStep Perform Thiosulfate Quench (Protocol B) Bulk->QuenchStep OrgWaste Organic Phase: Halogenated Waste Stream Rinse->OrgWaste Combine Rinses Validation Validate Deactivation (TLC / No Odor) QuenchStep->Validation SepFunnel Phase Separation Validation->SepFunnel SepFunnel->OrgWaste AqWaste Aqueous Phase: Aqueous Waste Stream SepFunnel->AqWaste

Figure 1: Decision Matrix for the disposal of bromomethyl-pyrazole derivatives. Note the mandatory quenching step for bulk quantities to prevent downstream hazards.[1]

Part 5: Regulatory & Logistics Summary[6]

ParameterSpecification
RCRA Code (US) Likely D003 (Reactivity) if unquenched; F002 (Halogenated Solvents) for the organic rinsate.[1]
Container Labeling Must read: "Hazardous Waste - Halogenated Organics. Contains: Pyrazole derivatives, Methylene Chloride."
Incompatible Storage Do NOT store waste near Oxidizers (Nitric acid, Peroxides) or Strong Bases .[1]
Transportation If shipping for disposal, classify as Corrosive solid, acidic, organic, n.o.s.[1] or Tear gas substance, solid, n.o.s.[1] depending on purity.[1]
Expert Insight: Why Thiosulfate?

While sodium hydroxide (NaOH) can also hydrolyze the bromide, it often leads to the formation of the corresponding alcohol (hydroxymethyl pyrazole) and generates significant heat.[1] Sodium Thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" electrophile (the alkyl bromide) without generating excessive exotherms or requiring high pH, making it the safer choice for laboratory-scale deactivation [1].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate Deactivation Protocols).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Part 1: Executive Safety Summary & Hazard Mechanism 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is not merely a standard organic intermediate; it is a potent alkylating agent and a likely lachrymator . The "Why" Behind...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Mechanism

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is not merely a standard organic intermediate; it is a potent alkylating agent and a likely lachrymator .

The "Why" Behind the Hazard

To handle this chemical safely, you must understand its reactivity. The bromomethyl group (


)  attached to the pyrazole ring creates a highly electrophilic carbon center.
  • Alkylation: This carbon readily undergoes nucleophilic substitution (

    
    ) with biological nucleophiles (DNA, proteins), leading to potential cytotoxicity and sensitization.
    
  • Hydrolysis: Upon contact with moisture (humidity, sweat, mucous membranes), the C-Br bond hydrolyzes to release Hydrogen Bromide (HBr) , a corrosive acid that causes immediate chemical burns to the respiratory tract and eyes.

Critical Hazard Codes:

  • H314/H318: Causes severe skin burns and serious eye damage.

  • H335: May cause respiratory irritation (Lachrymatory effect).

  • H317: May cause an allergic skin reaction (Sensitizer).

Part 2: Risk Assessment & Hierarchy of Controls

Effective safety relies on a redundancy system. PPE is the last line of defense, not the first.

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. All operations (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Glove Box: Recommended for handling large quantities (>5g) or if the solid is exceptionally fine/dusty, to prevent inhalation and hydrolysis.

PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the specific operational task.

PPE_Decision_Logic cluster_legend Risk Level start Task Assessment q1 Is the material in solution or solid? start->q1 solid Solid Handling (Weighing/Transfer) q1->solid Solid Powder liquid Solution/Reaction (Diluted) q1->liquid Dissolved spill Spill Cleanup (High Exposure Risk) q1->spill Accidental Release ppe_solid PPE: Double Nitrile Gloves + Lab Coat + Goggles + N95 (if outside hood - avoid!) solid->ppe_solid ppe_liquid PPE: Standard Nitrile Gloves + Lab Coat + Safety Glasses (Work in Hood) liquid->ppe_liquid ppe_spill PPE: Silver Shield/Laminate Gloves + Tyvek Suit + Full Face Respirator (OV/AG Cartridges) spill->ppe_spill legend_high High Risk legend_med Medium Risk legend_low Standard Risk

Caption: Decision logic for PPE selection based on physical state and exposure risk.

Part 3: Comprehensive PPE Matrix

This matrix synthesizes permeation data and hazard properties to provide a self-validating protection system.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Primary: Nitrile (Double Gloved).Secondary (Spills): Silver Shield® (Laminate) or Viton®.Why: Benzyl bromide analogs can permeate thin nitrile (<4 mil) in minutes. Double gloving creates a sacrificial outer layer. Laminate gloves provide >4hr breakthrough time for halogenated organics [1].
Eye/Face Chemical Safety Goggles (Indirect Vent).Note: Safety glasses are insufficient for solids.Why: As a lachrymator, vapors can bypass safety glasses. Goggles seal the ocular area against HBr vapors generated by hydrolysis.
Respiratory Engineering Control: Fume Hood.Emergency: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Why: The "AG" component neutralizes HBr; the "OV" component captures the organic pyrazole framework.
Body Standard: Cotton Lab Coat (buttoned).High Risk: Chemical-resistant apron or Tyvek® sleeves.Why: Cotton absorbs splashes but does not repel. An apron prevents saturation of clothing during liquid transfers.

Part 4: Operational Protocols

Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the solid is airborne.

  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is fluffy. Static charge can disperse the lachrymatory powder outside the weigh boat.

  • Transfer: Weigh into a tared vial with a screw cap. Do not weigh on open paper. Cap the vial immediately after addition.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with dichloromethane (DCM) or acetone before removing it from the hood.

Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible. Once in solution, the vapor pressure of the solid is suppressed.

  • Addition: If adding as a solution to a reaction mixture, use a syringe or cannula transfer to maintain a closed system.

Waste Disposal

Never dispose of this chemical down the drain. Hydrolysis in plumbing can create toxic fumes in shared lines.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic/Corrosive Solid."

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" waste stream.

  • Sharps: Needles used with this compound must be disposed of in a rigid sharps container immediately. Do not recap.

Part 5: Emergency Response Workflow

In the event of exposure or release, immediate action is required to mitigate alkylation damage.

Emergency_Response incident Incident Detected type Identify Type incident->type skin Skin Contact type->skin eye Eye Contact type->eye spill Bench Spill type->spill action_skin 1. Remove Clothing 2. Flush 15min (Safety Shower) 3. Do NOT scrub (spreads chemical) skin->action_skin action_eye 1. Force Eyelids Open 2. Flush 15min (Eyewash) 3. Seek Ophthalmologist eye->action_eye action_spill 1. Evacuate Area 2. Ventilate (Hood Sash Down) 3. Absorb with Vermiculite 4. Wash with 5% NaHCO3 spill->action_spill

Caption: Immediate response steps for exposure or environmental release.

Decontamination Solution (For Spills)

To neutralize the bromomethyl group chemically:

  • Mix: 5% Sodium Bicarbonate (

    
    )  and 5% Sodium Thiosulfate (
    
    
    
    )
    in water.
  • Mechanism: Thiosulfate acts as a "soft" nucleophile to displace the bromide safely, while bicarbonate neutralizes any HBr acid generated [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (2025). Compound Summary: Pyrazole Derivatives and Alkylating Hazards. National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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